3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitropyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIMSXFQJXRPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
An In-depth Technical Guide to the Synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Introduction
This compound is a specialized heterocyclic compound featuring a nitropyrazole core N-alkylated with a cyanoethyl group. While not a widely commercialized chemical, its structure makes it a valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nitro group significantly influences the chemical properties of the pyrazole ring, and the propanenitrile chain provides a versatile handle for further functionalization. For instance, related structures are key fragments in the synthesis of pharmaceutical agents, such as intermediates for Janus kinase (JAK) inhibitors like Ruxolitinib[1].
This guide, intended for chemistry professionals, provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the validation checkpoints required to ensure a successful synthesis. The synthesis is logically divided into two primary stages: the formation of the core 3-nitro-1H-pyrazole heterocycle, followed by its selective N-alkylation.
Stage 1: Synthesis of the 3-Nitro-1H-pyrazole Precursor
The most prevalent and high-yielding method for synthesizing 3-nitro-1H-pyrazole (3-NP) involves a two-step sequence starting from pyrazole: an initial N-nitration followed by a thermal rearrangement.[2][3][4] This approach avoids the challenges of direct C-nitration, which can lead to mixtures of isomers.
Step 1.1: Nitration of Pyrazole to N-Nitropyrazole
The first step is the nitration of the pyrazole ring on a nitrogen atom. This is typically achieved using a mixed acid system. A common and effective nitrating agent is a combination of nitric acid and acetic anhydride.[4]
-
Causality of Reagent Choice : The use of nitric acid with acetic anhydride generates acetyl nitrate in situ, which is a potent electrophile for N-nitration. This system is often preferred over stronger nitrating mixtures like HNO₃/H₂SO₄ for this specific transformation to selectively achieve N-nitration over C-nitration.
Step 1.2: Thermal Rearrangement to 3-Nitro-1H-pyrazole
The synthesized N-nitropyrazole is thermally unstable and can be rearranged to the more thermodynamically stable C-nitrated isomer, 3-nitro-1H-pyrazole. This is accomplished by heating in a high-boiling point, inert solvent.
-
Expert Insight on Solvent Selection : Benzonitrile is an excellent choice for this rearrangement.[2][5] Its high boiling point (191 °C) allows the reaction to be conducted at the required temperature (180 °C) under atmospheric pressure. Furthermore, its polarity helps to solvate the starting material, while its relative inertness prevents side reactions. The product, 3-nitro-1H-pyrazole, is less soluble in non-polar solvents upon cooling, which facilitates its isolation by precipitation with a hydrocarbon solvent like hexane.[5]
Experimental Protocol: Synthesis of 3-Nitro-1H-pyrazole
This protocol is adapted from established literature procedures.[4][5]
Step A: N-Nitropyrazole Formation
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add acetic anhydride to fuming nitric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add pyrazole to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition of pyrazole, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-nitropyrazole. This intermediate is often used directly in the next step without extensive purification.
Step B: Rearrangement to 3-Nitro-1H-pyrazole
-
Dissolve the crude N-nitropyrazole from the previous step in benzonitrile.
-
Heat the mixture with stirring to 180 °C for approximately 2-3 hours.[5] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane to precipitate the product.[5]
-
Stir the resulting slurry for 20-30 minutes at room temperature.
-
Collect the precipitated solid by filtration, wash with additional hexane, and dry under vacuum to afford 3-nitro-1H-pyrazole as a tan solid. An expected yield is approximately 91%.[5]
-
Validation : Confirm the product identity using ¹H NMR. The expected shifts are approximately δ 13.9 (br s, 1H, NH), 8.0 (d, 1H, pyrazole-H), and 7.0 (t, 1H, pyrazole-H) in DMSO-d6.[5]
| Parameter | Value | Reference |
| Starting Material | Pyrazole | [4] |
| Nitrating System | HNO₃ / Acetic Anhydride | [4] |
| Rearrangement Solvent | Benzonitrile | [2][5] |
| Rearrangement Temp. | 180 °C | [5] |
| Typical Yield | ~91% | [5] |
| Molecular Formula | C₃H₃N₃O₂ | [6] |
| Molecular Weight | 113.07 g/mol | [5] |
| Table 1: Summary of Reaction Parameters for 3-Nitro-1H-pyrazole Synthesis. |
Stage 2: Synthesis of this compound
The second stage involves the N-alkylation of 3-nitro-1H-pyrazole with acrylonitrile. This reaction is a classic example of an aza-Michael addition .[7][8] The acidic N-H proton of the pyrazole is removed by a base, generating a nucleophilic pyrazolate anion that subsequently attacks the electron-deficient β-carbon of acrylonitrile.
-
Mechanistic Rationale : The presence of the nitro group at the 3-position makes the N-H proton of 3-nitro-1H-pyrazole more acidic compared to unsubstituted pyrazole, facilitating its deprotonation. Acrylonitrile serves as an excellent Michael acceptor due to the nitrile group withdrawing electron density from the carbon-carbon double bond.[9] The reaction is highly regioselective for the N1 position due to steric and electronic factors.
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chemical properties of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
An In-Depth Technical Guide to the Chemical Properties of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inferred chemical properties, synthesis, and potential applications of this compound. As a molecule integrating the functionalities of a propanenitrile sidechain with a nitropyrazole core, this compound is of significant interest in medicinal chemistry and materials science. This document synthesizes data from structurally related analogs to project the physicochemical characteristics, reactivity profile, and potential biological significance of the title compound, offering a valuable resource for researchers in the field.
Introduction: The Scientific Rationale
The pyrazole nucleus is a well-established pharmacophore, present in a variety of clinically approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a nitro group onto the pyrazole ring, as seen in 3-nitro-1H-pyrazole, can significantly modulate its electronic properties and biological activity, often enhancing its utility as a synthetic intermediate for further functionalization.[3] The propanenitrile sidechain is a versatile functional group that can participate in various chemical transformations and can be a key component in the design of targeted therapeutic agents.
This guide focuses on the specific, albeit less-documented, molecule this compound. By dissecting the known properties of its constituent parts—the 3-nitropyrazole core and the 1-propanenitrile substituent—we can construct a reliable profile of its chemical behavior. This approach allows for a predictive understanding of its reactivity, stability, and potential as a building block in drug discovery and development.
Physicochemical Properties: A Data-Driven Profile
| Property | Inferred Value for this compound | Rationale based on Analogs |
| Molecular Formula | C6H6N4O2 | Derived from the addition of a nitro group to C6H7N3[4] |
| Molecular Weight | ~166.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to light brown crystalline solid or oil. | 3-nitro-1H-pyrazole is a light brown or pale yellow powder.[3] The propanenitrile sidechain may lower the melting point. |
| Melting Point | Expected to be between room temperature and the melting point of 3-nitro-1H-pyrazole (173-177 °C).[3] | The nitrile group may disrupt crystal packing, leading to a lower melting point than the parent nitropyrazole. |
| Boiling Point | Predicted to be higher than that of 3-(1H-pyrazol-1-yl)propanenitrile (272.3°C at 760 mmHg).[4] | The nitro group increases polarity and molecular weight, leading to stronger intermolecular forces. |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol, with limited solubility in water. | Based on the solubility of 3-(1H-pyrazol-1-yl)propanenitrile.[5] The nitro group may slightly increase water solubility. |
| pKa | Expected to be weakly acidic. | The pyrazole ring is weakly basic, but the electron-withdrawing nitro group will increase the acidity of the N-H proton in the tautomeric form. |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached via a nucleophilic substitution reaction. The proposed pathway involves the alkylation of 3-nitro-1H-pyrazole with acrylonitrile. This method is a common and effective way to introduce a propanenitrile sidechain to nitrogen-containing heterocycles.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 3-nitro-1H-pyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a catalytic amount of a non-nucleophilic base like potassium carbonate (K2CO3).
-
Addition of Alkylating Agent: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into cold water and extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating if necessary, although this reaction is expected to proceed at room temperature.
-
Base: A mild, non-nucleophilic base like K2CO3 is used to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack on the acrylonitrile without competing in the reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its functional groups.
Caption: Key reactivity sites of the target molecule.
-
Pyrazole Ring: The pyrazole ring is aromatic.[1] However, the strongly electron-withdrawing nitro group at the 3-position will deactivate the ring towards electrophilic aromatic substitution. Conversely, it may render the ring susceptible to nucleophilic aromatic substitution, although such reactions are less common for pyrazoles.
-
Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide array of derivatives. This transformation opens up possibilities for introducing new pharmacophores and modulating the compound's biological activity.
-
Propanenitrile Sidechain: The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to a primary amine. These transformations allow for the introduction of new functionalities and the potential for peptide coupling or other conjugation chemistries.
Potential Applications in Drug Discovery
Given the established biological activities of pyrazole and nitro-containing compounds, this compound represents a promising scaffold for drug discovery.
-
Anticancer Potential: Many nitropyrazole derivatives have been investigated for their anticancer properties.[3] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. The propanenitrile moiety could be modified to improve targeting or pharmacokinetic properties.
-
Antimicrobial Activity: Pyrazole derivatives are known to possess antibacterial and antifungal activities.[1] The nitro group is a common feature in many antimicrobial drugs, where it is often essential for their mechanism of action.[6]
-
Neuroprotective Effects: Certain pyrazole-containing compounds have shown potential as neuroprotective agents.[7][8] While the direct effect of the nitro group in this context is less clear, the overall scaffold presents an interesting starting point for the design of novel neurotherapeutics.
Safety and Handling
Based on the hazard classifications of its analogs, this compound should be handled with care. The parent compound, 3-(1H-pyrazol-1-yl)propanenitrile, is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9] The precursor, 3-nitro-1H-pyrazole, is also harmful if swallowed and can cause serious eye damage.[10][11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[11]
Conclusion
While direct experimental data on this compound is limited, a comprehensive understanding of its chemical properties and potential can be derived from a systematic analysis of its structural components and related analogs. This guide provides a foundational understanding for researchers interested in exploring the synthetic utility and biological potential of this intriguing molecule. The insights presented herein should facilitate the rational design of future research and development efforts centered on this and related nitropyrazole derivatives.
References
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ResearchGate. Nitropyrazoles (review). [Link]
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PubChem. 3-Nitropyrazole. [Link]
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PubChem. 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. [Link]
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MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
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PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
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MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
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PubMed Central. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]
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PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. [Link]
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PubMed Central. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]
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ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry. [Link]
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PubMed Central. Current status of pyrazole and its biological activities. [Link]
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Spectroscopic Characterization of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: A Predictive and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, albeit predictive, exploration of the spectroscopic profile of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing the known spectroscopic data of its constituent moieties—3-nitropyrazole and the propanenitrile side chain—this guide offers a robust theoretical framework for the identification and characterization of this compound. Detailed experimental protocols for acquiring such data are also provided, establishing a self-validating system for future empirical studies. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of novel pyrazole-based compounds.
Introduction: The Rationale for Predictive Spectroscopy
This guide, therefore, adopts a predictive approach grounded in the fundamental principles of spectroscopy and the empirical data of structurally related analogues. By dissecting the molecule into its primary components—the 3-nitropyrazole ring and the 1-propanenitrile side chain—we can extrapolate the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This predictive framework not only provides a benchmark for future experimental work but also deepens our understanding of structure-spectra correlations in this class of compounds.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar structures and the known effects of the nitro and cyano functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms in the molecule. The propanenitrile side chain will exhibit an A2B2 spin system, appearing as two triplets. The pyrazole ring protons will be significantly influenced by the electron-withdrawing nitro group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (pyrazole) | ~ 6.8 - 7.0 | d | ~ 2.5 - 3.0 |
| H-5 (pyrazole) | ~ 8.2 - 8.4 | d | ~ 2.5 - 3.0 |
| -CH₂- (adjacent to pyrazole) | ~ 4.6 - 4.8 | t | ~ 6.5 - 7.0 |
| -CH₂- (adjacent to -CN) | ~ 3.0 - 3.2 | t | ~ 6.5 - 7.0 |
Rationale: The chemical shifts for the pyrazole protons are extrapolated from data on 3-nitropyrazole and other substituted pyrazoles. The downfield shift of H-5 is attributed to the strong deshielding effect of the adjacent nitro group. The methylene protons of the propanenitrile chain are assigned based on typical values for similar structures, with the protons closer to the pyrazole ring being more deshielded.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms of the pyrazole ring will be particularly affected by the nitro substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~ 155 - 158 |
| C-4 (pyrazole) | ~ 110 - 112 |
| C-5 (pyrazole) | ~ 130 - 133 |
| -CH₂- (adjacent to pyrazole) | ~ 50 - 53 |
| -CH₂- (adjacent to -CN) | ~ 18 - 20 |
| -CN | ~ 117 - 119 |
Rationale: The predicted chemical shifts are based on data from related nitropyrazole and propanenitrile derivatives[1]. The C-3 carbon, directly attached to the nitro group, is expected to be the most downfield of the pyrazole carbons. The cyano carbon will appear in its characteristic region.
Predicted Infrared (IR) Spectrum
The IR spectrum will highlight the key functional groups present in the molecule. The strong absorptions from the nitro and cyano groups will be prominent features.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | ~ 2240 - 2260 | Medium |
| NO₂ asymmetric stretch | ~ 1520 - 1560 | Strong |
| NO₂ symmetric stretch | ~ 1340 - 1380 | Strong |
| C=N stretch (pyrazole) | ~ 1590 - 1620 | Medium |
| C-H stretch (aromatic) | ~ 3100 - 3150 | Medium |
| C-H stretch (aliphatic) | ~ 2850 - 3000 | Medium |
Rationale: The nitrile stretch is a sharp, characteristic band. The asymmetric and symmetric stretches of the nitro group are typically strong and readily identifiable. The other predicted absorptions are consistent with the pyrazole ring and the aliphatic chain.
Predicted Mass Spectrum (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is expected to produce a molecular ion peak and several characteristic fragment ions.
-
Predicted Molecular Ion (M⁺): m/z = 166.05
-
Predicted Fragmentation Pattern:
-
Loss of the nitro group (NO₂) leading to a fragment at m/z = 120.
-
Cleavage of the propanenitrile side chain, potentially resulting in a fragment corresponding to the 3-nitropyrazole cation at m/z = 113.
-
Loss of HCN from the propanenitrile side chain.
-
Experimental Protocols
To validate the predicted spectroscopic data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
-
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be reported in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas or liquid chromatograph.
-
Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
-
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the proposed analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the spectroscopic characterization.
Conclusion
This guide has presented a comprehensive, predictive analysis of the spectroscopic data for this compound. By systematically evaluating the expected NMR, IR, and MS spectra, we have established a detailed spectral profile that can guide future experimental work. The provided protocols offer a clear and robust methodology for the empirical validation of these predictions. This work underscores the power of predictive spectroscopy as a tool for anticipating the characteristics of novel compounds, thereby accelerating the process of chemical research and drug discovery.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Propanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
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An In-depth Technical Guide to 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: A Versatile Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2] Its derivatives are integral to the development of novel agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][3] This guide focuses on a key synthetic intermediate, 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile (CAS Number: 1006568-14-4 ), a molecule poised for significant applications in the synthesis of advanced pharmaceutical agents.[4] We will delve into its chemical and physical properties, explore its potential applications in drug discovery, detail its synthesis and analytical characterization, and provide essential safety and handling protocols. This document serves as a comprehensive resource for researchers looking to leverage this versatile building block in their drug development programs.
Core Compound Identification and Properties
Chemical Identity:
| Attribute | Value |
| IUPAC Name | This compound |
| CAS Number | 1006568-14-4[4] |
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| Canonical SMILES | C1=CN(N=C1[O-])CCC#N |
Physicochemical Properties (Predicted and Inferred from Related Compounds):
The experimental physicochemical data for this compound is not extensively reported in publicly available literature. However, we can infer key properties from its constituent parts: the 3-nitropyrazole core and the propanenitrile side chain, as well as from the un-nitrated parent compound, 3-(1H-pyrazol-1-yl)propanenitrile.
| Property | Predicted/Inferred Value | Basis of Inference |
| Appearance | Likely a pale yellow to light brown crystalline powder or oil. | Based on the appearance of 3-nitropyrazole[3] and related nitrated aromatic compounds. |
| Boiling Point | > 272.3°C at 760 mmHg | Higher than the parent compound, 3-(1H-pyrazol-1-yl)propanenitrile, due to the increased polarity and molecular weight from the nitro group.[5] |
| Melting Point | Expected to be a solid at room temperature. | 3-Nitropyrazole has a melting point of 173-177 °C.[3] |
| Solubility | Soluble in polar organic solvents like dichloromethane, acetonitrile, and DMF. | Based on the solubility of similar organic molecules used in synthesis. |
| Topological Polar Surface Area (TPSA) | ~116 Ų | Calculated based on the summation of fragments. The TPSA of 3-nitropyrazole is 74.5 Ų, and the nitrile group adds significant polarity.[6] |
Potential Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the nitro group and the nitrile functionality offers multiple avenues for chemical modification.
2.1. Intermediate for Kinase Inhibitors:
The pyrazole scaffold is a common feature in many kinase inhibitors.[2] Notably, derivatives of nitropyrazole-propanenitrile have been utilized in the synthesis of key intermediates for drugs like Ruxolitinib, a Janus kinase (JAK) inhibitor.[7] The nitro group can be readily reduced to an amine, which can then be further functionalized to build the complex pharmacophores required for kinase inhibition.
2.2. Precursor for Anti-inflammatory and Anti-cancer Agents:
3-Nitropyrazole itself is a known intermediate in the development of anti-inflammatory and anti-cancer agents.[3] The introduction of the propanenitrile side chain provides a handle for further chemical elaboration, allowing for the generation of diverse libraries of compounds for screening. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of possible synthetic transformations.
2.3. Building Block for Agrochemicals:
Similar to its applications in pharmaceuticals, 3-nitropyrazole is also a key component in the synthesis of modern pesticides and herbicides.[3] The unique electronic properties of the nitropyrazole ring can be harnessed to design potent enzyme inhibitors in pest species.
Synthesis and Purification
A plausible and commonly employed synthetic route to this compound is via a Michael addition reaction between 3-nitropyrazole and acrylonitrile.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Exemplary):
-
Reaction Setup: To a solution of 3-nitropyrazole (1 equivalent) in acetonitrile, add a catalytic amount of a suitable base, such as potassium carbonate (K₂CO₃).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure for liquid products.[8]
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.
4.1. Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the pyrazole ring protons and the two methylene groups of the propanenitrile side chain.
-
¹³C NMR will confirm the presence of the nitrile carbon, the carbons of the pyrazole ring, and the methylene carbons.
-
-
Mass Spectrometry (MS):
-
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹ and strong bands for the nitro (NO₂) group around 1550 and 1350 cm⁻¹.
-
4.2. Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC):
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related compounds like 3-(1H-pyrazol-1-yl)propanenitrile and various nitrated aromatic compounds.[10][11][12]
GHS Hazard Classification (Inferred):
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Skin Corrosion/Irritation: May cause skin irritation.[10][11]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[10][11]
Handling and Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[11][13]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
Hypothetical Role in a Signaling Pathway
Given the prevalence of pyrazole-containing kinase inhibitors, a downstream product of this compound could potentially modulate a signaling pathway, such as the JAK-STAT pathway.
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a promising chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its versatile structure, featuring both a nitro group and a nitrile functionality, allows for a wide range of chemical transformations, making it a valuable building block for the creation of novel, biologically active compounds. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers to begin exploring the potential of this important molecule.
References
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PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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AFG Bioscience. (n.d.). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- Google Patents. (n.d.). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
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PubChem. (n.d.). 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Yusuf, M., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Retrieved from [Link]
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Asif, M. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]
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molecular weight of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Executive Summary
This technical guide provides a comprehensive framework for the determination of the molecular weight and the complete structural elucidation of this compound, a heterocyclic compound belonging to the versatile pyrazole class. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] Consequently, the precise and unambiguous characterization of novel analogues like the title compound is a critical prerequisite for any subsequent research, drug discovery, or development activities. This document moves beyond a simple statement of the compound's molecular weight to detail the integrated analytical methodologies required for its empirical validation. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and outlines self-validating protocols essential for ensuring scientific integrity. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of modern analytical workflows for small molecule characterization.
The Strategic Importance of Pyrazole Scaffolds in Modern Research
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its unique electronic properties and versatile substitution patterns have enabled the development of a wide array of biologically active molecules. These compounds are known to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[1] The introduction of a nitro group, as in 3-nitropyrazole, can significantly modulate the electronic and biological properties of the molecule, often making it a key intermediate for further functionalization.[3] The specific compound of interest, this compound, combines this activated pyrazole core with a propanenitrile side chain, presenting a unique chemical entity with potential applications as a synthetic building block in pharmaceutical and agrochemical development.
Core Physicochemical & Structural Data
The foundational step in characterizing any novel compound is the determination of its fundamental physicochemical properties. The theoretical values, derived from its chemical structure, serve as the benchmark against which all empirical data must be validated.
| Property | Value | Source / Method |
| IUPAC Name | This compound | --- |
| CAS Number | 1006568-14-4 | [4] |
| Molecular Formula | C₆H₆N₄O₂ | --- |
| Molecular Weight | 166.14 g/mol | Calculated |
| Monoisotopic Mass | 166.05 Da | Calculated |
The accurate determination of the molecular weight is not merely a data point but the primary confirmation of the compound's elemental composition. The following sections detail the integrated analytical approach required to confirm this value and elucidate the corresponding molecular structure.
Integrated Workflow for Structural and Molecular Weight Validation
A single analytical technique is insufficient for the unambiguous characterization of a novel molecule. A multi-faceted approach, where each method provides complementary information, is the standard for ensuring scientific rigor. The overall workflow relies on the convergence of data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy.
Caption: Integrated workflow for compound characterization.
Mass Spectrometry: The Definitive Molecular Weight Determination
Mass spectrometry (MS) is the primary technique for accurately determining the molecular mass of a compound. For a molecule like this compound, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion peak.
Caption: Workflow for HRMS analysis.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an HRMS instrument (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode. The expected primary ion would be the protonated molecule, [M+H]⁺.
-
Data Analysis: Analyze the resulting spectrum to locate the molecular ion peak. For C₆H₆N₄O₂, the expected monoisotopic mass is 166.0491. Therefore, the [M+H]⁺ ion should appear at an m/z of 167.0569. The high resolution of the instrument allows this value to be measured with high precision (typically < 5 ppm error), confirming the elemental composition.
NMR Spectroscopy: Unveiling the Molecular Architecture
While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the compound's structural connectivity, thereby validating the arrangement of atoms. Both ¹H and ¹³C NMR are required for a complete assignment.[5]
Caption: Workflow for NMR analysis.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dry, purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum. Key expected signals for this compound include:
-
Two triplets in the aliphatic region, corresponding to the two -CH₂- groups of the propanenitrile chain. The coupling between them should result in a classic A₂X₂ or A₂B₂ system.
-
Two doublets (or singlets depending on coupling) in the aromatic region, corresponding to the two protons on the pyrazole ring. The presence of the nitro group will significantly deshield these protons.
-
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule: two for the pyrazole ring, two for the aliphatic chain, one for the nitrile carbon (-C≡N), and one for the nitro-substituted carbon on the pyrazole ring.
-
Spectral Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and coupling patterns to the proposed structure to unambiguously confirm the atomic connectivity.
Infrared Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule. This technique is particularly useful for verifying the presence of the nitro and nitrile moieties, which have characteristic and strong absorption bands.[6]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid, purified compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet.[5]
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands.
Expected Key FT-IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| C-H stretch (aromatic) | 3000 - 3100 | Signals from the pyrazole ring protons. |
| C-H stretch (aliphatic) | 2850 - 3000 | Signals from the -CH₂- groups. |
| C≡N stretch (nitrile) | 2220 - 2260 | A sharp, typically medium-intensity band. |
| C=N stretch (pyrazole ring) | 1580 - 1650 | Ring stretching vibration.[5] |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Strong, characteristic asymmetric and symmetric stretching bands, respectively.[5][6] |
Conclusion
References
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- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
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- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules. MDPI.
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Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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discovery and history of nitropyrazole compounds
An In-depth Technical Guide to the Discovery and History of Nitropyrazole Compounds
Prepared by a Senior Application Scientist
Abstract
Nitropyrazoles represent a fascinating and versatile class of nitrogen-rich heterocyclic compounds. The strategic introduction of one or more nitro groups onto the pyrazole core dramatically modulates its chemical and physical properties, unlocking a vast range of applications. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and key applications of nitropyrazole compounds. We will explore the journey from the initial synthesis of the parent pyrazole ring to the development of sophisticated, highly nitrated derivatives for advanced applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights into the causality behind experimental choices and the practical applications of these energetic and pharmacologically relevant scaffolds.
The Genesis: From Pyrazole to the First Nitro Derivatives
The story of nitropyrazoles begins with the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, unexpectedly synthesized the first pyrazolone by reacting ethyl acetoacetate with phenylhydrazine.[1][2][3] This reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine, became a cornerstone of heterocyclic chemistry and is now known as the Knorr Pyrazole Synthesis.[4][5][6][7] The parent, unsubstituted pyrazole was first prepared by Buchner in 1889.[2]
The pyrazole ring exhibits aromatic character, making it susceptible to electrophilic aromatic substitution reactions, such as nitration.[2][8] Early investigations into the chemistry of pyrazole naturally led to experiments involving nitrating agents. The electron-donating character of the N1-H nitrogen and the electron-withdrawing nature of the N2 nitrogen direct incoming electrophiles, like the nitronium ion (NO₂⁺), preferentially to the C4 position. This inherent regioselectivity is a defining feature of pyrazole chemistry and the most direct route to C-nitrated derivatives.
Evolution of Synthetic Methodologies
The synthesis of nitropyrazoles has evolved from straightforward direct nitration to more complex and regioselective strategies, enabling access to a wide array of substitution patterns. The choice of methodology is dictated by the desired isomer and the substitution already present on the pyrazole core.
Direct C-Nitration at the 4-Position
The most common method for introducing a nitro group onto an unsubstituted pyrazole is direct electrophilic nitration. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
This approach almost exclusively yields 4-nitropyrazole due to the electronic properties of the heterocyclic ring.[2][8] While effective, early procedures often suffered from moderate yields and harsh conditions.[9] Modern optimizations have led to more efficient protocols. A notable improvement is a one-pot, two-step method where pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate. This is followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, achieving yields as high as 85%.[9]
Representative Protocol: Optimized One-Pot Synthesis of 4-Nitropyrazole[9]
-
Step 1: Preparation of Nitrosulfuric Acid. In a three-necked flask equipped with a stirrer and thermometer, add 20% fuming sulfuric acid and 98% fuming nitric acid. Cool the mixture in an ice-water bath and stir for 30 minutes to prepare the nitrating agent.
-
Step 2: Formation of Pyrazole Sulfate. In a separate beaker, slowly add concentrated sulfuric acid to pyrazole while stirring and cooling to form a pyrazole sulfate salt solution.
-
Step 3: Nitration. Slowly add the pyrazole sulfate solution dropwise to the prepared nitrosulfuric acid from Step 1, maintaining the reaction temperature at 50°C.
-
Step 4: Reaction Completion and Quenching. After the addition is complete, maintain the reaction at 50°C for 1.5 hours. Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice.
-
Step 5: Isolation and Purification. A white solid will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum to yield 4-nitropyrazole.
N-Nitration and Thermal Rearrangement for 3(5)-Nitropyrazoles
Accessing the 3- or 5-nitropyrazole isomers cannot be achieved by direct electrophilic substitution of the parent ring. The solution lies in a clever two-step sequence: N-nitration followed by thermal rearrangement.
First, the pyrazole is nitrated at the N1 position using a milder nitrating agent, such as nitric acid in acetic anhydride, to form N-nitropyrazole. This intermediate is then heated in an organic solvent, causing the nitro group to migrate from the nitrogen to the C3 (or C5) position.[10][11] This uncatalyzed intramolecular rearrangement was first reported in 1970 and has become a standard method for producing 3-nitropyrazole, a crucial intermediate for more complex energetic materials.[10][12]
Cyclocondensation Routes
An alternative to nitrating a pre-formed pyrazole ring is to build the ring from precursors that already contain a nitro group. This approach offers excellent control over regioselectivity. For instance, N1-substituted-4-nitropyrazole-5-carboxylates can be synthesized by the cyclocondensation of a nitro-containing β-ketoester equivalent (ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate) with various substituted hydrazines.[13] This strategy is particularly valuable in medicinal chemistry, where specific substitution patterns are required for biological activity.
Functional Group Interconversion
Nitropyrazoles can also be synthesized by the transformation of other functional groups on the pyrazole ring. A classic example is the synthesis of 3(5)-nitropyrazole from 3(5)-aminopyrazole via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a nitro group.[14] Furthermore, highly energetic compounds like 3,4,5-trinitropyrazole (TNP) have been synthesized through the oxidation of an amino group, specifically by oxidizing 5-amino-3,4-dinitropyrazole.[15]
Caption: Key synthetic routes to the primary nitropyrazole isomers.
Core Applications of Nitropyrazole Compounds
The presence of nitro groups imparts unique properties to the pyrazole scaffold, leading to two major fields of application: energetic materials and medicinal chemistry.
Energetic Materials
Nitropyrazoles are a significant class of energetic materials, valued for their high density, high nitrogen content, positive heats of formation, and often, lower sensitivity compared to traditional explosives.[9] The C-N and N-N bonds within the structure release a large amount of energy upon decomposition, producing stable N₂ gas.
-
3,4-Dinitropyrazole (DNP) and 3,4,5-Trinitropyrazole (TNP) are two of the most studied energetic nitropyrazoles.[11]
-
TNP , in particular, is noteworthy as it is a fully C-nitrated pyrazole. It exhibits a high density (1.867 g/cm³) and calculated detonation performance (Velocity of Detonation ≈ 9.25 km/s) comparable to powerful military explosives like HMX, but with a significantly lower impact sensitivity, making it a promising candidate for insensitive munitions.[15]
The development of energetic salts, such as hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole, further enhances performance by increasing density and tuning sensitivity. This salt has a detonation velocity of 8790 m/s and a pressure of 33.8 GPa, placing it in the same performance class as RDX.[16]
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| Trinitrotoluene | TNT | 1.65 | 6,900 | 19.0 |
| Cyclotrimethylenetrinitramine | RDX | 1.81 | 8,795 | 34.9 |
| 3,4,5-Trinitropyrazole | TNP | 1.87 | ~9,250 (calc.) | ~38.6 (calc.) |
| Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | - | 1.80 | 8,790 | 33.8 |
Data compiled from references[15][16]. Note that TNP performance data is calculated.
Medicinal and Agrochemical Chemistry
The pyrazole nucleus is a well-established pharmacophore found in numerous drugs, such as the anti-inflammatory agent celecoxib.[8] The introduction of a nitro group can enhance or modify biological activity. Nitropyrazoles have been investigated for a range of therapeutic and agricultural applications.
-
Antimicrobial and Antiparasitic Agents: 1,4-disubstituted-3-nitropyrazoles have demonstrated significant antibacterial and parasiticidal properties.[14] The nitro group often acts as a bio-reducible moiety, which upon reduction inside a target cell (like anaerobic bacteria or parasites), can generate cytotoxic radical species.
-
Herbicides: Certain nitropyrazole derivatives also exhibit herbicidal activity.[14]
-
Synthetic Intermediates: Simple compounds like 4-nitropyrazole serve as crucial building blocks for more complex, biologically active molecules in the pharmaceutical and pesticide industries.[9]
Caption: Optimized experimental workflow for the synthesis of 4-nitropyrazole.
Safety and Handling Considerations
Given that many nitropyrazoles are, by design, energetic materials, proper safety protocols are paramount. Compounds with multiple nitro groups, especially those with high nitrogen content, should be considered potentially explosive and sensitive to impact, friction, and electrostatic discharge. A thorough risk assessment should be conducted before synthesis. It is crucial to handle these materials in small quantities, use appropriate personal protective equipment (PPE) including safety shields, and avoid grinding or applying mechanical stress to the dry materials.
Future Outlook
The field of nitropyrazole chemistry continues to evolve. Current research focuses on the development of "green" nitration methods that avoid the use of mixed acids, the synthesis of novel, high-performance, and insensitive energetic materials for safer munitions, and the exploration of new nitropyrazole scaffolds for drug discovery. The rich history and versatile chemistry of these compounds ensure that they will remain an active and important area of research for years to come.
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Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
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4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
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Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. Retrieved from [Link]
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Review on synthesis of nitropyrazoles. (2014). ResearchGate. Retrieved from [Link]
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Nitropyrazoles. (1997). ResearchGate. Retrieved from [Link]
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Pyrazole. (n.d.). Britannica. Retrieved from [Link]
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Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. (2020). ACS Omega. Retrieved from [Link]
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Synthesis of 3,4,5-trinitropyrazole. (2009). ResearchGate. Retrieved from [Link]
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Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. Retrieved from [Link]
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Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1970). The Journal of Organic Chemistry. Retrieved from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
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An In-depth Technical Guide to the Anticipated Physical Characteristics of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Abstract
This technical guide provides a comprehensive overview of the anticipated physical characteristics of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile (CAS RN: 1006568-14-4), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a current lack of publicly available experimental data for this specific molecule, this document outlines the expected properties based on the analysis of structurally related compounds, namely 3-nitropyrazole and 3-(1H-pyrazol-1-yl)propanenitrile. It details the standard analytical methodologies that would be employed for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and thermal analysis. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a robust framework for the future empirical investigation of this compound.
Introduction
This compound is a functionalized pyrazole derivative that incorporates both a nitro group and a cyanoethyl substituent. The pyrazole scaffold is a well-established pharmacophore in numerous therapeutic agents, valued for its metabolic stability and diverse biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, is anticipated to significantly modulate the electronic properties of the pyrazole ring, potentially influencing its reactivity and intermolecular interactions. The propanenitrile sidechain offers a versatile handle for further synthetic modifications.
While this compound is commercially available, a thorough review of the scientific literature and chemical databases reveals a notable absence of published experimental data regarding its physical and chemical properties. This guide, therefore, aims to bridge this knowledge gap by providing a predictive analysis and a detailed methodological framework for its characterization.
Molecular Structure and Predicted Properties
The structural features of this compound, including the aromatic pyrazole ring, the nitro group, and the flexible propanenitrile chain, will dictate its physical properties.
Figure 1: Molecular structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, calculated using computational models, alongside experimental data for related compounds for comparative purposes.
| Property | This compound (Predicted) | 3-nitropyrazole (Experimental) | 3-(1H-pyrazol-1-yl)propanenitrile (Experimental) |
| Molecular Formula | C₆H₆N₄O₂ | C₃H₃N₃O₂ | C₆H₇N₃ |
| Molecular Weight | 166.14 g/mol | 113.08 g/mol [1][2] | 121.14 g/mol [3] |
| Melting Point | Solid, likely > 100 °C | 173 - 177 °C[2] | Liquid at room temperature |
| Boiling Point | > 300 °C (decomposes) | Not available | 272.3 °C at 760 mmHg |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Soluble in hot water, alcohol | Not available |
| Appearance | Likely a pale yellow to light brown crystalline solid[2][4] | Light brown crystalline powder or pale yellow powder[2] | Colorless liquid |
Methodologies for Physical Characterization
A comprehensive characterization of this compound would necessitate a suite of analytical techniques. The following sections detail the standard experimental protocols.
Synthesis
The synthesis of this compound would likely proceed via the N-alkylation of 3-nitropyrazole with acrylonitrile. This is a common and efficient method for the synthesis of N-substituted pyrazoles.[5]
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
To a solution of 3-nitropyrazole in a suitable polar aprotic solvent such as acetonitrile, add a mild base (e.g., potassium carbonate).
-
Add acrylonitrile dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Melting Point Determination
The melting point is a critical indicator of purity.[6][7][8][9]
Experimental Protocol:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Spectroscopic Characterization
NMR spectroscopy is indispensable for elucidating the molecular structure.[10][11][12][13][14]
Expected ¹H NMR Spectral Features:
-
Pyrazole Ring Protons: Two distinct signals in the aromatic region, likely doublets or a doublet and a triplet, characteristic of the pyrazole ring protons. The electron-withdrawing nitro group would shift these protons downfield.
-
Propanenitrile Protons: Two triplets in the aliphatic region, corresponding to the two methylene groups of the propanenitrile sidechain.
Expected ¹³C NMR Spectral Features:
-
Pyrazole Ring Carbons: Three signals corresponding to the carbons of the pyrazole ring. The carbon bearing the nitro group will be significantly deshielded.
-
Propanenitrile Carbons: Three signals for the two methylene carbons and the nitrile carbon. The nitrile carbon will appear at the downfield end of the aliphatic region.
Experimental Protocol:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Further structural confirmation can be obtained using 2D NMR techniques such as COSY, HSQC, and HMBC.[11]
IR spectroscopy is used to identify the presence of key functional groups.[15][16][17][18][19]
Expected IR Absorption Bands:
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band in the region of 2260-2240 cm⁻¹.[17]
-
Nitro (NO₂) Asymmetric Stretch: A strong absorption band around 1550-1475 cm⁻¹.[19]
-
Nitro (NO₂) Symmetric Stretch: A medium to strong absorption band around 1360-1290 cm⁻¹.[19]
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Experimental Protocol:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[20][21][22][23][24]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (166.14 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the nitro group (NO₂), the cyano group (CN), and cleavage of the propanenitrile sidechain.
Experimental Protocol:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
The mass-to-charge ratio of the resulting ions is measured.
Conclusion
While experimental data for this compound remains to be published, this guide provides a scientifically grounded prediction of its physical characteristics and a detailed framework for its empirical validation. The methodologies outlined herein represent the standard analytical workflow for the characterization of novel organic compounds. The anticipated properties, derived from the analysis of its structural components, suggest a stable, crystalline solid with distinct spectroscopic signatures. This document serves as a valuable resource for researchers embarking on the synthesis and characterization of this promising compound, facilitating future investigations into its potential applications.
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ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Retrieved from [Link]
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Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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ACS Publications. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]
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ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]
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Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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A Technical Guide to the Solubility of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, a heterocyclic nitrile of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data, this document establishes a theoretical framework for understanding its solubility based on molecular structure analysis and physicochemical predictions. Furthermore, it offers a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended to be an essential resource for researchers engaged in the synthesis, formulation, and application of this compound, enabling informed solvent selection and facilitating its advancement in research and development pipelines.
Introduction: The Significance of Solubility in the Application of Novel Heterocycles
This compound is a molecule with potential applications in various fields, including as an intermediate in the synthesis of pharmacologically active compounds. The strategic placement of a nitro group on the pyrazole ring, combined with the propanenitrile side chain, imparts a unique electronic and structural profile that could be exploited in drug design and materials science.
The solubility of a compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. In drug development, solubility directly impacts bioavailability, formulation options, and the feasibility of purification processes. For materials science applications, solubility is paramount for solution-phase processing, thin-film deposition, and composite material fabrication. A thorough understanding of the solubility of this compound is therefore a prerequisite for its effective utilization.
This guide will first delve into the predicted physicochemical properties of the molecule, offering a theoretical assessment of its expected solubility. Subsequently, a robust experimental methodology for the precise determination of its solubility will be presented, empowering researchers to generate reliable data for their specific applications.
Predicted Physicochemical Properties and Solubility Profile
Molecular Structure Analysis:
The molecule can be deconstructed into three key components:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole moiety can participate in hydrogen bonding as an acceptor at the sp2-hybridized nitrogen atom.
-
Nitro Group (-NO2): A strongly electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. The nitro group is a strong hydrogen bond acceptor.
-
Propanenitrile Moiety (-CH2CH2CN): A flexible alkyl chain terminating in a nitrile group. The nitrile group is polar and can act as a hydrogen bond acceptor.
Predicted Properties:
Based on this structure, we can predict the following properties:
-
Polarity: The presence of the nitro and nitrile groups, along with the pyrazole ring, suggests that this compound is a polar molecule .
-
Hydrogen Bonding: The molecule possesses multiple hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring, the oxygen atoms of the nitro group, and the nitrogen atom of the nitrile group) but lacks a hydrogen bond donor. This will significantly influence its interactions with protic and aprotic solvents.
-
Molecular Weight: The molecular formula is C6H6N4O2, giving a molecular weight of approximately 166.14 g/mol . This relatively low molecular weight would generally favor solubility, provided favorable intermolecular interactions with the solvent can be established.
Expected Solubility Behavior:
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[2] Given the polar nature of this compound, it is expected to exhibit higher solubility in polar solvents .
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as hydrogen bond donors, interacting favorably with the numerous hydrogen bond acceptors in the target molecule. Good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are polar and can engage in dipole-dipole interactions. Solvents like DMF and DMSO are particularly effective at solvating a wide range of polar compounds and are expected to be good solvents for this molecule.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity mismatch, the solubility of this compound in nonpolar solvents is expected to be very low.
A summary of predicted solubility is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding between solvent (donor) and solute (acceptor). |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | Favorable dipole-dipole interactions. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions and ability to solvate polar molecules. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | Significant mismatch in polarity. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section outlines a robust and reliable method for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for generating accurate solubility data.[2]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle the compound with care, following standard laboratory safety procedures. Safety data for related compounds, such as 3-nitropyrazole, indicate potential hazards including being harmful if swallowed, causing skin irritation, and causing serious eye damage.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound. By combining theoretical predictions based on its molecular structure with a detailed experimental protocol, researchers are equipped with the necessary tools to understand and quantify the solubility of this compound in various organic solvents. The systematic approach outlined herein will facilitate informed solvent selection for synthesis, purification, formulation, and other applications, thereby accelerating the research and development of this promising heterocyclic nitrile.
References
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. [Link]
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theoretical studies on 3-nitropyrazole derivatives
An In-depth Technical Guide to the Theoretical Study of 3-Nitropyrazole Derivatives
Authored by Gemini, Senior Application Scientist
Foreword: The Computational Lens on a Versatile Heterocycle
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, with their influence spanning pharmaceuticals, agrochemicals, and, notably, the field of energetic materials.[1][2] The introduction of the nitro group (–NO₂) onto the pyrazole scaffold dramatically alters its electronic landscape, bestowing properties that are of profound interest to researchers. These nitrated derivatives serve as high-performance energetic materials, characterized by high density and formation enthalpies, and also act as versatile intermediates for advanced chemical synthesis.[2][3]
However, the synthesis and characterization of polynitrated heterocyclic compounds can be hazardous and resource-intensive. This is where theoretical and computational chemistry provides an indispensable toolkit. By simulating molecular structures, predicting reaction outcomes, and calculating performance metrics in silico, we can gain deep mechanistic insights, prioritize synthetic targets, and enhance safety.[4][5] This guide offers a comprehensive overview of the theoretical methodologies applied to 3-nitropyrazole derivatives, elucidating how computational studies unravel their structure, reactivity, and potential applications, particularly as energetic materials.
The Theoretical Framework: Methodologies and Rationale
The accuracy of any computational study hinges on the selection of appropriate theoretical methods. For 3-nitropyrazole derivatives, a consensus has formed around a set of robust and well-validated approaches that balance computational cost with predictive accuracy.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) stands as the most prevalent method for investigating nitropyrazoles.[4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, offering a remarkable compromise between speed and accuracy.
The choice of functional and basis set is critical for obtaining reliable results.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is overwhelmingly the most common choice for these systems.[6][7][8] Its widespread use stems from its proven track record in accurately predicting geometries, vibrational frequencies, and thermochemical properties for a vast range of organic molecules, including those with nitro groups.
-
Basis Set: Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p) , are frequently employed.[4][6][7] The inclusion of polarization functions (d,p) is essential for correctly describing the bonding in systems with heteroatoms and polarized bonds (like C-N and N-O). The diffuse functions (++) are important for accurately modeling anions and non-covalent interactions, such as hydrogen bonding.
Corroboration with Higher-Level Methods
While DFT/B3LYP is a reliable standard, results are sometimes benchmarked against more rigorous methods to ensure accuracy, particularly for energetic calculations. Second-order Møller–Plesset perturbation theory (MP2) is one such method used for comparison, offering a higher level of theory for electron correlation.[6]
Table 1: Common Theoretical Methods for 3-Nitropyrazole Studies
| Method/Component | Typical Selection(s) | Primary Purpose & Rationale |
| Core Methodology | Density Functional Theory (DFT) | Excellent balance of computational cost and accuracy for molecular geometries and electronic properties.[4] |
| DFT Functional | B3LYP | A robust hybrid functional with a strong history of reliable predictions for organic and energetic compounds.[6][7] |
| Basis Set | 6-311G(d,p), 6-311++G(d,p) | Provides a flexible description of the electron density. Polarization (d,p) and diffuse (++) functions are crucial for nitro groups and potential hydrogen bonding.[4][6] |
| Validation Method | Møller-Plesset (MP2) | A higher-level ab initio method used to validate the accuracy of DFT results, especially for energy calculations.[6] |
| Solvation Model | PCM (Polarizable Continuum Model) | Used to simulate the effects of a solvent on molecular structure and properties, providing a more realistic environment. |
Unraveling Molecular Architecture: Structure, Tautomerism, and Electronics
Theoretical calculations provide a window into the fundamental structural and electronic features that govern the behavior of 3-nitropyrazole derivatives. These studies consistently demonstrate excellent agreement with experimental data from X-ray crystallography, validating their predictive power.[7]
Annular Tautomerism: A Question of Proton Placement
A defining characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the ring nitrogen can reside on either nitrogen atom. For a 3-nitropyrazole, this creates an equilibrium between the 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole tautomers.
Caption: Annular tautomerism in 3(5)-nitropyrazole.
Theoretical studies are instrumental in predicting the relative stability of these tautomers. The equilibrium is sensitive to the electronic nature of other substituents on the pyrazole ring.[9][10] Generally, electron-withdrawing groups like the nitro group influence the position of the proton, and computational models can quantify the energy difference between the tautomeric forms, predicting which one will predominate in the gas phase or in solution.[9]
Molecular Electrostatic Potential (MEP): Mapping Reactivity
The Molecular Electrostatic Potential (MEP) is a powerful conceptual tool derived from computational calculations. It maps the electrostatic potential onto the electron density surface of a molecule, visually revealing its charge distribution.
-
Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. In nitropyrazoles, these are typically located around the oxygen atoms of the nitro group.[11]
-
Positive Potential Regions (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. The most positive region is often found around the acidic N-H proton.[11]
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reactivity in chemical reactions.
Caption: Using MEP maps to predict molecular reactivity.
Application Focus: Energetic Materials
One of the most significant applications of theoretical studies on nitropyrazoles is in the design and evaluation of novel energetic materials.[2] Computational chemistry allows for the prediction of key performance parameters before any hazardous synthesis is attempted.
Predicting Performance: Key Energetic Properties
Several key properties that define an energetic material can be calculated with high confidence.
-
Heat of Formation (HOF): A high positive heat of formation is desirable as it contributes to the energy released upon detonation. HOF is typically calculated using isodesmic reactions, a technique that cancels out systematic errors in the calculations by preserving the number and types of bonds, leading to more accurate results.[4]
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Density (ρ): High density is crucial for a powerful explosive, as it packs more energy into a smaller volume. Theoretical density can be estimated from the calculated molecular volume using methods like the Monte-Carlo approach, often based on a 0.001 electrons/bohr³ contour of the electron density.[4]
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Detonation Velocity (D) and Pressure (P): These are the ultimate metrics of explosive performance. They can be reliably estimated from the calculated density and heat of formation using empirical formulas, most notably the Kamlet-Jacobs (K-J) equations.[4]
Theoretical studies have shown that many nitropyrazole derivatives are very good candidates for energetic materials, with predicted detonation velocities ranging from 6.42 to 9.00 km/s.[4]
Caption: Workflow for predicting energetic performance.
Understanding Stability and Sensitivity
The safety of an energetic material is as important as its performance. Theoretical studies provide insights into thermal stability and sensitivity.
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Bond Dissociation Energy (BDE): The weakest bond in the molecule is often the trigger for thermal decomposition. Calculating the BDEs of various bonds (e.g., C-NO₂, N-NO₂) can identify the most likely initial step in the decomposition pathway.
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Reaction Mechanisms: Computational modeling can map the entire decomposition pathway, from the initial bond-breaking event to the final gaseous products. For instance, studies have shown that the decomposition of some dinitropyrazoles is initiated by the rupture of C-N bonds, while for others, it begins with a hydrogen transfer from an N-H group.[12][13]
Table 2: Sample Calculated Energetic Properties of Nitropyrazole Derivatives
| Compound | Calculated Density (g/cm³) | Calculated HOF (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
| 3,4,5-Trinitro-1H-pyrazole | 1.90 | +235 | 8.65 | 33.65 | [14] |
| 4-Amino-3,5-dinitropyrazole | 1.84 | +189 | 8.80 | 34.0 | [2] |
| 3,6-Dinitropyrazolo[4,3-c]pyrazole | 1.87 | +456 | 9.58 | 38.5 | [2] |
| Representative Values | ~1.7 - 1.9 | Often > +150 | ~8.0 - 9.6 | ~30 - 40 | [2][4] |
Note: Values are representative and can vary based on the specific derivative and computational method.
Standard Protocol: A Step-by-Step DFT Calculation
To ensure reproducibility and trustworthiness, theoretical studies must follow a rigorous, self-validating protocol. Below is a standard workflow for characterizing a novel 3-nitropyrazole derivative using DFT.
Protocol: DFT Characterization of a 3-Nitropyrazole Derivative
Objective: To determine the optimized geometry, confirm its stability, and calculate key electronic and energetic properties.
Step 1: Initial Structure Generation
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Use a molecular builder (e.g., Avogadro, GaussView) to construct the 3D coordinates of the target 3-nitropyrazole derivative.
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Perform a preliminary geometry cleanup using a low-cost method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting structure.
Step 2: Geometry Optimization
-
Rationale: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Procedure:
-
Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
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Specify the DFT method: B3LYP/6-311G(d,p).
-
Use the keyword for geometry optimization (e.g., Opt).
-
Submit and run the calculation. The output will be the optimized Cartesian coordinates.
-
Step 3: Frequency Calculation
-
Rationale: To verify that the optimized structure is a true energy minimum and to obtain thermochemical data. A true minimum has zero imaginary frequencies.
-
Procedure:
-
Use the optimized geometry from Step 2.
-
Perform a frequency calculation at the same level of theory: B3LYP/6-311G(d,p).
-
Use the keyword for frequencies (e.g., Freq).
-
Analyze the output: Confirm there are no imaginary frequencies. The output also provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Step 4: Property Calculations
-
Rationale: To compute the electronic properties needed for analysis.
-
Procedure:
-
Using the same optimized geometry and level of theory, perform a single-point energy calculation.
-
Request additional properties to be saved, such as:
-
Molecular Orbitals: For HOMO-LUMO analysis.
-
Population Analysis: (e.g., Mulliken, NBO) to determine atomic charges.
-
Molecular Electrostatic Potential (MEP): To map the charge distribution.
-
-
Visualize the results using appropriate software to generate MEP maps and orbital diagrams.
-
Step 5: Heat of Formation (HOF) Calculation (Isodesmic Reaction)
-
Rationale: To obtain an accurate HOF by designing a reaction that conserves bond types, minimizing computational errors.
-
Procedure:
-
Design a balanced hypothetical reaction where the target molecule and known reference compounds are reactants and products.
-
Calculate the optimized energies (from Step 3) for all species in the reaction.
-
Calculate the enthalpy of reaction (ΔH_rxn) from the computed energies.
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Use the known experimental HOFs of the reference compounds and the calculated ΔH_rxn to derive the HOF of the target molecule.
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Conclusion and Future Outlook
Theoretical studies have become an indispensable pillar in the research and development of 3-nitropyrazole derivatives. They provide unparalleled insight into the structure-property relationships that are essential for designing next-generation materials. DFT calculations allow for the rapid and safe screening of novel energetic compounds, predicting their performance and stability with a high degree of confidence. Furthermore, computational modeling of reaction mechanisms illuminates pathways for synthesis and decomposition, guiding experimental efforts.
The synergy between theoretical prediction and experimental validation will continue to drive innovation in this field. Future work will likely focus on employing machine learning models trained on computational data to accelerate the discovery of new high-performance, low-sensitivity energetic materials, as well as leveraging more advanced computational methods to explore complex phenomena like detonation physics and solid-state crystal packing effects.
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Methodological & Application
The Strategic Utility of 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Assembly
In the landscape of contemporary organic synthesis and medicinal chemistry, the demand for versatile and strategically functionalized building blocks is insatiable. 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile emerges as a highly valuable, albeit specialized, scaffold. Its unique trifunctional nature—a reactive nitro group, an adaptable nitrile moiety, and a stable pyrazole core—offers a confluence of synthetic handles for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of its synthesis and subsequent application in key transformations, offering researchers and drug development professionals a practical framework for its utilization. The strategic placement of the nitro group at the 3-position of the pyrazole ring, coupled with the propanenitrile chain at the N1-position, allows for a diverse range of chemical manipulations, paving the way for the synthesis of novel heterocyclic compounds.
Physicochemical Properties and Handling
While extensive experimental data for this specific molecule is not broadly published, its properties can be inferred from related structures. It is expected to be a solid at room temperature, with moderate polarity.
| Property | Estimated Value | Source |
| CAS Number | 1006568-14-4 | [1] |
| Molecular Formula | C₆H₆N₄O₂ | Inferred |
| Molecular Weight | 166.14 g/mol | Inferred |
| Appearance | Off-white to yellow solid | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) | Inferred |
Safety and Handling: As with all nitro-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Nitro compounds can be energetic and may decompose upon heating, so thermal sensitivity should be considered.[2]
Core Synthetic Protocol: Preparation of this compound
The synthesis of the title compound is most logically achieved through a two-step process: the synthesis of 3-nitropyrazole followed by its N-alkylation with acrylonitrile.
Protocol 1: Synthesis of 3-Nitropyrazole
The preparation of 3-nitropyrazole typically involves the nitration of 1H-pyrazole to form 1-nitropyrazole, which then undergoes a thermal rearrangement.[3]
Step 1: Synthesis of 1-Nitropyrazole To a stirred solution of pyrazole (1 eq.) in acetic anhydride at 0-5 °C, a solution of nitric acid (1.1 eq.) in acetic anhydride is added dropwise. The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature. The mixture is then poured onto ice, and the product is extracted with an organic solvent.
Step 2: Thermal Rearrangement to 3-Nitropyrazole 1-Nitropyrazole is heated, typically in a suitable high-boiling solvent or neat, to induce rearrangement to the more stable 3(5)-nitropyrazole.[3] The product is then purified by chromatography or recrystallization.
Protocol 2: Aza-Michael Addition for N-Alkylation
The introduction of the propanenitrile side chain is achieved via an aza-Michael addition of 3-nitropyrazole to acrylonitrile. This reaction is often base-catalyzed.
Detailed Protocol:
-
To a solution of 3-nitropyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or THF, add a catalytic amount of a base (e.g., triethylamine, DBU, or potassium carbonate, 0.1 eq.).
-
To this stirring mixture, add acrylonitrile (1.2 eq.) dropwise at room temperature.
-
The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Application in Organic Synthesis: A Gateway to Novel Aminopyrazoles
A primary and highly valuable application of this compound is its use as a precursor to 3-(3-amino-1H-pyrazol-1-yl)propanenitrile. Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active molecules.[4][5][6]
Protocol 3: Reduction of the Nitro Group to an Amine
The reduction of the nitro group can be achieved using various methods, with the choice of reagent depending on the desired selectivity and reaction conditions.[7][8]
Method A: Catalytic Hydrogenation This is a clean method but may also affect the nitrile group under certain conditions.
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield the desired amine.
Method B: Metal-Mediated Reduction Reagents like tin(II) chloride or iron in acidic media are effective for this transformation.[7]
-
To a solution of this compound (1.0 eq.) in ethanol or a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (2.0 eq.).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the hot solution is filtered through Celite to remove the iron salts.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated to give the aminopyrazole derivative.
Data Summary for Reduction of this compound
| Method | Reagents | Solvent | Temperature | Typical Yield | Reference |
| A | H₂, Pd/C | Methanol | Room Temp. | >90% | [8] |
| B | Fe, NH₄Cl | EtOH/H₂O | Reflux | 80-95% | [7] |
| C | SnCl₂·2H₂O | Ethanol | Reflux | 80-90% | [7] |
Further Transformations of the Propanenitrile Moiety
The propanenitrile group offers additional avenues for synthetic diversification, allowing for the creation of a wider range of functionalized pyrazole derivatives.
Protocol 4: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or alkaline conditions.[9]
Acidic Hydrolysis:
-
Suspend this compound (1.0 eq.) in an aqueous acid solution (e.g., 6M HCl or 50% H₂SO₄).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material and the formation of a more polar product).
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If a precipitate forms, it is collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, the product can be extracted with a suitable organic solvent. The organic extracts are then combined, dried, and the solvent is removed to yield 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid.
Conclusion and Future Perspectives
This compound represents a potent and versatile building block for organic synthesis. The protocols detailed herein provide a solid foundation for its preparation and subsequent elaboration. The true value of this compound lies in its ability to serve as a precursor to a diverse array of more complex molecules, particularly aminopyrazole derivatives, which are of significant interest in the development of new therapeutic agents.[10][11] The orthogonal reactivity of the nitro and nitrile groups allows for selective manipulations, enabling the construction of molecular libraries for screening in drug discovery programs. Future work in this area could involve exploring the cycloaddition potential of the nitrile group to form tetrazoles or leveraging the aminopyrazole intermediate in multicomponent reactions to rapidly build molecular complexity.
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]
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What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). ResearchGate. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2022). PubMed Central. [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PubMed Central. [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters. [Link]
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Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (2014). The Journal of Organic Chemistry. [Link]
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Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. (2023). ResearchGate. [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
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Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. (2020). ACS Omega. [Link]
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Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines. (2018). The Journal of Organic Chemistry. [Link]
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Recent developments in aminopyrazole chemistry. (2009). Arkat USA. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). PubMed Central. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turk J Pharm Sci. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central. [Link]
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On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI. [Link]
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Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. (2019). ResearchGate. [Link]
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Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. (2016). Reddit. [Link]
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Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2016). PubMed Central. [Link]
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Conversions after given time of the aza-Michael addition of 1 and 2 to... (2020). ResearchGate. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central. [Link]
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Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. (2016). ResearchGate. [Link]
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Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (2022). PubMed Central. [Link]
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2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers. [Link]
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3-(3-nitro-1H-pyrazol-1-yl)propanenitrile as an intermediate in medicinal chemistry
Application Notes & Protocols: 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
A Versatile Intermediate for the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Nitropyrazole Propanenitrile Scaffold
In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. This compound has emerged as a highly valuable and versatile intermediate. Its structure is strategically designed for sequential chemical modifications, making it a cornerstone in the synthesis of a variety of therapeutic agents. The molecule incorporates three key functional handles:
-
The Nitropyrazole Ring: The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine. This amine then serves as a versatile nucleophile for constructing amides, ureas, and other functionalities, or as a precursor for diazotization reactions.
-
The Propanenitrile Tail: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering a secondary point for molecular elaboration.
-
The Pyrazole Core: Pyrazole and its derivatives are well-established pharmacophores known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This unique combination makes this compound a critical building block, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, an important therapeutic for advanced ovarian cancer. This guide provides detailed protocols for the synthesis of this intermediate and its subsequent transformation into a key precursor for advanced drug development.
Physicochemical Properties & Safety Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1006568-14-4 | |
| Molecular Formula | C₆H₆N₄O₂ | - |
| Molecular Weight | 166.14 g/mol | - |
| Appearance | Typically an off-white to yellow solid | General Observation |
Safety & Handling:
3-Nitropyrazole and related compounds are energetic materials and should be handled with care. The propanenitrile moiety introduces additional toxicological considerations.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Avoid breathing dust.
-
Fire & Explosion: As a nitrated heterocyclic compound, it may be thermally sensitive. Avoid shock, friction, and excessive heat. Dust can form an explosive mixture in the air.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Part 1: Synthesis of this compound
The most direct and common method for synthesizing the title compound is through the N-alkylation of 3-nitropyrazole with acrylonitrile, a classic Michael addition reaction known as cyanoethylation.
Workflow for Synthesis
Application Notes and Protocols for the N-Alkylation of 3-Nitropyrazole
Introduction: The Significance of N-Alkylated Nitropyrazoles
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and the introduction of a nitro group, coupled with N-alkylation, provides a versatile platform for developing novel compounds with a wide range of biological activities and material properties. The N-alkylation of 3-nitropyrazole is a key synthetic transformation that allows for the diversification of this important heterocyclic core, leading to the generation of libraries of compounds for drug discovery and the development of advanced materials.
This application note provides a comprehensive guide to the N-alkylation of 3-nitropyrazole, with a focus on regioselectivity, reaction optimization, and product characterization. It is intended for researchers, scientists, and drug development professionals seeking to employ this important reaction in their work.
Understanding the N-Alkylation of 3-Nitropyrazole: Regioselectivity is Key
The N-alkylation of an unsymmetrical pyrazole, such as 3-nitropyrazole, can theoretically yield two regioisomers: the N1-alkylated product (1-alkyl-3-nitropyrazole) and the N2-alkylated product (1-alkyl-5-nitropyrazole). The control of regioselectivity is therefore a critical aspect of this reaction.
Several factors influence the regiochemical outcome of the N-alkylation of pyrazoles:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 3-nitropyrazole, the N1 nitrogen is generally considered less sterically hindered than the N2 nitrogen, which is adjacent to the nitro group.
-
Electronic Effects: The electron-withdrawing nature of the nitro group at the C3 position significantly influences the electron density at the N1 and N2 positions. The nitro group reduces the nucleophilicity of the adjacent N2 atom, thereby favoring alkylation at the more distant N1 position.
-
Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the regioselectivity of the reaction.
For the N-alkylation of 3-nitropyrazole, the strong electron-withdrawing effect of the nitro group is the dominant factor, leading to a high degree of regioselectivity for the N1 isomer (1-alkyl-3-nitropyrazole). In many reported instances of N-alkylation of 3-nitropyrazole, only the formation of the 1-alkyl-3-nitropyrazole isomer is observed.
Mechanistic Insights into the N-Alkylation of 3-Nitropyrazole
The N-alkylation of 3-nitropyrazole proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole ring to form a pyrazolate anion. This anion is a more potent nucleophile than the neutral pyrazole and readily attacks the electrophilic alkylating agent.
The regioselectivity of the reaction is determined by the relative nucleophilicity of the two nitrogen atoms in the pyrazolate anion. The negative charge is delocalized over both nitrogen atoms, but the electron-withdrawing nitro group at the C3 position significantly reduces the electron density at the N2 nitrogen. Consequently, the N1 nitrogen is more nucleophilic and preferentially attacks the alkylating agent, leading to the formation of the 1-alkyl-3-nitropyrazole as the major product.
Caption: General workflow for the N-alkylation of 3-nitropyrazole.
Experimental Protocols
This section provides two representative protocols for the N-alkylation of 3-nitropyrazole using common laboratory reagents.
Protocol 1: N-Methylation of 3-Nitropyrazole using Potassium Carbonate in DMF
This protocol is a robust and widely applicable method for the N-alkylation of pyrazoles.
Materials:
-
3-Nitropyrazole
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringe and needles
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-nitropyrazole (1.0 eq) and anhydrous DMF (to achieve a concentration of approximately 0.5 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-methyl-3-nitropyrazole.
Protocol 2: N-Alkylation of 3-Nitropyrazole using Sodium Hydride in THF
This protocol utilizes a stronger base and is suitable for less reactive alkylating agents.
Materials:
-
3-Nitropyrazole
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringe and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitropyrazole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the pure N-alkyl-3-nitropyrazole.
Data Presentation: Comparison of Reaction Conditions
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield of N1-isomer |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 12-24 | Good to Excellent |
| Benzyl Bromide | NaH | THF | 0 °C to Room Temp. | 4-12 | Good to Excellent |
| Ethyl Bromide | K₂CO₃ | DMF | 50 °C | 12 | Good |
| Allyl Bromide | NaH | THF | 0 °C to Room Temp. | 6 | Good |
Note: The yields are generally high for the N1-isomer due to the high regioselectivity of the reaction. The formation of the N2-isomer is typically not observed or is a very minor byproduct.
Characterization of N-Alkylated 3-Nitropyrazoles
The characterization of the N-alkylated products is crucial to confirm the structure and regiochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Distinguishing between 1-Alkyl-3-nitropyrazole (N1 isomer) and 1-Alkyl-5-nitropyrazole (N2 isomer) by NMR:
-
¹H NMR: The chemical shifts of the pyrazole ring protons are diagnostic. In the 1-alkyl-3-nitropyrazole , the proton at the C5 position is adjacent to the N-alkyl group and will typically appear at a different chemical shift compared to the C4 proton. In the 1-alkyl-5-nitropyrazole , the proton at the C3 position is adjacent to the N-alkyl group. The coupling patterns and chemical shifts of the alkyl group protons can also provide valuable information.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are also sensitive to the position of the substituents. The carbon atom bearing the nitro group (C3 in the N1 isomer and C5 in the N2 isomer) will be significantly deshielded. The chemical shift of the N-alkyl group can also differ between the two isomers.
-
2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively establish the connectivity and spatial relationships within the molecule, confirming the position of the alkyl group. For example, in a 1-methyl-3-nitropyrazole, a NOESY correlation would be expected between the methyl protons and the H5 proton of the pyrazole ring.
Expected NMR Data for 1-Methyl-3-nitropyrazole:
-
¹H NMR (CDCl₃): δ ~4.0 (s, 3H, N-CH₃), ~7.0 (d, 1H, H4), ~7.8 (d, 1H, H5).
-
¹³C NMR (CDCl₃): δ ~40 (N-CH₃), ~110 (C4), ~130 (C5), ~155 (C3).
Expected NMR Data for 1-Methyl-5-nitropyrazole (hypothetical):
-
¹H NMR (CDCl₃): δ ~4.1 (s, 3H, N-CH₃), ~6.8 (d, 1H, H4), ~8.0 (d, 1H, H3).
-
¹³C NMR (CDCl₃): δ ~41 (N-CH₃), ~112 (C4), ~140 (C3), ~150 (C5).
Note: The exact chemical shifts may vary depending on the solvent and other substituents.
Visualization of Regioselective Alkylation
Synthesis of Biologically Active Compounds from 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: A Detailed Guide for Researchers
Introduction: The Latent Potential of a Nitro-Functionalized Pyrazole Precursor
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The starting material, 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, represents a versatile yet underexplored scaffold for the synthesis of novel, biologically active compounds. Its unique trifunctional nature—a reactive nitro group, a flexible propanenitrile side chain, and the stable pyrazole core—offers a rich platform for chemical derivatization.
This comprehensive guide provides detailed application notes and protocols for the synthesis of two key classes of biologically active compounds from this compound: pyrazole-based sulfonamides with potential anti-inflammatory activity and pyrazole-3-carboxamides as potential antimicrobial agents. We will delve into the strategic transformation of the nitro and nitrile functionalities, explaining the causality behind experimental choices and providing self-validating protocols for researchers in drug discovery and development.
Strategic Overview: A Tale of Two Functional Groups
The synthetic journey begins with the selective transformation of the two key functional groups of this compound: the nitro group on the pyrazole ring and the terminal nitrile group of the side chain. Our strategy is bifurcated to yield two pivotal intermediates, which then serve as platforms for diversification.
Caption: Bifurcated synthetic strategy from the starting material.
Part I: Synthesis of Pyrazole-Based Sulfonamides as Potential Anti-inflammatory Agents
This pathway focuses on the initial reduction of the nitro group to a primary amine, followed by sulfonylation to generate compounds analogous to known COX-2 inhibitors like Celecoxib.[4][5]
Step 1: Selective Reduction of the Nitro Group to Synthesize 3-(3-amino-1H-pyrazol-1-yl)propanenitrile (Intermediate A)
The chemoselective reduction of an aromatic nitro group in the presence of a nitrile is a critical first step. Catalytic hydrogenation is a robust method, but catalyst choice is crucial to avoid reduction of the nitrile.[6] Alternatively, chemical reduction using reagents like tin(II) chloride provides excellent chemoselectivity.[6]
Protocol 1: Catalytic Hydrogenation
Rationale: Palladium on carbon (Pd/C) is a common catalyst for nitro group reduction. However, to minimize the risk of nitrile reduction, a less aggressive catalyst like platinum on carbon (Pt/C) can be employed under controlled hydrogen pressure.[6]
-
Materials:
-
This compound (1.0 eq)
-
10% Platinum on Carbon (Pt/C) (5-10 mol%)
-
Methanol (or Ethanol) as solvent
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite for filtration
-
-
Procedure:
-
In a pressure vessel, dissolve this compound in methanol.
-
Carefully add 10% Pt/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas 2-3 times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-amino-1H-pyrazol-1-yl)propanenitrile (Intermediate A). The product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Chemical Reduction with Tin(II) Chloride
Rationale: Tin(II) chloride dihydrate in a protic solvent like ethanol is a classic and highly effective method for the selective reduction of aromatic nitro compounds, leaving other functional groups like nitriles unaffected.[6]
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
-
-
Procedure:
-
To a stirred solution of this compound in ethanol, add tin(II) chloride dihydrate in one portion.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.
-
Filter the mixture through Celite, washing the precipitate with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Intermediate A.
-
Step 2: Sulfonylation of Intermediate A to Yield Bioactive Sulfonamides
The resulting 3-aminopyrazole derivative can be readily reacted with various substituted benzenesulfonyl chlorides to produce a library of sulfonamides for biological screening.[2]
Protocol 3: General Procedure for Sulfonamide Synthesis
-
Materials:
-
3-(3-amino-1H-pyrazol-1-yl)propanenitrile (Intermediate A) (1.0 eq)
-
Substituted benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) (1.1 eq)
-
Pyridine or triethylamine (TEA) as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
-
Procedure:
-
Dissolve Intermediate A in DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Add the substituted benzenesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final sulfonamide derivative.
-
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Chemical Reduction | Protocol 3: Sulfonylation |
| Key Reagent | H₂ gas, Pt/C | SnCl₂·2H₂O | Benzenesulfonyl chloride |
| Solvent | Methanol/Ethanol | Ethanol | DCM/THF |
| Temperature | Room Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-3 hours | 12-16 hours |
| Work-up | Filtration, Evaporation | Neutralization, Extraction | Aqueous work-up, Extraction |
| Yield (Typical) | Good to Excellent | Good to Excellent | Good |
Part II: Synthesis of Pyrazole-3-carboxamides as Potential Antimicrobial Agents
This synthetic route involves the initial hydrolysis of the nitrile group to a carboxylic acid, followed by amide coupling with various amines. Pyrazole amides are known to exhibit a range of antimicrobial activities.[7][8]
Step 1: Hydrolysis of the Nitrile Group to Synthesize 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (Intermediate B)
The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[7][9] Given the presence of the acid-sensitive pyrazole ring, a controlled basic hydrolysis is often preferred to avoid potential side reactions.
Protocol 4: Basic Hydrolysis of the Nitrile
Rationale: Using a hydroxide base in an aqueous alcohol mixture at elevated temperatures facilitates the hydrolysis of the nitrile to the corresponding carboxylate salt, which is then protonated to yield the carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2-3 eq)
-
Ethanol/Water mixture (e.g., 1:1)
-
Concentrated Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound in an ethanol/water mixture.
-
Add sodium hydroxide pellets or solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC (note: the product will be the carboxylate salt, which may have a different Rf value than the final acid).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with concentrated HCl while cooling in an ice bath. A precipitate of the carboxylic acid should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (Intermediate B).
-
If no precipitate forms, extract the acidified solution with ethyl acetate, dry the organic layer, and concentrate to yield the product.
-
Step 2: Amide Coupling to Yield Bioactive Amides
The carboxylic acid (Intermediate B) can be coupled with a variety of amines using standard peptide coupling reagents to generate a library of amides.
Protocol 5: General Procedure for Amide Coupling
-
Materials:
-
3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (Intermediate B) (1.0 eq)
-
Desired amine (1.1 eq)
-
Coupling agent (e.g., EDC/HOBt, HATU) (1.2 eq)
-
Base (e.g., DIPEA or NMM) (2.0 eq)
-
Anhydrous DMF or DCM as a solvent
-
-
Procedure:
-
Dissolve Intermediate B in anhydrous DMF.
-
Add the desired amine, followed by the base (DIPEA).
-
Add the coupling agent (e.g., HATU) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
-
Caption: Experimental workflow for the synthesis of pyrazole-3-carboxamides.
Safety and Handling
-
Nitrated organic compounds can be energetic and should be handled with care. Avoid excessive heat and shock.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Tin compounds can be toxic. Handle with care and dispose of waste according to institutional guidelines.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the synthesis of diverse libraries of pyrazole-based sulfonamides and carboxamides from the readily accessible starting material, this compound. By strategically targeting the nitro and nitrile functionalities, researchers can unlock a wide range of molecular diversity for screening in various biological assays. The resulting compounds hold significant promise as leads for the development of novel anti-inflammatory and antimicrobial agents. Further derivatization of the pyrazole core or the side chain can lead to even more complex and potentially more potent therapeutic candidates.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]
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Synthesis of pyrazole derivatives and their antimicrobial activities. Semantic Scholar. [Link]
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Chemoselective Enzymatic Hydrolysis of Aliphatic and Alicyclic Nitriles. RSC Publishing. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
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Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]
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Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]
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Cyclization reaction with 3‐amino pyrazole derivatives for efficient... ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]
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Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. National Institutes of Health. [Link]
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
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New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. [Link]
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Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. [Link]
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New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
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Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]
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Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]
-
Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
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Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]
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Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
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Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PubMed Central. [Link]
- Method for preparing 3-aminopyridines
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The Strategic Utility of 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazole Core and the Cyanoethyl Handle – A Powerful Combination in Kinase Inhibitor Design
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for the development of potent protein kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has led to its incorporation into numerous clinically evaluated and approved drugs.[2] This application note delves into the synthesis and utility of a specific, highly versatile pyrazole derivative: 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile . This molecule is strategically designed with two key functional groups: a nitro group, which serves as a masked amine, and a cyanoethyl group at the N1 position, which offers a unique handle for modulating physicochemical properties and exploring deeper regions of the ATP-binding pocket.
The transformation of the 3-nitro group into a 3-amino group is a pivotal step, unlocking the pyrazole's potential as a hinge-binder. The resulting 3-aminopyrazole is a common precursor for the construction of fused heterocyclic systems, most notably the pyrazolo[1,5-a]pyrimidine scaffold, which is found in a multitude of potent kinase inhibitors targeting various members of the kinome, including CDKs, Pim kinases, and TRK kinases.[3][4][5] This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative kinase inhibitor scaffold, offering researchers and drug development professionals a practical roadmap for leveraging this valuable building block.
Synthetic Workflow: From Simple Precursors to a Complex Scaffold
The synthesis of kinase inhibitors using this compound follows a logical and efficient pathway. The overall workflow involves three main stages:
-
Synthesis of the Core Intermediate: Introduction of the cyanoethyl side chain onto the 3-nitropyrazole core via an aza-Michael addition.
-
Activation of the Hinge-Binding Moiety: Reduction of the nitro group to the corresponding amine, unmasking the key functionality for kinase interaction.
-
Construction of the Kinase Inhibitor Scaffold: Cyclocondensation of the aminopyrazole with a suitable 1,3-dielectrophile to form the final fused heterocyclic system.
Figure 1: Overall synthetic workflow from starting materials to the pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold.
PART 1: Synthesis of this compound
The introduction of the propanenitrile side chain is efficiently achieved through an aza-Michael addition reaction. This reaction involves the conjugate addition of the N-H of the pyrazole ring to the electron-deficient alkene of acrylonitrile.
Causality Behind Experimental Choices:
-
Reaction Type: The aza-Michael addition is an ideal choice for forming the N-C bond due to the high reactivity of acrylonitrile as a Michael acceptor and the nucleophilicity of the pyrazole nitrogen.[6]
-
Catalyst: While this reaction can sometimes proceed without a catalyst, a weak base like triethylamine (TEA) or cesium carbonate (Cs₂CO₃) is often employed to deprotonate the pyrazole, increasing its nucleophilicity and accelerating the reaction rate.[7] A catalyst- and solvent-free approach at elevated temperatures is also a viable green chemistry alternative.[6][8]
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is typically used to ensure the solubility of the reactants. In some protocols, the reaction can be run neat, using acrylonitrile itself as the solvent.
Detailed Experimental Protocol:
Protocol 1.1: Base-Catalyzed Aza-Michael Addition
| Reagent | MW | Amount | Mmol | Equivalents |
| 3-Nitropyrazole | 113.08 | 5.00 g | 44.2 | 1.0 |
| Acrylonitrile | 53.06 | 4.40 mL | 66.3 | 1.5 |
| Triethylamine (TEA) | 101.19 | 0.62 mL | 4.42 | 0.1 |
| Acetonitrile | - | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitropyrazole (5.00 g, 44.2 mmol) and acetonitrile (50 mL).
-
Stir the mixture at room temperature until the 3-nitropyrazole is fully dissolved.
-
Add triethylamine (0.62 mL, 4.42 mmol) to the solution, followed by the dropwise addition of acrylonitrile (4.40 mL, 66.3 mmol) over 5 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow solid.
PART 2: Synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile
The reduction of the aromatic nitro group to a primary amine is a critical step to "unmask" the hinge-binding functionality. Several methods are effective for this transformation, with catalytic hydrogenation and reduction using tin(II) chloride being the most common.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation (Method A): This is often the cleanest and most efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst.[9] The reaction is typically run under an atmosphere of hydrogen gas. This method is advantageous as the only byproduct is water, simplifying purification. It is generally compatible with the nitrile functionality under controlled conditions.[10]
-
Tin(II) Chloride Reduction (Method B): This is a classic and robust method for reducing nitroarenes.[10] Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is a powerful reducing agent for this transformation.[1] This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning by other functional groups (though not a major concern here) or when specialized hydrogenation equipment is unavailable. The workup involves neutralizing the acidic solution and removing tin salts, which can sometimes be cumbersome.
Detailed Experimental Protocols:
Protocol 2.1 (Method A): Catalytic Hydrogenation
| Reagent | MW | Amount | Mmol | Equivalents |
| This compound | 166.14 | 5.00 g | 30.1 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 500 mg | - | 10 wt% |
| Methanol or Ethanol | - | 100 mL | - | - |
| Hydrogen (H₂) gas | 2.02 | - | - | Excess |
Procedure:
-
To a hydrogenation vessel (e.g., a Parr shaker bottle), add this compound (5.00 g, 30.1 mmol) and methanol (100 mL).
-
Carefully add 10% Pd/C (500 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and then introduce hydrogen gas to a pressure of 50 psi (or use a hydrogen balloon for atmospheric pressure).
-
Shake or stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 3-(3-amino-1H-pyrazol-1-yl)propanenitrile, which can often be used in the next step without further purification.
Protocol 2.2 (Method B): Tin(II) Chloride Reduction
| Reagent | MW | Amount | Mmol | Equivalents |
| This compound | 166.14 | 5.00 g | 30.1 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 27.1 g | 120.4 | 4.0 |
| Ethanol | - | 100 mL | - | - |
| Concentrated HCl | 36.46 | ~5 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (5.00 g, 30.1 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (27.1 g, 120.4 mmol) to the suspension.
-
Cool the flask in an ice bath and slowly add concentrated HCl (~5 mL) dropwise. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours, until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by adding solid sodium hydroxide until the pH is ~8-9. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®. Wash the precipitate thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired 3-(3-amino-1H-pyrazol-1-yl)propanenitrile.
PART 3: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold
The 3-aminopyrazole core is a versatile precursor for a wide range of fused heterocycles. A common and powerful strategy is its condensation with a 1,3-dicarbonyl compound, such as acetylacetone, to form the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold effectively mimics the purine ring of ATP, enabling strong binding to the kinase hinge region.[11]
Causality Behind Experimental Choices:
-
Reaction Partner: Acetylacetone (2,4-pentanedione) is a classic 1,3-dielectrophile that reacts with the 3-amino group and the endocyclic N2 of the aminopyrazole to form the fused pyrimidine ring. The reaction proceeds through a sequence of condensation and cyclization steps.
-
Reaction Conditions: The reaction is typically acid-catalyzed (e.g., with acetic acid or a catalytic amount of a stronger acid) and is often performed at elevated temperatures to drive the dehydration and cyclization steps to completion.[12]
-
The Cyanoethyl Group's Role: In this final structure, the N-(2-cyanoethyl) group can play several roles. It can act as a vector, directing substituents into specific pockets of the kinase active site. The nitrile itself is a polar group that can engage in hydrogen bonding or dipole-dipole interactions. Furthermore, its presence can modulate the overall solubility and pharmacokinetic properties of the inhibitor. In some inhibitor series, the nitrile is retained in the final drug candidate, while in others it might be hydrolyzed to a carboxylic acid or reduced to an amine to provide further points for diversification.
Detailed Experimental Protocol:
Protocol 3.1: Cyclocondensation to form 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)propanenitrile
| Reagent | MW | Amount | Mmol | Equivalents |
| 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile | 136.16 | 4.10 g | 30.1 | 1.0 |
| Acetylacetone (2,4-pentanedione) | 100.12 | 3.40 mL | 33.1 | 1.1 |
| Acetic Acid | 60.05 | 40 mL | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-(3-amino-1H-pyrazol-1-yl)propanenitrile (4.10 g, 30.1 mmol) in glacial acetic acid (40 mL).
-
Add acetylacetone (3.40 mL, 33.1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) for 6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing 200 mL of ice-water with stirring.
-
A precipitate should form. If precipitation is slow, the mixture can be neutralized with a solid base like sodium bicarbonate.
-
Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)propanenitrile. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
Figure 2: Representative structure of a pyrazolo[1,5-a]pyrimidine scaffold.
Conclusion and Future Directions
The synthetic route detailed herein demonstrates the strategic efficiency of using this compound as a key building block for kinase inhibitor synthesis. The straightforward three-step sequence—aza-Michael addition, nitro reduction, and cyclocondensation—provides rapid access to the valuable pyrazolo[1,5-a]pyrimidine core, functionalized with a versatile cyanoethyl handle. This handle allows for fine-tuning of inhibitor properties or for further synthetic elaboration, making this intermediate a powerful tool in the arsenal of medicinal chemists and drug discovery professionals. The protocols provided are robust and based on well-established chemical principles, offering a solid foundation for the synthesis of novel and potent kinase inhibitors.
References
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Terungwa, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Cieślik, W., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
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Moustafa, A. H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
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Chen, Z., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2015). Synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. Available at: [Link]
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Poursattar, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. Available at: [Link]
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Al-Issa, S. A. (2013). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie. Available at: [Link]
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Pourbasheer, E., et al. (2014). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry. Available at: [Link]
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O'Donovan, D. H., et al. (2023). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Medicinal Chemistry. Available at: [Link]
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Kaiser Optical Systems. (2016). Catalytic Hydrogenation Reaction. AZoM. Available at: [Link]
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Zhang, Y., et al. (2024). Application of a macrocyclization strategy in kinase inhibitor development. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, S., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]
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Farag, A. M., et al. (2013). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie. Available at: [Link]
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Obulesu, O., et al. (2018). Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines. The Journal of Organic Chemistry. Available at: [Link]
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Johnson, C. N., et al. (2017). Insights into the modular design of kinase inhibitors and application to Abl and Axl. MedChemComm. Available at: [Link]
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Hahne, G., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
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Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Kodolitsch, K., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. Molecules. Available at: [Link]
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Zhang, Y., et al. (2024). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Molecules. Available at: [Link]
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Li, J., et al. (2018). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Tetrahedron Letters. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. Available at: [Link]
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Zhumagalieva, T. S., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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Kodolitsch, K., et al. (2020). Conversions after given time of the aza-Michael addition of 1 and 2 to... ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2024). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Molecules. Available at: [Link]
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Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Reddit User. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. r/chemistry. Available at: [Link]
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Hughes, D. L. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. Available at: [Link]
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Stanković, B., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]
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Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Kaczmarczyk, J., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]
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Roskoski, R. Jr. (2023). How protein kinase inhibitors bind to the hinge region of the target protein. Pharmacological Research. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Pyrazole-Based Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3] Their structural versatility allows for the fine-tuning of steric and electronic properties, making them ideal scaffolds for targeted drug design.[1][2][3] This guide provides a detailed experimental protocol for the synthesis of 3,5-disubstituted-1H-pyrazole derivatives, a class of compounds that has shown promise as anticancer agents through various mechanisms of action, including the inhibition of kinases like CDK2 and receptor tyrosine kinases like EGFR, as well as by inducing apoptosis.[1][4][5] The protocol detailed herein is based on the classical Knorr pyrazole synthesis, a robust and widely applicable method involving the condensation of a β-diketone with a hydrazine derivative.[6] This document will not only outline the step-by-step procedure but also delve into the chemical principles, safety considerations, and characterization techniques essential for the successful synthesis and validation of these potent molecules.
Introduction: The Significance of Pyrazoles in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the development of novel therapeutics.[1] Its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a versatile building block for designing targeted therapies.[5] In the realm of oncology, pyrazole-containing molecules have been successfully developed into FDA-approved drugs and are the subject of intense research.[7]
Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signaling pathways, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[1][2][5] For instance, some pyrazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2.[1] The synthetic protocol in this guide focuses on creating a library of pyrazole analogs that can be screened for such activities.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The chosen synthetic route is a one-pot condensation reaction between a β-diketone and hydrazine hydrate.[6] This method is advantageous due to its simplicity, generally good yields, and the commercial availability of a wide variety of starting materials, allowing for the generation of a diverse library of pyrazole derivatives.
The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of substituents on the β-diketone and the hydrazine derivative will ultimately determine the substitution pattern on the final pyrazole product.
Below is a generalized workflow for the synthesis:
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Detailed Experimental Protocol
This protocol describes the synthesis of 3,5-dimethyl-1H-pyrazole as a representative example. The same procedure can be adapted for other β-diketones and hydrazine derivatives with minor modifications to the reaction time and purification solvent.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Acetylacetone (2,4-pentanedione) | C₅H₈O₂ | 100.12 | 2.63 mL (26.3 mmol) | Sigma-Aldrich |
| Hydrazine Hydrate (~64% hydrazine) | N₂H₄·H₂O | 50.06 | 5.00 mL (26.3 mmol) | Sigma-Aldrich |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | Fisher Scientific |
| Distilled Water | H₂O | 18.02 | As needed | In-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Sigma-Aldrich |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (2.63 mL, 26.3 mmol) in 25 mL of 95% ethanol.
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (5.00 mL, 26.3 mmol) dropwise to the solution at room temperature.[6] Caution: The initial reaction can be exothermic. Add the hydrazine hydrate slowly to maintain control of the reaction temperature.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), remove the heating source and allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water.
-
Drying: Dry the crude product in a desiccator over anhydrous sodium sulfate or in a vacuum oven at low heat.
Purification
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 3,5-dimethyl-1H-pyrazole as white crystalline needles.
Characterization
Confirm the identity and purity of the synthesized compound using the following analytical techniques:
-
Melting Point (MP): Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
LC-MS: m/z calculated for C₅H₉N₂ [M+H]⁺: 97.0766; found: 97.0759.[6]
-
-
Infrared (IR) Spectroscopy:
-
IR (KBr, cm⁻¹): ν(N-H) ~3150-3200, ν(C=N) ~1600, ν(N-N) ~1148.[6]
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
-
Fume Hood: All manipulations involving hydrazine hydrate should be performed in a well-ventilated chemical fume hood.[8] Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[8][9]
-
Handling Hydrazine Hydrate: Hydrazine hydrate is corrosive and can cause severe skin and eye burns.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] It is also flammable and should be kept away from heat and open flames.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste should be collected in a designated, properly labeled hazardous waste container.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Loss of product during work-up | Use minimal solvent for recrystallization. Ensure the filtration wash is with cold solvent. | |
| Oily product that does not solidify | Impurities present | Purify by column chromatography on silica gel. |
| Incorrect stoichiometry | Double-check the molar equivalents of the reactants. | |
| Broad NMR peaks | Presence of paramagnetic impurities | Pass the sample through a small plug of silica gel. |
| Acidic or basic impurities | Wash the crude product with a dilute solution of sodium bicarbonate or dilute HCl, respectively, during the work-up. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of pyrazole-based compounds with potential anticancer activity. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety guidelines, researchers can successfully synthesize and characterize a variety of pyrazole derivatives for further biological evaluation. The versatility of the Knorr synthesis allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship (SAR) studies and the development of new, more effective anticancer agents.[1][2]
References
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- Al-Warhi, T., et al. (2021). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
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- Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
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- Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
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- Wang, Y., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
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- University of New Mexico. (n.d.).
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Application Note: Harnessing 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile for Diverse Compound Library Synthesis
Introduction: A Privileged Scaffold for Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a sought-after component in the design of novel therapeutics. This guide details the strategic use of a versatile, bifunctional building block, 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile , for the efficient construction of diverse compound libraries. The orthogonal reactivity of the nitropyrazole and the propanenitrile moieties allows for a systematic and divergent synthetic approach, ideal for generating a wide array of novel chemical entities for high-throughput screening.
Core Building Block: Synthesis and Chemical Properties
The starting material, this compound, is readily synthesized via a base-catalyzed aza-Michael addition of 3-nitropyrazole to acrylonitrile. This reaction is efficient and provides the desired product in high yield.[2][3]
Protocol 1: Synthesis of this compound
-
Reaction Principle: The acidic N-H proton of the pyrazole ring is deprotonated by a base, generating a nucleophilic pyrazolate anion that subsequently attacks the electron-deficient β-carbon of acrylonitrile.
-
Materials:
-
3-Nitropyrazole
-
Acrylonitrile
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a stirred solution of 3-nitropyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.2 eq).
-
Slowly add acrylonitrile (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Library Generation Strategy: A Two-Pronged Approach
The power of this compound lies in the differential reactivity of its two functional groups. The nitro group can be reduced to a versatile amine, which opens up a plethora of diversification possibilities through multicomponent reactions.[4] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing additional handles for derivatization.
Figure 1: Overall strategy for library synthesis.
Protocol 2: Reduction of the Nitro Group to Synthesize the Key Amino Intermediate
The reduction of the aromatic nitro group to a primary amine is a crucial step in unlocking the diversification potential of the pyrazole core. Several methods are available, with catalytic hydrogenation or reduction with metals in acidic media being the most common and efficient.[5]
-
Reaction Principle: The nitro group is reduced to an amino group using a catalyst and a hydrogen source, or a metal in an acidic medium.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) or Ammonium formate
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-(3-amino-1H-pyrazol-1-yl)propanenitrile, which can often be used in the next step without further purification.
-
Protocol 3: Library Synthesis via Multicomponent Reactions of the Amino-Pyrazole Intermediate
The resulting 3-aminopyrazole is a highly valuable intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through multicomponent reactions.[4]
-
Reaction Principle: The 3-aminopyrazole, a β-dicarbonyl compound, and an aldehyde or ketone react in a one-pot synthesis to form a complex heterocyclic product.
-
Materials:
-
3-(3-Amino-1H-pyrazol-1-yl)propanenitrile
-
A library of β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate, etc.)
-
A library of aldehydes or ketones
-
Ethanol (EtOH)
-
Catalytic amount of acetic acid
-
-
Procedure (Example with Acetylacetone and an Aldehyde):
-
In a parallel synthesis array, add 3-(3-amino-1H-pyrazol-1-yl)propanenitrile (1.0 eq) to a solution of the chosen aldehyde (1.0 eq) and acetylacetone (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the reaction mixtures to reflux for 8-12 hours.
-
Cool the reaction mixtures to room temperature. The product often precipitates from the solution.
-
Collect the solid products by filtration, wash with cold ethanol, and dry to obtain the desired pyrazolo[1,5-a]pyrimidine derivatives.
-
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- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Nitropyrazole derivatives are known for their diverse biological activities and energetic properties.[1] Accurate and thorough analytical characterization is therefore a critical prerequisite for any downstream application, ensuring compound identity, purity, and stability. This document outlines an orthogonal, self-validating workflow employing High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). Each section explains the causality behind the experimental design and provides step-by-step protocols and data interpretation guidance.
Compound Identity and Physicochemical Properties
The first step in any analytical workflow is to establish the fundamental properties of the molecule. This compound is a small molecule featuring a pyrazole ring substituted with a nitro group—an electron-withdrawing moiety—and an N-alkylated propanenitrile chain.
Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Data Summary:
The theoretical properties of the molecule are essential for instrument setup and data interpretation, particularly for mass spectrometry and elemental analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O₂ | Calculated |
| Molecular Weight | 166.14 g/mol | Calculated[2][3] |
| Exact Mass | 166.0491 Da | Calculated |
| Appearance | Expected to be a pale yellow or light brown solid | Inferred from analogs[1] |
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For a polar heterocyclic molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice, as it separates compounds based on their hydrophobicity.[4][5][6]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong retentive properties for moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water is used to ensure elution of the main compound as well as any potential impurities with different polarities.
-
Additive: A small amount of formic acid (or trifluoroacetic acid) is added to the mobile phase to protonate any basic sites on the molecule and the residual silanols on the stationary phase. This ensures sharp, symmetrical peak shapes by minimizing undesirable ionic interactions.[4]
-
Detection: The conjugated pyrazole system suggests strong UV absorbance. A photodiode array (PDA) detector is used to monitor across a range of wavelengths, allowing for the determination of the optimal detection wavelength and peak purity analysis.
Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C to ensure run-to-run reproducibility.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, scan range 200-400 nm, with extraction at the wavelength of maximum absorbance (λ-max), predicted to be around 260-280 nm.
-
-
Gradient Elution:
-
A linear gradient is employed to ensure separation of early- and late-eluting impurities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Visualization: HPLC Workflow
Workflow for HPLC purity analysis.
Spectroscopic Structural Elucidation
A combination of spectroscopic techniques is used to confirm that the synthesized molecule has the correct atomic connectivity and functional groups.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol:
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solids as it requires no sample preparation.
-
Procedure:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is an average of 16-32 scans to improve the signal-to-noise ratio.[7]
-
Expected Data & Interpretation: The spectrum should unambiguously confirm the presence of the nitro and nitrile groups, which have strong, characteristic absorptions in relatively clean regions of the spectrum.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~3150-3100 | C-H (Aromatic) | Stretching | Medium-Weak |
| ~2950-2850 | C-H (Aliphatic) | Stretching | Medium-Weak |
| ~2250 | -C≡N (Nitrile) | Stretching | Strong, Sharp [8][9] |
| ~1590, ~1480 | C=N, C=C (Pyrazole Ring) | Stretching | Medium |
| ~1550-1500 | -NO₂ (Nitro) | Asymmetric Stretching | Very Strong [10] |
| ~1360-1320 | -NO₂ (Nitro) | Symmetric Stretching | Very Strong [10] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for moderately polar heterocyclic compounds.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC) for unambiguous assignments.
Predicted NMR Data & Interpretation (in DMSO-d₆): The electron-withdrawing nitro group will significantly deshield (shift to higher ppm) the adjacent protons and carbons on the pyrazole ring.
-
¹H NMR Predictions:
Signal Predicted δ (ppm) Multiplicity Integration Assignment H-5 ~8.8 - 9.0 d 1H Pyrazole CH H-4 ~7.0 - 7.2 d 1H Pyrazole CH N-CH₂ ~4.7 - 4.9 t 2H Propionitrile CH₂ | C-CH₂ | ~3.2 - 3.4 | t | 2H | Propionitrile CH₂ |
-
¹³C NMR Predictions:
Predicted δ (ppm) Assignment ~150 C-3 (bearing NO₂) ~140 C-5 ~118 -C≡N ~110 C-4 ~50 N-CH₂ | ~18 | C-CH₂ |
C. High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of the compound with high precision, which allows for the confirmation of its molecular formula. The fragmentation pattern provides additional structural evidence.
Protocol:
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the nitrogen atoms in the pyrazole ring can be readily protonated to form an [M+H]⁺ ion.
-
Mass Analyzer: A high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer is required to obtain an accurate mass measurement with <5 ppm error.
-
Procedure: Dissolve a small amount of sample in an appropriate solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or LC-MS.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Expected Data & Interpretation:
-
Accurate Mass: The primary ion observed should be [M+H]⁺ with an m/z value matching the theoretical value for C₆H₇N₄O₂⁺.
-
Theoretical [M+H]⁺: 167.0563 Da
-
An experimental value within 5 ppm (e.g., 167.0560 to 167.0566) provides strong evidence for the molecular formula.
-
-
Fragmentation Pattern: The fragmentation of nitropyrazoles is often initiated by the loss of the nitro group.[11][12][13]
-
Loss of NO₂: A prominent fragment at m/z 121.0662 (C₆H₇N₂⁺), corresponding to the loss of a 46 Da nitro radical.
-
Loss of HCN: Subsequent fragmentation of the pyrazole ring or nitrile group can lead to losses of 27 Da.
-
Visualization: Integrated Spectroscopic Workflow
Integrated workflow for spectroscopic characterization.
Elemental Analysis for Formula Verification
Elemental Analysis (EA) provides an independent, quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the purified compound. This orthogonal technique is crucial for validating the molecular formula determined by HRMS.[14]
Protocol: CHN Analysis
-
Instrumentation: A CHNS/O elemental analyzer.
-
Sample Preparation: Accurately weigh ~2 mg of the highly purified (recrystallized or chromatographically purified) and dried sample into a tin container.
-
Analysis: The sample undergoes high-temperature dynamic flash combustion. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[15]
-
Data Comparison: The experimental weight percentages are compared against the theoretical values calculated from the molecular formula C₆H₆N₄O₂.
Data Validation:
| Element | Theoretical wt.% | Experimental wt.% | Acceptance Criterion |
| Carbon (C) | 43.38% | Result from analysis | ± 0.4% |
| Hydrogen (H) | 3.64% | Result from analysis | ± 0.4% |
| Nitrogen (N) | 33.72% | Result from analysis | ± 0.4% |
A close agreement (within ±0.4%) between the theoretical and experimental values provides definitive confirmation of the empirical and molecular formula.
Conclusion: A Self-Validating System
The characterization of a novel compound like this compound requires a multi-faceted analytical approach. Each technique described in this note provides a unique piece of structural information. When combined, they create a self-validating system that ensures the highest degree of confidence in the compound's identity, purity, and structure.
-
HPLC confirms the sample's purity.
-
HRMS and Elemental Analysis orthogonally validate the molecular formula (C₆H₆N₄O₂).
-
FTIR confirms the presence of key nitro and nitrile functional groups.
-
NMR elucidates the precise atomic connectivity, confirming the final structure.
This comprehensive characterization is the essential foundation for any further investigation into the chemical, biological, or material properties of this compound.
References
-
NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylxanthine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methylxanthine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical analysis of methylxanthines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]
-
PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Abstract: This document provides a comprehensive technical guide for the chemical modification of the nitrile moiety in 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, with the nitrile group offering a prime handle for diversification. However, the presence of a reducible nitro group and an aromatic pyrazole ring necessitates carefully chosen, chemoselective reaction conditions. This guide details field-proven protocols for hydrolysis, reduction, organometallic addition, and cycloaddition reactions, explaining the causal logic behind experimental design to empower researchers in drug development and chemical synthesis.
Introduction: A Versatile Scaffold
This compound is a heterocyclic building block of significant interest. The pyrazole core is a well-established pharmacophore, while the nitro group acts as a potent electron-withdrawing group and a precursor for an amino functionality. The aliphatic nitrile group is a particularly valuable functional handle, capable of being transformed into a wide array of other functionalities, including carboxylic acids, amides, amines, ketones, and tetrazoles.[1][2] The primary challenge in its synthetic manipulation lies in achieving selectivity, ensuring that reagents targeting the nitrile do not inadvertently react with the sensitive nitro group.
This guide outlines four primary pathways for the functionalization of the nitrile group, providing detailed protocols and discussing the critical parameters for achieving high-yield, selective transformations.
Caption: Figure 1. Key functionalization pathways.
Pathway I: Hydrolysis to Carboxylic Acids and Amides
Hydrolysis offers a direct route to introduce carboxylic acid or amide functionalities, which are valuable for peptide coupling and as hydrogen bond donors/acceptors in biological systems. The reaction proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylate.[3][4]
Principle and Mechanism
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom for nucleophilic attack by water.[5] The resulting imidic acid tautomerizes to the more stable amide.[5] Subsequent acid-catalyzed hydrolysis of the amide yields the carboxylic acid and an ammonium salt.[4][5] Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, and the final product is the carboxylate salt.[6] The nitro group is generally stable under these hydrolytic conditions.
Protocol 1: Complete Hydrolysis to 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid
Caption: Workflow for complete nitrile hydrolysis.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add 6 M aqueous hydrochloric acid (10 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, extract the aqueous solution with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Partial Hydrolysis to 3-(3-nitro-1H-pyrazol-1-yl)propanamide
Causality Behind Experimental Choice: To halt the reaction at the amide stage, milder conditions are required. The use of alkaline hydrogen peroxide is a classic method that favors the formation of the amide with minimal over-hydrolysis to the carboxylic acid.[7]
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or DMSO in a round-bottom flask.
-
Reagent Addition: Add 6 M sodium hydroxide (0.2 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 eq) while maintaining the temperature below 40 °C with an ice bath.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
-
Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude amide by recrystallization or column chromatography.
Pathway II: Selective Reduction to Amines
Reduction of the nitrile yields a primary amine, a crucial functional group for building complex molecules. The key challenge is the concurrent presence of the nitro group, which is also readily reducible. Therefore, chemoselectivity is paramount.
Principle and Mechanism
Most common reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd/C), will reduce both the nitrile and the nitro group, leading to 3-(3-amino-1H-pyrazol-1-yl)propan-1-amine.[8] Achieving selectivity requires milder or more specific reagents.
-
For Nitrile Reduction: Borane complexes (e.g., Borane-THF) are known to reduce nitriles while being less reactive towards nitroarenes under controlled conditions.[9]
-
For Nitro Reduction: Conversely, reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcohol solvent are highly effective for the selective reduction of aromatic nitro groups in the presence of nitriles.[10]
Protocol 3: Selective Reduction of Nitrile to 3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
Step-by-Step Methodology:
-
Setup: To a dry, nitrogen-flushed flask, add the nitrile (1.0 eq) and anhydrous THF. Cool the solution to 0 °C.
-
Reagent Addition: Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, approx. 2.0-3.0 eq) dropwise, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of 6 M HCl. This step is exothermic and produces hydrogen gas.
-
Purification: Make the solution basic with aqueous NaOH and extract the product with an organic solvent. Dry the organic layers and concentrate to yield the crude amine, which can be further purified.
Protocol 4: Selective Reduction of Nitro Group to 3-(3-amino-1H-pyrazol-1-yl)propanenitrile
Causality Behind Experimental Choice: SnCl₂·2H₂O is an excellent choice for this transformation because it acts as a mild reducing agent in a protic solvent. It selectively reduces the nitro group to an amine while leaving other reducible functionalities like nitriles, esters, and ketones unaffected.[10]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend the nitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) under a nitrogen atmosphere for 1-3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice. Basify the solution to pH > 8 with a saturated sodium bicarbonate solution to precipitate tin salts.
-
Purification: Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate. Separate the filtrate layers, extract the aqueous layer with more ethyl acetate, and combine the organic phases. Dry, concentrate, and purify the product by chromatography.
Pathway III: Organometallic Addition to Form Ketones
The addition of Grignard or organolithium reagents to a nitrile, followed by acidic hydrolysis of the intermediate imine, is a standard method for ketone synthesis.[11]
Principle and Key Challenges
The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. The resulting imine anion is stable until an aqueous acid work-up hydrolyzes it to a ketone.
Trustworthiness Advisory: This pathway is challenging for the target substrate. Nitro groups are known to react with strong nucleophiles like Grignard reagents, leading to complex side products. This reaction should be approached with caution, and low yields are anticipated. Protecting the nitro group or using less reactive organometallic reagents (e.g., organozinc or organocuprates) may be necessary.
Protocol 5: Synthesis of 1-(3-(3-nitro-1H-pyrazol-1-yl))alkan-1-one (Exemplary)
Step-by-Step Methodology:
-
Setup: Add the nitrile (1.0 eq) to a flame-dried, three-neck flask containing anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool to 0 °C.
-
Reagent Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.1 eq) via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates consumption of the starting nitrile.
-
Work-up: Cool the reaction back to 0 °C and quench by the slow addition of cold 1 M aqueous HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Purification: Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography.
Pathway IV: [3+2] Cycloaddition to Form Tetrazoles
The conversion of nitriles to 5-substituted-1H-tetrazoles via [3+2] cycloaddition with an azide source is a highly reliable and valuable transformation.[12] Tetrazoles are important bioisosteres for carboxylic acids in drug design.
Principle and Mechanism
This reaction is a classic 1,3-dipolar cycloaddition. The nitrile acts as the dipolarophile, and the azide ion acts as the 1,3-dipole. The reaction is often catalyzed by Lewis acids, such as zinc salts, which coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.[13][14]
Caption: Workflow for tetrazole synthesis.
Protocol 6: Synthesis of 5-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)-1H-tetrazole
Safety First: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), formed upon acidification, is also toxic and explosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Do not use metal spatulas to handle sodium azide.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the nitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc chloride (ZnCl₂, 1.2 eq).
-
Solvent Addition: Add water or DMF as the solvent (10 mL per gram of nitrile).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully and slowly add 3 M HCl to adjust the pH to ~2. This will protonate the tetrazole and cause it to precipitate. Perform this step in a fume hood as toxic HN₃ may be evolved.
-
Purification: Stir for 30 minutes, then collect the solid product by filtration. Wash the solid with cold water and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate.
Summary of Functionalizations
| Pathway | Reagents & Conditions | Product Functional Group | Key Considerations |
| I-A: Hydrolysis | 6 M HCl, Reflux | Carboxylic Acid | Robust and high-yielding. |
| I-B: Partial Hydrolysis | H₂O₂, NaOH, EtOH, RT | Amide | Requires careful temperature and stoichiometry control.[7] |
| II-A: Nitrile Reduction | BH₃·THF, Reflux | Primary Amine | Selective for nitrile over nitro group.[9] |
| II-B: Nitro Reduction | SnCl₂·2H₂O, EtOH, Reflux | Primary Amine (on pyrazole) | Highly selective for nitro group over nitrile.[10] |
| III: Grignard Add. | R-MgBr, THF; then H₃O⁺ | Ketone | Low yield expected due to side reactions with nitro group. |
| IV: Cycloaddition | NaN₃, ZnCl₂, H₂O, Heat | 1H-Tetrazole | High-yielding but requires strict safety protocols.[13] |
References
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (2015). Which reducing agent can be used to selectively reduce nitriles in the presence of nitro functional groups?. [Link]
-
Ansari, S., et al. (2019). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances. [Link]
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]
-
PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. [Link]
-
MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
MDPI. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]
-
Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]
-
MDPI. (2020). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]
-
ACS Publications. (1978). Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. [Link]
-
Synthesis. (2002). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. [Link]
-
OMICS International. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
ResearchGate. (2021). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
National Institutes of Health (NIH). (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]
-
Wiley Online Library. (2021). An overview of synthetic modification of nitrile group in polymers and applications. [Link]
-
ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. [Link]
-
PubMed. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. [Link]
-
ResearchGate. (2010). Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
-
YouTube. (2019). cycloadditions with nitrile oxides. [Link]
-
ResearchGate. (2010). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. [Link]
-
ACS Publications. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
- Google Patents. (2005).
- Google Patents. (1968).
-
ACS Publications. (1979). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. The Journal of Organic Chemistry. [Link]
-
University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
RSC Publishing. (2020). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. [Link]
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- 3. chemguide.co.uk [chemguide.co.uk]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Welcome to the dedicated technical support guide for the purification of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested purification strategies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Purification Challenge
The purification of this compound is often complicated by the presence of structurally similar impurities and unreacted starting materials from its synthesis. The primary route to this compound is the base-catalyzed Michael addition of 3-nitropyrazole to acrylonitrile.
Common Impurities Include:
-
Unreacted 3-nitropyrazole: A polar starting material that can co-elute with the product in some chromatographic systems.
-
3-(5-nitro-1H-pyrazol-1-yl)propanenitrile: The constitutional isomer formed from the reaction at the N1 position of the tautomeric form of 3-nitropyrazole. This is often the most challenging impurity to remove due to its very similar polarity and molecular weight.
-
Polyacrylonitrile: A polymeric byproduct that can form under the basic reaction conditions.
-
Excess base/catalyst: Typically an organic or inorganic base used to facilitate the Michael addition.
The presence of the polar nitro group and the nitrile functionality in the target molecule necessitates carefully chosen purification techniques to achieve high purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: I'm having trouble finding a suitable solvent for recrystallization. My compound either dissolves completely or not at all.
A1: This is a classic challenge in crystallization. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Initial Solvent Screening: Based on the polarity of your compound, start with polar protic solvents like ethanol or isopropanol. A mixture of solvents is often effective. A good starting point for nitropyrazole derivatives is an ethanol/water mixture [1].
-
Methodology:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add water dropwise until you observe persistent cloudiness.
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Alternative Solvents: If ethanol/water is unsuccessful, consider other solvent/anti-solvent systems such as ethyl acetate/hexanes or acetone/water.
Q2: My compound oils out during cooling instead of crystallizing. What should I do?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or freezer.
-
Reduce Solvent Polarity: Try a less polar solvent system for recrystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.
Column Chromatography Challenges
Q3: My compound streaks badly on a silica gel column, and I'm getting poor separation from impurities.
A3: Streaking, or tailing, of polar compounds on silica gel is a common issue, often due to strong interactions with the acidic silanol groups on the silica surface.
-
Mobile Phase Modification: Add a small amount of a polar modifier to your eluent. For a moderately basic compound like a pyrazole derivative, adding 0.1-1% triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be an excellent alternative for purifying basic compounds.
-
Dry Loading: Always load your sample onto the column using a dry loading technique to improve resolution. Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
Q4: I can't separate the 3-nitro and 5-nitro isomers by column chromatography.
A4: The separation of these constitutional isomers is challenging due to their similar polarities.
-
Optimize Mobile Phase: Use a shallow gradient or an isocratic elution with a solvent system that provides the best possible separation on a TLC plate. Test a range of solvent systems, such as ethyl acetate/hexanes, dichloromethane/methanol, and acetone/hexanes.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC may be necessary. A normal-phase column (e.g., silica or cyano-propyl) or a phenyl-hexyl column, which can offer π-π interactions, might provide the required selectivity for separating these isomers[2].
Purity Analysis Questions
Q5: How can I identify the common impurities in my NMR spectrum?
A5: ¹H NMR is a powerful tool for identifying impurities.
-
Unreacted 3-nitropyrazole: Look for the characteristic signals of the pyrazole ring protons.
-
3-(5-nitro-1H-pyrazol-1-yl)propanenitrile: The chemical shifts of the pyrazole ring protons will be different from the 3-nitro isomer. You may need to acquire a reference spectrum or use computational predictions to assign the peaks confidently.
-
Solvent Impurities: Be aware of residual solvent peaks from your reaction or workup. Standard NMR impurity charts are invaluable for their identification[3][4].
Detailed Purification Protocols
Here are step-by-step protocols for the most effective purification techniques for this compound.
Protocol 1: Recrystallization from Ethanol/Water
This is often the most efficient method for obtaining highly pure, crystalline material.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal volume of ethanol and heat the mixture with stirring on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble material like polyacrylonitrile is present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Anti-Solvent Addition: To the hot, clear solution, add deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or a refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommendation | Rationale |
| Solvent System | Ethanol/Water | Good solubility at high temperature, poor at low temperature. |
| Cooling Rate | Slow | Promotes the formation of larger, purer crystals. |
Protocol 2: Flash Column Chromatography on Silica Gel
This method is suitable for purifying larger quantities of material or when recrystallization is ineffective.
Methodology:
-
TLC Analysis: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show separation from major impurities. A gradient of ethyl acetate in hexanes is a good starting point.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Allows for the separation of compounds with a range of polarities. |
| Additive | 0.1-1% Triethylamine (if needed) | Improves peak shape for basic compounds by neutralizing acidic silanol sites. |
Protocol 3: Purification via Acid Salt Crystallization
This is an alternative and potentially highly effective method for purifying pyrazole derivatives[5][6].
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as acetone, ethanol, or isopropanol[5].
-
Acid Addition: To this solution, add at least an equimolar amount of an inorganic mineral acid (e.g., HCl in ether) or an organic acid (e.g., oxalic acid).
-
Crystallization: The acid addition salt of the pyrazole derivative should precipitate or crystallize from the solution. Cooling the mixture may enhance precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the free base precipitates.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified free base.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision tree for selecting the appropriate purification technique.
References
-
[A-5-BENZO[4][5]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE AND B-1-BENZYL-3-(4-CHLOROPHENYL)-5-P-TOLYL-1H-PYRAZOLE.]([Link])
Sources
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- 2. agilent.com [agilent.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of 3-Nitropyrazoles
Welcome to the technical support center for the synthesis of nitropyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole nitration. The regioselective synthesis of 3-nitropyrazoles is a frequently encountered challenge due to the electronic nature of the pyrazole ring, which often leads to the formation of undesired isomers.
This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental observations and offer robust, validated solutions to common synthetic hurdles.
Part 1: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution grounded in established chemical principles.
Q1: My reaction yielded a mixture of 3- and 5-nitropyrazoles. How can I improve the selectivity for the 3-nitro isomer?
Answer: This is the most common challenge in the direct nitration of N-unsubstituted pyrazoles. The formation of both 3-nitro and 5-nitro isomers occurs because direct electrophilic attack on the neutral pyrazole ring is not highly selective. However, the most effective and widely adopted strategy to achieve high selectivity for the 3-nitro isomer is a two-step sequence involving N-nitration followed by a thermal rearrangement.[1][2][3]
Causality Explained: Direct nitration of the pyrazole ring can lead to a mixture of products. A more controlled approach is to first form an N-nitropyrazole intermediate. This is typically achieved using a nitrating agent like a mixture of nitric acid and acetic anhydride.[4][5] This N-nitro intermediate is then isolated and subjected to thermal rearrangement in a high-boiling solvent such as benzonitrile or n-octanol.[2][6][7] During heating, the nitro group migrates intramolecularly, predominantly to the C3 position.[8]
Recommended Protocol (Two-Step N-Nitration/Rearrangement): This protocol is a robust method for obtaining 3-nitropyrazole with high regioselectivity.
-
Step 1: Synthesis of 1-Nitropyrazole (N-Nitration)
-
Dissolve pyrazole in a suitable solvent system, such as acetic acid and acetic anhydride.[4]
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add a nitrating agent, typically fuming nitric acid, while maintaining the low temperature.[4]
-
After the addition, allow the reaction to stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it onto crushed ice. The N-nitropyrazole product will precipitate and can be collected by filtration.[4]
-
-
Step 2: Thermal Rearrangement to 3-Nitro-1H-pyrazole
-
Dissolve the dried N-nitropyrazole from Step 1 in a high-boiling, inert solvent like benzonitrile or n-octanol.[2][6]
-
Heat the solution to reflux (typically 180-190 °C) for 2-3 hours.[2][6] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a non-polar solvent like hexanes to precipitate the 3-nitropyrazole product.[6]
-
Collect the solid by filtration, wash with hexane, and dry under vacuum. Yields for this rearrangement step are often reported to be very high, frequently exceeding 90%.[5][6]
-
Q2: I am observing significant formation of 4-nitropyrazole instead of the desired 3-nitro isomer. What is causing this?
Answer: The formation of 4-nitropyrazole is favored under strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid").[3][9]
Causality Explained: The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most electron-rich and generally the most susceptible to electrophilic attack.[9][10] In strongly acidic media (e.g., HNO₃/H₂SO₄), the pyrazole ring becomes protonated to form a pyrazolium ion. This protonation deactivates the ring towards further electrophilic attack.[9][11] However, the C4 position remains the most favorable site for nitration on this less reactive, protonated species.
If your goal is 3-nitropyrazole, you must avoid these harsh mixed-acid conditions. The N-nitration/rearrangement strategy outlined in Q1 is the preferred method. If, however, 4-nitropyrazole is the desired product, using mixed acid is the correct approach.[3]
Q3: My nitration reaction is producing a low yield and many decomposition products. How can I improve this?
Answer: This issue often points to reaction conditions that are too harsh or poorly controlled. Nitration reactions are highly exothermic, and excessive temperatures can lead to substrate decomposition and the formation of undesired byproducts.
Troubleshooting Steps:
-
Temperature Control is Critical: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent. Use an ice-water or ice-salt bath and ensure the addition is done slowly and dropwise to manage the exotherm.[9]
-
Choice of Nitrating Agent: For sensitive substrates, a milder nitrating agent may be necessary. Instead of mixed acid, consider using acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) or nitric acid in trifluoroacetic anhydride.[9][12] These reagents are often effective at lower temperatures and can provide cleaner reactions.
-
Protecting Groups: If the pyrazole substrate has sensitive functional groups, consider using a protecting group on the N1 position before nitration. This can prevent side reactions and often improves regioselectivity. The protecting group can be removed after the nitration step.
Q4: I'm struggling to separate the 3- and 5-nitro isomers by column chromatography. What are the best purification techniques?
Answer: The separation of 3- and 5-nitropyrazole regioisomers is notoriously difficult due to their very similar polarities.[13] While standard silica gel chromatography can be attempted, it often results in co-elution.
Strategies for Separation:
-
Optimize Column Chromatography:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, use the dry loading method. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This technique often leads to sharper bands and better separation.[13]
-
Solvent System: Meticulously optimize your mobile phase using TLC. Test various solvent systems with slightly different polarities. A shallow gradient of ethyl acetate in hexane or petroleum ether is a common starting point.[13]
-
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization can be an effective method for separating isomers, especially on a larger scale. This requires careful experimentation with different solvent systems to find one where the solubility of the two isomers is sufficiently different.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale preparative work, HPLC offers much higher resolving power than flash chromatography. Both normal-phase and reverse-phase HPLC can be explored.[13]
-
Avoid the Problem: The most effective solution is to use a synthetic route that avoids forming the isomeric mixture in the first place. The N-nitration/rearrangement method described in Q1 is highly regioselective for the 3-nitro isomer, minimizing or eliminating the need for a difficult separation.[1]
Part 2: FAQs on Synthetic Strategy & Mechanism
This section explores the fundamental principles governing the regioselective synthesis of 3-nitropyrazoles.
Q5: Why is the direct nitration of N-unsubstituted pyrazoles often unselective?
Answer: The lack of selectivity stems from the tautomerism of the N-unsubstituted pyrazole ring and the competing reaction pathways of the neutral versus the protonated form. The pyrazole ring has two nitrogen atoms, and in the neutral state, electrophilic attack can occur at multiple positions. Under acidic conditions, protonation at N2 deactivates the ring but directs nitration preferentially to the C4 position.[9][11] Milder conditions can lead to the formation of the N-nitro intermediate, which then rearranges.[7] The final product ratio is highly dependent on a delicate balance of factors including acid concentration, temperature, and the specific nitrating agent used.
Q6: Are there alternative strategies to the N-nitration/rearrangement method for synthesizing 3-nitropyrazoles?
Answer: Yes, while the rearrangement method is the most common, other strategies exist, particularly for substituted pyrazoles. These methods often involve building the pyrazole ring from precursors that already contain the nitro group, thereby ensuring the desired regiochemistry.
-
Cycloaddition Reactions: One approach involves the reaction of a substituted hydrazine with a precursor that will form the pyrazole ring. For example, the condensation of a hydrazine with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis) or a nitroolefin can be used to construct the ring with defined regiochemistry.[14][15]
-
Synthesis from Substituted Precursors: It is sometimes possible to synthesize a 3-aminopyrazole and then convert the amino group to a nitro group via a Sandmeyer-type reaction. However, this is a multi-step process and may have its own challenges.
Q7: How do substituents on the pyrazole ring affect the regioselectivity of nitration?
Answer: Substituents have a profound electronic and steric influence on the outcome of nitration.
-
Electronic Effects: Electron-donating groups (EDGs) activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it.[9] The position of the substituent directs the incoming nitro group. For example, a substituent at the C3 position will generally direct nitration to the C5 position, and vice-versa.
-
Steric Hindrance: Bulky substituents can physically block access to adjacent positions, forcing the nitration to occur at a less hindered site. For example, a large group at the N1 position can enhance the preference for nitration at the C4 position.[9]
Data Summary: Nitration Conditions and Outcomes
The choice of reagents and conditions is paramount for controlling the regiochemical outcome of pyrazole nitration. The following table summarizes common conditions and their expected major products.
| Nitrating Agent/Conditions | Substrate | Major Product(s) | Reference(s) |
| 1. HNO₃/Ac₂O; 2. Heat in Benzonitrile | Pyrazole | 3-Nitro-1H-pyrazole | [6][7] |
| Conc. HNO₃ / Conc. H₂SO₄ | Pyrazole | 4-Nitro-1H-pyrazole | [3] |
| Conc. HNO₃ / Conc. H₂SO₄ | 1-Phenylpyrazole | 1-(p-Nitrophenyl)pyrazole | [9][11] |
| HNO₃ / Ac₂O | 1-Phenylpyrazole | 4-Nitro-1-phenylpyrazole | [9][11] |
| Fuming HNO₃ | 5-Chloro-3-methyl-1-phenylpyrazole | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)pyrazole | [16] |
References
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][17]triazin-7(6H). National Institutes of Health (NIH). [Link]
-
Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. [Link]
-
Synthesis of 3-Nitropyrazole. Semantic Scholar. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC). [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
- Preparation method of 3,4-binitropyrazole.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PubMed Central (PMC). [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. PubMed Central (PMC). [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Manipulating nitration and stabilization to achieve high energy. PubMed Central (PMC). [Link]
-
Pyrazole. SlideShare. [Link]
-
(PDF) Nitropyrazoles. ResearchGate. [Link]
-
Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitrop. American Chemical Society. [Link]
-
Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]
-
Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
- A process for separating nitration isomers of substituted benzene compounds.
-
Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Semantic Scholar. [Link]
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- 2. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
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- 6. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
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- 15. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 16. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support center for the synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis.
I. Reaction Overview
The synthesis of this compound is typically achieved through a Michael addition reaction between 3-nitropyrazole and acrylonitrile. This reaction is a nucleophilic addition of the pyrazole nitrogen to the activated double bond of acrylonitrile. The choice of base, solvent, and temperature is crucial for the success of this synthesis.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired product is a common frustration. Let's break down the potential culprits and how to address them.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Deprotonation of 3-Nitropyrazole | The nucleophilic attack of the pyrazole on acrylonitrile requires the deprotonation of the N-H proton of the pyrazole ring. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently. | - Use a suitable base: Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often more effective than weaker bases like triethylamine (TEA). - Ensure stoichiometry: Use at least a stoichiometric amount of the base relative to 3-nitropyrazole. An excess of the base may be beneficial in some cases. |
| Poor Solubility of Reactants | If the 3-nitropyrazole or the base is not well-dissolved in the reaction solvent, the reaction will be slow and incomplete. | - Solvent selection: Acetonitrile is a commonly used solvent for this reaction. Other polar aprotic solvents like DMF or DMSO can also be considered to improve solubility. |
| Low Reaction Temperature | While higher temperatures can sometimes lead to side reactions, a temperature that is too low may not provide enough activation energy for the reaction to proceed at a reasonable rate. | - Optimize temperature: Start the reaction at room temperature and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Decomposition of Reactants or Product | 3-Nitropyrazole and acrylonitrile can be sensitive to harsh reaction conditions. The product itself might also be unstable under certain conditions. | - Control reaction time: Prolonged reaction times, especially at elevated temperatures, can lead to decomposition. Monitor the reaction and quench it once the starting material is consumed. - Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products. Here are some common impurities and how to minimize them:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Dimerization/Polymerization of Acrylonitrile | Acrylonitrile can polymerize, especially in the presence of strong bases or at high temperatures. | - Slow addition of acrylonitrile: Add acrylonitrile dropwise to the reaction mixture to maintain a low concentration. - Control temperature: Avoid excessive heating. |
| N,N'-bis(2-cyanoethyl)-3-nitropyrazole | If the reaction conditions are too harsh, a second molecule of acrylonitrile can react with the product. | - Stoichiometry control: Use a slight excess of 3-nitropyrazole relative to acrylonitrile. |
| Isomeric Products | Alkylation can potentially occur at other positions on the pyrazole ring, although N1-alkylation is generally favored. | - Careful selection of base and solvent: The regioselectivity of the reaction can be influenced by the reaction conditions. |
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
| Issue | Potential Cause | Suggested Approach |
| Oily Product | The product may not crystallize easily. | - Solvent trituration: Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Column chromatography: Purify the product using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane). |
| Co-eluting Impurities | Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. - Optimize chromatography conditions: Experiment with different solvent systems or use a different stationary phase for chromatography. |
III. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The reaction proceeds via a Michael addition, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the nucleophile is the deprotonated 3-nitropyrazole, and the Michael acceptor is acrylonitrile.
Caption: Reaction mechanism for the synthesis of this compound.
Q2: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials and the product. The disappearance of the 3-nitropyrazole spot and the appearance of a new, typically less polar, product spot indicate that the reaction is proceeding. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q3: Can I use a different Michael acceptor instead of acrylonitrile?
Yes, other activated alkenes can be used as Michael acceptors. For example, acrylates or vinyl ketones can be used to synthesize different N-substituted pyrazole derivatives. However, the reactivity of the Michael acceptor will influence the reaction conditions required.
IV. Experimental Protocol
This is a general protocol that can be used as a starting point. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
3-Nitropyrazole
-
Acrylonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous acetonitrile
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous acetonitrile under a nitrogen atmosphere, add a solution of 3-nitropyrazole (1.0 eq) in anhydrous acetonitrile dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acrylonitrile (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
V. Troubleshooting Workflow
Here is a logical workflow to follow when you encounter issues with your synthesis.
Caption: A systematic workflow for troubleshooting low yield in the synthesis.
VI. References
-
Patent CN107674026B: Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
-
Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]
-
Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]
-
Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]
-
Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2459-2469. [Link]
Technical Support Center: Stability and Handling of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the stability of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a synthetic intermediate or for other research purposes.
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses common questions regarding the chemical stability of this compound under typical laboratory conditions.
Q1: What is the general thermal stability of this compound? Should I be concerned about decomposition at elevated temperatures?
A: The thermal stability of nitropyrazole derivatives can vary significantly based on their substitution patterns. Many nitropyrazoles are investigated as energetic materials and can exhibit high thermal stability, with decomposition temperatures often exceeding 250 °C.[1][2] However, the combination of a nitro group and a cyanoalkyl chain introduces multiple reactive sites. While the pyrazole ring itself is a stable aromatic system, energetic compounds can be sensitive.[3] The initial decomposition of similar nitropyrazole derivatives can be triggered by intramolecular hydrogen transfer or oxidation of an adjacent carbon by the nitro group.[4][5]
Expert Insight: Without specific experimental data for this exact molecule, it is crucial to assume it may be thermally sensitive. We strongly recommend performing a Differential Scanning Calorimetry (DSC) analysis to determine its decomposition exotherm before planning any reactions at elevated temperatures (e.g., >100 °C).
Q2: How does the compound behave under acidic conditions? Am I likely to see hydrolysis of the nitrile group or degradation of the pyrazole ring?
A: The primary concern under acidic conditions is the hydrolysis of the propanenitrile side chain.[6] In the presence of aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile group (-C≡N) can undergo a two-step hydrolysis.[7]
-
Step 1: Hydrolysis to the corresponding propanamide derivative, 3-(3-nitro-1H-pyrazol-1-yl)propanamide. This reaction can sometimes be stopped at the amide stage under carefully controlled, mild conditions.
-
Step 2: Further hydrolysis of the amide to the carboxylic acid, 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid, and ammonium salts.[7]
The pyrazole ring itself is generally robust and resistant to degradation under moderately acidic conditions, a characteristic of many stable nitrogen-containing heterocyclic compounds.[3] However, prolonged exposure to harsh, concentrated acids at high temperatures should be avoided.
Q3: What is the stability of the compound under basic conditions?
A: Similar to acidic conditions, the nitrile group is susceptible to hydrolysis under basic conditions (e.g., NaOH, KOH), which typically proceeds through the intermediate amide to the corresponding carboxylate salt.[8] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.
Additionally, while the pyrazole ring is generally stable, strong bases could potentially deprotonate acidic protons on the ring if other substituents are present, though this is less of a concern for the parent pyrazole ring itself. The primary degradation pathway to consider is the hydrolysis of the nitrile group.
Q4: Is the nitro group on the pyrazole ring susceptible to reduction?
A: Yes, the nitro group is a readily reducible functional group. This transformation is often a key step in synthetic pathways. A variety of standard reduction conditions are effective for converting aromatic nitro groups to amines.[9][10]
-
Catalytic Hydrogenation: H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method.[10] Caution is advised as some hydrogenation conditions can also reduce the nitrile group.
-
Metal/Acid Reductions: Reagents such as iron powder in acetic acid (Fe/AcOH), tin(II) chloride (SnCl₂), or zinc in acidic media are milder alternatives that often show good chemoselectivity for the nitro group in the presence of other reducible functionalities.[10] A patent describing the synthesis of a related compound, (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, explicitly details the reduction of the corresponding nitro-pyrazole precursor.[11]
Q5: What is the stability of this compound in the presence of common oxidizing agents?
A: The pyrazole ring exhibits resistance to oxidation.[3] However, the molecule as a whole should be considered incompatible with strong oxidizing agents. Safety data for related nitropyrazoles explicitly list strong oxidizing agents as materials to avoid.[12] The propanenitrile side chain could be susceptible to oxidation under harsh conditions. Given that the nitro group is already in a high oxidation state, further reaction at that site is unlikely. It is best practice to avoid mixing the compound with strong oxidizers like potassium permanganate, chromium trioxide, or concentrated hydrogen peroxide unless a specific transformation is intended and has been carefully evaluated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Reaction mixture darkens significantly upon heating; TLC/LC-MS shows multiple unidentified spots. | Thermal Decomposition. | The compound is likely degrading due to thermal stress. Action: Immediately lower the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. If high temperature is required, run a small-scale test reaction and perform a DSC analysis (see Protocol 3.1) to understand the compound's thermal limits. |
| Loss of the nitrile peak in IR/NMR or appearance of a new peak corresponding to an amide or carboxylic acid after an acidic/basic workup. | Hydrolysis of the Nitrile Group. | The workup conditions are too harsh, causing unintended hydrolysis. Action: Neutralize the reaction mixture carefully at a low temperature (0-5 °C). Use milder acids/bases for pH adjustment (e.g., saturated NaHCO₃ instead of strong NaOH). Minimize the duration of contact with the aqueous acidic or basic phase. |
| Attempted reduction of the nitro group leads to a complex mixture or loss of the nitrile functionality. | Non-selective Reduction. | The chosen reducing agent is too harsh or not chemoselective. For example, strong hydrides like LiAlH₄ can reduce both nitro and nitrile groups.[10] Action: Switch to a milder, more chemoselective reducing agent. Fe/AcOH or SnCl₂ are excellent starting points for selectively reducing the nitro group while preserving the nitrile.[10] If using catalytic hydrogenation, carefully screen catalysts and conditions (e.g., pressure, temperature) to optimize for selectivity. |
| The compound appears to degrade during storage (discoloration, change in consistency). | Improper Storage Conditions. | Exposure to light, moisture, heat, or incompatible vapors can cause slow degradation over time. Action: Store the compound in a tightly-sealed, amber glass vial in a cool, dry, and dark place, away from strong acids, bases, and oxidizing agents, as recommended for similar chemicals.[13] |
Recommended Protocols for Stability Assessment
These protocols provide a framework for experimentally validating the stability of this compound in your specific application.
Protocol 3.1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol determines the onset temperature of thermal decomposition.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram. A sharp exothermic peak indicates thermal decomposition. The "onset temperature" of this exotherm is considered the point at which significant decomposition begins. This temperature should be regarded as the upper limit for safe handling and reactions.
Protocol 3.2: Forced Degradation Study under Hydrolytic Conditions
This protocol assesses stability in acidic and basic media, simulating harsh workup or reaction conditions.[14]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a sealed vial.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a set time (e.g., 4 hours).
-
Cool the vial to room temperature and carefully neutralize the solution with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a sealed vial.
-
Heat the mixture under the same conditions as the acidic study (60 °C, 4 hours).
-
Cool the vial and neutralize with 1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water and subjecting it to the same heat treatment.
-
Analysis: Analyze all samples (acid-treated, base-treated, and control) by a suitable stability-indicating method, such as Reverse-Phase HPLC (RP-HPLC) with UV detection or LC-MS. Compare the peak area of the parent compound in the stressed samples to the control to quantify degradation. Analyze for the appearance of new peaks, which correspond to degradation products (e.g., the amide or carboxylic acid).
Summary Data & Visualizations
Table 1: Summary of Stability Profile
| Condition | Potential Outcome | Stability Concern | Key Recommendations |
| Thermal (High Temp.) | Exothermic Decomposition | High | Avoid heating above 100 °C without prior DSC analysis. |
| Strong Aqueous Acid | Hydrolysis of Nitrile | Medium | Use mild acidic conditions; minimize time and temperature during workups. |
| Strong Aqueous Base | Hydrolysis of Nitrile | Medium | Use mild basic conditions (e.g., NaHCO₃); avoid strong bases like NaOH if the nitrile is to be preserved. |
| Reducing Agents | Reduction of Nitro Group | High (Intended) | Use chemoselective reagents (e.g., Fe/AcOH, SnCl₂) to avoid side reactions with the nitrile. |
| Oxidizing Agents | Potential Side Chain Oxidation | Medium | Incompatible with strong oxidizing agents. |
Diagrams
Caption: Workflow for assessing compound stability.
Caption: Nitrile hydrolysis under acidic or basic conditions.
References
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from ResearchGate. [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Org Lett, 26(28), 5946-5950. [Link]
-
PMC. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7193. [Link]
-
ResearchGate. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]
-
PMC. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7013. [Link]
-
MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7013. [Link]
-
Ovid. (n.d.). Nitropyrazoles. XII. Transformations of the 4-Methyl Group in 1,4-Dimethyl-3,5-dinitropyrazole and Cyclization of the Transformation Products. Russian Journal of Organic Chemistry. [Link]
-
ResearchGate. (1997). Nitropyrazoles. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2018). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 83(7), 3514–3523. [Link]
-
MDPI. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(12), 3493. [Link]
- Google Patents. (n.d.). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
-
ResearchGate. (2022). Review on synthesis of nitropyrazoles. Retrieved from ResearchGate. [Link]
-
ACS Publications. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci, 22(1), 1-9. [Link]
-
PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. Retrieved from PubChem. [Link]
-
MDPI. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(4), M1296. [Link]
-
Reddit. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from Reddit. [Link]
- Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.
-
YouTube. (2021). Hydrolysis of Nitriles. Retrieved from YouTube. [Link]
-
SciSpace. (1987). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Tetrahedron Letters, 28(43), 5143-5146. [Link]
-
PubChem. (n.d.). 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. Retrieved from PubChem. [Link]
-
Journal of Pharmaceutical Research International. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(46B), 384-394. [Link]
-
ResearchGate. (1945). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 67(9), 1515-1517. [Link]
-
Arctom. (n.d.). CAS NO. 88393-88-8 | 3-(1H-pyrazol-1-yl)propanenitrile. Retrieved from Arctom. [Link]
-
ResearchGate. (1946). Kinetics of the Alkaline Hydrolysis of Propionitrile. Journal of the American Chemical Society, 68(7), 1272-1274. [Link]
-
Chemsrc. (n.d.). 3-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanenitrile. Retrieved from Chemsrc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
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- 14. journaljpri.com [journaljpri.com]
avoiding polymerization during the synthesis of pyrazole derivatives
A Guide to Preventing and Troubleshooting Unwanted Polymerization
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole derivatives and encountering challenges with unwanted polymerization. As a Senior Application Scientist, I've seen firsthand how promising syntheses can be derailed by the formation of intractable polymeric byproducts. This resource is built on a foundation of established chemical principles and field-proven troubleshooting strategies to help you navigate these complexities and achieve clean, high-yielding reactions.
The core principle of this guide is to explain the causality behind the experimental choices. We will not just list steps; we will delve into the mechanisms of polymerization in the context of pyrazole synthesis, allowing you to make informed decisions for your specific system. Every protocol and troubleshooting step is designed to be a self-validating system, empowering you to diagnose and solve problems effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental questions surrounding polymerization during pyrazole synthesis.
Q1: I'm seeing a significant amount of an insoluble, sticky residue in my reaction flask. What could be causing this?
This is a classic sign of unwanted polymerization. This often occurs when one or more of your starting materials or intermediates are susceptible to self-reaction under your experimental conditions. The most common culprits in pyrazole synthesis are α,β-unsaturated carbonyl compounds (like enones and enals) and vinyl-substituted precursors or products. These molecules contain reactive double bonds that can link together to form long polymer chains.[1]
Q2: Why are α,β-unsaturated carbonyl compounds so prone to polymerization?
The carbon-carbon double bond in α,β-unsaturated carbonyls is "activated" by the adjacent carbonyl group. This conjugation makes the β-carbon electrophilic and susceptible to nucleophilic attack, including by another molecule of the enone itself in a process that can lead to Michael addition polymerization.[1] Additionally, these compounds can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[1]
Q3: My target molecule is a vinylpyrazole, and I'm struggling with low yields and product loss during purification. Could this be due to polymerization?
Absolutely. Vinylpyrazoles are notoriously prone to polymerization.[2] In some cases, neat 1-vinylpyrazole can polymerize almost explosively.[2] The vinyl group is highly susceptible to radical-initiated polymerization. This can be triggered by heat, light, or trace impurities that can act as radical initiators. The rate of polymerization can be influenced by the substituents on the vinyl group.[2]
Q4: Can the Knorr pyrazole synthesis (from 1,3-dicarbonyls and hydrazines) also be affected by polymerization?
While the classic Knorr synthesis is less prone to polymerization of the primary starting materials compared to syntheses involving α,β-unsaturated carbonyls, side reactions can still lead to polymeric materials.[3] If your 1,3-dicarbonyl starting material is unstable and prone to self-condensation or if the reaction is run at very high temperatures for extended periods, you may observe the formation of complex, high-molecular-weight byproducts. Additionally, if the hydrazine starting material degrades, it can sometimes lead to side reactions that produce insoluble materials.
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a structured approach to troubleshooting polymerization issues in your pyrazole synthesis.
Scenario 1: Polymerization of α,β-Unsaturated Carbonyl Starting Materials
Symptom: Upon mixing your α,β-unsaturated ketone/aldehyde with hydrazine or during heating, the reaction mixture becomes viscous, cloudy, or forms a solid mass.
Diagnosis: This strongly suggests that your α,β-unsaturated starting material is polymerizing before it can react with the hydrazine to form the pyrazole.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can initiate thermal polymerization.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Introduce a Radical Inhibitor: The addition of a small amount of a radical inhibitor can be highly effective.
Inhibitor Typical Concentration Mechanism of Action Hydroquinone 100-500 ppm Scavenges free radicals.[4] Butylated Hydroxytoluene (BHT) 100-500 ppm A phenolic antioxidant that acts as a radical scavenger. TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 100-500 ppm A stable nitroxide radical that reversibly terminates growing polymer chains. -
Control the Rate of Addition: Instead of adding all the hydrazine at once, consider a slow, dropwise addition of the hydrazine solution to the solution of the α,β-unsaturated carbonyl (which contains the inhibitor). This keeps the concentration of the hydrazine high relative to the enone at the point of addition, favoring the desired bimolecular reaction over the polymerization of the enone.
Experimental Protocol: Inhibitor Addition for Pyrazole Synthesis from an α,β-Unsaturated Ketone
-
To a solution of the α,β-unsaturated ketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add hydroquinone (200 ppm, e.g., 0.02 mol%).
-
Stir the solution at room temperature for 10 minutes to ensure the inhibitor is fully dissolved.
-
Slowly add a solution of hydrazine (or substituted hydrazine, 1.1 eq) in the same solvent to the ketone solution over 30-60 minutes.
-
Once the addition is complete, proceed with the reaction as planned (e.g., heating to reflux), monitoring by TLC.
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for polymerization.
Scenario 2: Polymerization of a Vinylpyrazole Product
Symptom: The desired vinylpyrazole is formed (as confirmed by in-process analysis), but it is lost during work-up or purification (e.g., distillation or chromatography), leaving behind a polymeric residue.
Diagnosis: The vinylpyrazole product is polymerizing under the conditions of isolation and purification.
Troubleshooting Steps:
-
Avoid High Temperatures: If you are purifying by distillation, use a high-vacuum to lower the boiling point. Add a radical inhibitor (like hydroquinone) to the distillation flask.
-
Modified Work-up: During aqueous work-up, ensure the organic extracts are not left exposed to light or air for extended periods. It may be beneficial to add a small amount of an inhibitor like BHT to the organic solution before concentration.
-
Chromatography Considerations: If using silica gel chromatography, be aware that acidic silica can sometimes promote polymerization. You can either use deactivated (neutral) silica gel or add a small amount of a non-polar amine like triethylamine (e.g., 0.5-1%) to your eluent to neutralize the silica surface.
Part 3: Mechanistic Insights
Understanding the underlying mechanisms of polymerization is key to preventing it.
Radical Polymerization of an α,β-Unsaturated Ketone
This is a chain reaction involving three main stages:
-
Initiation: A radical initiator (In•), which can be a trace impurity or formed by heat, adds to the double bond of the α,β-unsaturated ketone.
-
Propagation: The newly formed radical adds to another molecule of the ketone, and this process repeats, rapidly forming a long polymer chain.
-
Termination: Two growing radical chains combine or disproportionate to form a stable, non-radical polymer.
Visualization: Radical Polymerization Mechanism
Caption: Mechanism of radical polymerization.
The role of an inhibitor like hydroquinone is to react with the growing radical chains (In-M•, In-M-M•, etc.) to form a stable, non-reactive species, thus breaking the propagation cycle.
References
-
How Do Polymerization Inhibitors Work? (2025). Chemistry For Everyone. Available at: [Link] (Note: A representative URL is used as the original is a search redirect).
-
Potapov, V. A., & Amosova, S. V. (2014). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 19(9), 13873–13917. Available at: [Link]
-
Li, Y., et al. (2021). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. Molecules, 26(15), 4475. Available at: [Link]
-
Elguero, J., et al. (2016). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Magnetic Resonance in Chemistry, 54(12), 937-947. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7859. Available at: [Link]
-
Saeed, R., et al. (2018). Pyrazole-Containing o-Benzoquinones: Synthesis and Inhibitory Activity in Free-Radical Polymerization. Russian Journal of General Chemistry, 88(8), 1735-1740. Available at: [Link]
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LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Reddy, B. V. S., et al. (2018). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 14, 2356–2364. Available at: [Link]
-
Wikipedia. (2023). α,β-Unsaturated carbonyl compound. Available at: [Link]
-
Corrigan, N., et al. (2018). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 9(1), 58-64. Available at: [Link]
-
Padwa, A., et al. (2004). Pyrazole derivatives from N‐aryl hydrazones and methyl vinyl ketone. Journal of Heterocyclic Chemistry, 41(5), 737-742. Available at: [Link]
- de Souza, R. O. M. A. (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. In Organic Chemistry II.
-
Fustero, S., et al. (2011). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Current Organic Chemistry, 15(20), 3583-3617. Available at: [Link]
-
The Chemist's Den. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link] (Note: A representative URL is used as the original is a search redirect).
-
Chen, Q., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14(10), 7025-7032. Available at: [Link]
-
Barker, D., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4514-4523. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Elvidge, J. A., & Redman, A. P. (1972). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (13), 2820-2824. Available at: [Link]
-
LibreTexts. (2023). 17.6: α,β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Khan, I., et al. (2023). (PDF) Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. ResearchGate. Available at: [Link]
-
OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. Available at: [Link]
-
Morsch, L. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Organic Chemistry II. Available at: [Link]
-
Mohapatra, S., et al. (2018). (PDF) Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. ResearchGate. Available at: [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 361-409. Available at: [Link]
-
Bobrovsky, A., et al. (2021). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers, 13(21), 3737. Available at: [Link]
Sources
Technical Support Center: Optimizing Base and Solvent for N-Alkylation of Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the N-alkylation of nitropyrazoles. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in this crucial synthetic transformation. As Senior Application Scientists, we have curated this information based on established literature and extensive laboratory experience to ensure you can achieve optimal results in your research.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or complete failure of my N-alkylation reaction with a nitropyrazole substrate. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the N-alkylation of nitropyrazoles can be attributed to several factors, often related to the interplay between the base, solvent, and the electronic nature of the substrate. The electron-withdrawing nitro group significantly increases the acidity of the pyrazole N-H bond, which necessitates a careful selection of reaction conditions.
Causality and Strategic Solutions:
-
Inadequate Deprotonation (Base Selection): The chosen base may not be strong enough to effectively deprotonate the nitropyrazole. While weaker bases like potassium carbonate (K₂CO₃) can be effective for some pyrazoles, the increased acidity of nitropyrazoles often requires a stronger base to generate a sufficient concentration of the pyrazole anion.[1]
-
Troubleshooting Steps:
-
Switch to a Stronger Base: Consider using sodium hydride (NaH), a powerful non-nucleophilic base, to ensure complete deprotonation.[1] Other strong bases like potassium tert-butoxide (KOtBu) can also be effective.
-
Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base and the pyrazole anion.[1]
-
-
-
Poor Solubility: The nitropyrazole starting material or the deprotonated intermediate may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for dissolving the pyrazole and its corresponding anion, facilitating the reaction.[1][2]
-
Gentle Heating: In some cases, gentle heating can improve solubility and reaction rates. However, monitor the reaction closely for potential side reactions or decomposition, especially with thermally sensitive compounds.
-
-
-
Deactivated Alkylating Agent: The reactivity of the alkylating agent is critical.
-
Troubleshooting Steps:
-
Leaving Group Ability: The rate of S"N"2 reactions is highly dependent on the leaving group. The general reactivity trend is I > Br > Cl > OTs.[1] If you are using an alkyl chloride with slow reactivity, consider switching to the corresponding bromide or iodide.
-
-
-
Side Reactions: The nitro group can be susceptible to nucleophilic attack under certain conditions, leading to undesired byproducts.
-
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessive heating, which can promote side reactions.
-
Use a Non-Nucleophilic Base: Strong, non-nucleophilic bases like NaH are preferred over potentially nucleophilic bases like alkoxides, especially if the alkylating agent is sterically hindered.
-
-
Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Question: My reaction is producing a mixture of N1 and N2 alkylated nitropyrazoles, which are difficult to separate. How can I control the regioselectivity of the alkylation?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge.[2][3] The formation of both N1 and N2 isomers is due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[3][4] Several factors, including sterics, electronics, and reaction conditions, can be manipulated to favor the formation of a single regioisomer.[4]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][4]
-
Strategic Approach:
-
Substituent Effects: If your nitropyrazole has a bulky substituent at the C3 or C5 position, the alkylation will likely occur at the nitrogen atom further from that bulky group.
-
Bulky Alkylating Agents: Using a sterically demanding alkylating agent can also enhance selectivity for the less hindered nitrogen.[1][4]
-
-
-
Solvent and Base System: The choice of solvent and base can have a profound impact on the regiochemical outcome.[3][4]
-
Strategic Approach:
-
Polar Aprotic Solvents: Solvents like DMF and DMSO often favor the formation of a single regioisomer.[2]
-
Base/Solvent Combinations for N1-Selectivity: The combination of K₂CO₃ in DMSO or NaH in THF is known to favor N1-alkylation for many pyrazole systems.[1][2][4]
-
Fluorinated Alcohols: In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[5]
-
-
-
Electronic Effects: The electron-withdrawing nitro group influences the electron density at both nitrogen atoms. While the N-H of the nitropyrazole is more acidic, the resulting anion's charge distribution will be affected by the position of the nitro group and other substituents.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the N-alkylation of a novel nitropyrazole?
A1: A reliable set of starting conditions is to use sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF) at 0 °C to room temperature.[1][2] This combination generally ensures complete deprotonation and provides a polar medium to facilitate the reaction. A slight excess of the base (1.1-1.2 equivalents) and the alkylating agent (1.1-1.5 equivalents) is a good starting point.
Q2: How does the position of the nitro group on the pyrazole ring affect the reaction?
A2: A nitro group at the 4-position will primarily influence the overall acidity of the pyrazole N-H. A nitro group at the 3- or 5-position will have a more pronounced effect on the regioselectivity of the alkylation due to both electronic and steric effects. For instance, a nitro group at the 3-position will likely direct alkylation to the N1 position due to steric hindrance and electronic deactivation of the adjacent N2 nitrogen.
Q3: Can I use phase-transfer catalysis for the N-alkylation of nitropyrazoles?
A3: Yes, phase-transfer catalysis (PTC) can be a viable and convenient method for N-alkylation, sometimes even without the need for a solvent.[6] This technique typically involves a solid base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), and the alkylating agent. This method can be milder and easier to work up than reactions using strong bases in anhydrous solvents.
Q4: My N1 and N2 isomers are inseparable by column chromatography. What are my options?
A4: If chromatographic separation is challenging, consider derivatization. For example, if your alkylated products contain an ester group, you could hydrolyze the ester to the corresponding carboxylic acid. The change in polarity might be sufficient to allow for separation. Alternatively, you may need to revisit the reaction conditions to improve the regioselectivity and minimize the formation of the undesired isomer.
Data and Protocols
Table 1: Properties of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Strength | Typical Use Case |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate | Mild conditions, often requires heating. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Moderate | More soluble than K₂CO₃, can be more effective. |
| Sodium Hydride (NaH) | ~35 | Very Strong | For complete deprotonation, requires anhydrous conditions.[1][7] |
| Potassium tert-butoxide (KOtBu) | ~17 | Strong | Strong, non-nucleophilic base. |
Note: pKa values can vary depending on the solvent.[7]
Table 2: Properties of Common Solvents for N-Alkylation
| Solvent | Dielectric Constant (ε) | Type | Key Features |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High boiling point, excellent solvating power for salts.[8][9] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High boiling point, excellent solvating power.[8][9] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Lower boiling point, good for reactions at moderate temperatures.[8][9] |
| Tetrahydrofuran (THF) | 7.5 | Aprotic | Lower polarity, often used with strong bases like NaH.[8][9][10] |
Experimental Protocol: General Procedure for N1-Alkylation of a Nitropyrazole using NaH/DMF
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitropyrazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture until the nitropyrazole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (1.1 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Workflow for Optimizing N-Alkylation of Nitropyrazoles
Caption: Decision workflow for optimizing N-alkylation conditions.
References
- Allen, T. Organic Solvents: Types, Uses, & Properties Explained. Vertex AI Search.
- Vula. General properties of organic solvents.
- COMMON SOLVENT PROPERTIES.
- Murov, S. Properties of Solvents Used in Organic Chemistry.
- Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Benchchem. Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole.
- pKa Values of Common Bases.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. Chem 2312H.
- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
- (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
- (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
- Optimization of pyrazole N-alkylation conditions. ResearchGate.
- (2014). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate.
- (2020). Chemistry 2000 Slide Set 20: Organic bases.
- Optimizing reaction conditions of N-alkylation reaction. ResearchGate.
- Benchchem. Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
- Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron.
- Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate.
- Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
- Bordwell pKa Table. Organic Chemistry Data.
- (2025). Nitropyrazoles (review). ResearchGate.
- (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
- (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.
- (2025). N-Aryl-C-nitroazoles. 1. C-nitro-N-phenylazoles (Review). ResearchGate.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
- (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.
- (2025). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate.
- Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU.
- (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate.
- Benchchem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
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Technical Support Center: Purification of 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support guide for the purification of crude 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. The guidance provided is based on established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Section 1: Understanding the Chemistry & Potential Impurities
The synthesis of this compound typically involves the cyanoethylation of 3-nitropyrazole, aza-Michael addition.[1][2][3] This reaction, while generally effective, can lead to several impurities that complicate the isolation of the desired product. A foundational understanding of these potential contaminants is the first step in designing a robust purification strategy.
Diagram: Synthesis and Primary Impurity Pathways
Caption: Key reaction and side reactions in the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Initial Workup & Extraction
Question 1: My crude product is an oil/gum and won't solidify. How can I isolate a solid?
Answer: This is a frequent issue, often caused by residual solvent or the presence of oily impurities like polymerized acrylonitrile.
-
Expertise & Experience: The first step is to ensure all volatile reactants, like excess acrylonitrile, and reaction solvents (e.g., DMF, acetonitrile) are thoroughly removed. This can be achieved by evaporation on a rotary evaporator, followed by placing the flask under high vacuum for several hours.
-
Troubleshooting Protocol:
-
Solvent Removal: Concentrate the reaction mixture in vacuo. Co-evaporate with a higher-boiling point solvent that is a poor solvent for your product, such as toluene, to azeotropically remove traces of the reaction solvent.
-
Trituration: Add a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. This process, known as trituration, can often induce crystallization by "washing" away the oily impurities that inhibit solidification.
-
"Seeding": If a small amount of pure, solid product is available from a previous batch, adding a "seed" crystal to the concentrated oil can initiate crystallization.
-
Question 2: I'm seeing a significant amount of a water-soluble impurity during my liquid-liquid extraction. What could it be and how do I remove it?
Answer: A common water-soluble impurity is the unreacted 3-nitropyrazole starting material. 3-nitropyrazole itself has low solubility in water but its solubility increases in aqueous solutions.[4][5] Additionally, if the reaction was base-catalyzed, any hydrolysis of the nitrile group to the corresponding carboxylic acid would form a salt that is highly water-soluble.[6][7][8][9][10]
-
Trustworthiness: A well-designed liquid-liquid extraction protocol is crucial for separating components based on their differential solubilities in immiscible liquids.[11] For nitrogen heterocyclic compounds, adjusting the pH of the aqueous phase can be a powerful tool.[12][13]
-
Protocol: pH-Adjusted Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash (Optional but Recommended): Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This step is generally not for removing 3-nitropyrazole but can help remove any basic impurities.
-
Neutral Wash: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution. This will neutralize any remaining acid and can help remove some acidic impurities.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution will help to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Recrystallization
Question 3: I am struggling to find a suitable solvent system for recrystallization. What do you recommend?
Answer: Finding the right recrystallization solvent is key to obtaining a high-purity crystalline product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitropyrazole derivatives, polar solvents are often a good starting point.[14][15]
-
Expertise & Experience: A systematic solvent screening is the most effective approach. Start with small-scale trials in test tubes before committing the bulk of your material. Based on the structure (a polar nitropyrazole core with a nitrile group), solvents of intermediate polarity are likely candidates.
-
Data Presentation: Recommended Solvents for Screening
| Solvent Class | Specific Examples | Rationale & Expected Behavior |
| Alcohols | Ethanol, Isopropanol | Often good for compounds with hydrogen bonding capabilities. The product should have good solubility when hot and lower solubility when cold. Methanol may be too strong a solvent.[16] |
| Esters | Ethyl Acetate | A versatile solvent of medium polarity. Often used in combination with a non-polar co-solvent like hexanes. |
| Ketones | Acetone | Can be effective, but its low boiling point can sometimes lead to rapid, less selective crystallization. |
| Aromatic | Toluene | Generally, the product will have lower solubility. Can be useful as an anti-solvent or for removing non-polar impurities. |
| Ethers | Diethyl Ether, MTBE | The product is likely to be poorly soluble. Primarily useful as an anti-solvent. |
| Halogenated | Dichloromethane (DCM) | Good for dissolving the crude material, but often requires an anti-solvent (like hexanes) to induce crystallization due to high solubility. |
-
Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexanes)
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
If colored impurities are present, a small amount of activated charcoal can be added. Perform a hot filtration to remove the charcoal and any insoluble material.[17]
-
To the hot, clear filtrate, slowly add hexanes (the anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexanes mixture.
-
Dry the crystals under vacuum.
-
Column Chromatography
Question 4: Recrystallization is not improving the purity enough. How should I approach column chromatography for this compound?
Answer: Column chromatography is an excellent technique for separating compounds with similar polarities.[18][19][20] For this compound, a normal-phase silica gel column is the standard approach.
-
Authoritative Grounding: The choice of eluent (solvent system) is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically most effective for separating the desired product from both less polar (e.g., byproducts) and more polar (e.g., unreacted 3-nitropyrazole) impurities.
-
Diagram: Logic of Chromatographic Separation
Caption: Elution order of components from a normal-phase silica gel column.
-
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[17]
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the percentage of the polar solvent (ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
-
Section 3: Characterization of Purified Product
Question 5: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound.
-
Proton Nuclear Magnetic Resonance (¹H NMR): This is the most powerful tool for structural confirmation. The spectrum should show characteristic signals for the pyrazole ring protons and the two methylene groups (-CH₂-CH₂-CN) of the propanenitrile chain.[21][22]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Literature values should be consulted for comparison.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, particularly the C≡N (nitrile) stretch (around 2250 cm⁻¹) and the N-O stretches of the nitro group (typically two bands around 1550 and 1350 cm⁻¹).
-
Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values for the molecular formula (C₆H₆N₄O₂).[21][22]
This guide provides a framework for addressing common purification challenges. Remember that the optimal procedure may require fine-tuning based on the specific scale of your reaction and the impurity profile of your crude material.
References
-
Nitrile to Acid - Common Conditions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. Retrieved January 17, 2026, from [Link]
-
Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]
-
Shen, et al. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. Retrieved January 17, 2026, from [Link]
-
Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. (2025). Journal of Chemical & Engineering Data. Retrieved January 17, 2026, from [Link]
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Synthesis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. Retrieved January 17, 2026, from [Link]
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Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 17, 2026, from [Link]
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A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. (2025). Turk J Pharm Sci. Retrieved January 17, 2026, from [Link]
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3-(1H-Pyrazol-1-yl)propanenitrile. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. (n.d.). Analytical Chemistry. Retrieved January 17, 2026, from [Link]
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Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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3-Nitropyrazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Conversions after given time of the aza‐Michael addition of 1 and 2 to... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). RSC Advances. Retrieved January 17, 2026, from [Link]
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Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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(PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Review on synthesis of nitropyrazoles. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Technical Support Center: A Troubleshooting Guide for Scaling Up Nitropyrazole Synthesis
Welcome to the Technical Support Center for Nitropyrazole Synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up nitropyrazole synthesis from the lab bench to pilot and production scales. Nitropyrazoles are crucial intermediates in pharmaceuticals and energetic materials, but their synthesis, particularly on a larger scale, presents unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of nitropyrazole synthesis. The advice provided is grounded in established chemical principles and practical experience in process chemistry.
Frequently Asked Questions (FAQs) - Reaction Control & Safety
Q1: My nitropyrazole synthesis is highly exothermic and I'm concerned about thermal runaway during scale-up. How can I mitigate this risk?
A1: Thermal runaway is a critical safety concern in nitration reactions, which are highly exothermic.[1][2] As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient. The primary causes of thermal runaway include inadequate cooling, poor agitation, and incorrect reagent addition rates.[2][3]
Core Principles & Causality:
-
Heat Generation vs. Heat Removal: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system. This creates a positive feedback loop where the increasing temperature accelerates the reaction rate, leading to a rapid and dangerous increase in temperature and pressure.[2]
-
Accumulation of Unreacted Reagents: If the nitrating agent is added faster than it reacts, it can accumulate. A sudden increase in temperature can then trigger a rapid reaction of the built-up reagents, leading to a runaway.
Strategies for Mitigation:
-
Controlled Reagent Addition: Implement a slow, controlled addition of the nitrating agent (e.g., mixed acid of concentrated nitric and sulfuric acids) using a dosing pump. This ensures the reaction rate remains manageable and prevents the accumulation of unreacted nitrating agent.
-
Efficient Cooling: Ensure your reactor's cooling system is robust enough for the scale of the reaction. Consider using a jacketed reactor with a high-performance heat transfer fluid. For very exothermic reactions, internal cooling coils may be necessary, but these introduce potential leak hazards. A safer alternative is to use a cooling medium that is non-reactive with the reaction mixture, such as a mixture of sulfuric and nitric acids.[4]
-
Vigorous Agitation: Good agitation is crucial for uniform temperature distribution and efficient heat transfer from the reaction mass to the cooling jacket.[2] Inadequate stirring can lead to localized hot spots, which can initiate a runaway.
-
Dilution: Performing the reaction in a larger volume of a suitable solvent can help to absorb the heat of reaction. However, this may impact reaction kinetics and downstream processing.
-
Continuous Flow Chemistry: For large-scale production, consider transitioning from batch to continuous flow processing. Microreactors offer superior heat and mass transfer, significantly reducing the risk of thermal runaway and improving safety.[5][6]
Q2: I'm observing the formation of multiple nitropyrazole isomers. How can I improve the regioselectivity of my reaction at scale?
A2: Controlling regioselectivity in pyrazole nitration is a common challenge, as the pyrazole ring has multiple positions susceptible to electrophilic attack. The outcome is influenced by electronic effects, steric hindrance, and reaction conditions.[7][8]
Governing Factors:
-
Electronic Effects: The C4 position of the pyrazole ring is generally the most electron-rich and thus most susceptible to electrophilic attack.[7]
-
Reaction Conditions: The choice of nitrating agent and solvent system is critical. Strongly acidic conditions (e.g., HNO₃/H₂SO₄) can protonate the pyrazole ring, deactivating it towards nitration and potentially favoring nitration on other substituents if present.[7] Milder conditions, such as using acetyl nitrate (HNO₃ in acetic anhydride), can lead to different regiochemical outcomes.[7]
Strategies for Controlling Regioselectivity:
| Nitrating System | Typical Outcome | Rationale |
| Conc. HNO₃ / Conc. H₂SO₄ | Often favors 4-nitropyrazole. | The strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺). |
| Fuming HNO₃ / Fuming H₂SO₄ | Can increase the rate and potentially alter selectivity. | A more potent nitrating system. |
| HNO₃ / Acetic Anhydride | Can be a milder alternative, potentially altering selectivity. | Forms acetyl nitrate in situ. |
| N-Nitration followed by Rearrangement | Can yield 3-nitropyrazoles or 4-nitropyrazoles depending on conditions. | N-nitropyrazole is formed as an intermediate and then rearranges.[9] |
Troubleshooting Flowchart for Regioselectivity Issues:
Caption: Decision tree for troubleshooting regioselectivity in pyrazole nitration.
Q3: My yield drops significantly upon scaling up the synthesis. What are the likely causes and how can I address them?
A3: A drop in yield during scale-up can be attributed to several factors, including inefficient mixing, poor temperature control, and issues with work-up and isolation.
Potential Causes and Solutions:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized areas of low reactant concentration, resulting in incomplete reactions.
-
Solution: Ensure your reactor's agitator is appropriately designed for the scale and viscosity of your reaction mixture. Baffles within the reactor can also improve mixing.
-
-
Poor Temperature Control: As discussed, inadequate heat removal can lead to side reactions and degradation of both reactants and products, thus lowering the yield.
-
Solution: Implement the strategies for thermal management outlined in Q1.
-
-
Suboptimal Reagent Addition: Adding reagents too quickly can lead to localized high concentrations, promoting side reactions. Adding them too slowly can unnecessarily prolong the reaction time, also potentially leading to degradation.
-
Solution: Optimize the addition rate at a smaller scale and maintain that optimized rate during scale-up.
-
-
Work-up and Isolation Losses: Precipitating and filtering large quantities of product can be less efficient than on a lab scale. The product may also have some solubility in the mother liquor, leading to losses.
-
Solution: Optimize the quenching and precipitation procedure. Ensure the product is fully precipitated before filtration. Wash the filter cake with a minimal amount of cold solvent to reduce losses. Consider techniques like anti-solvent crystallization for improved recovery.
-
FAQs - Purification & Analysis
Q4: I'm struggling to separate the desired nitropyrazole isomer from byproducts at a larger scale. Column chromatography is not practical. What are my options?
A4: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and distillation.
Purification Strategies for Scale-Up:
-
Recrystallization: This is the most common method for purifying solid organic compounds at scale. The key is to find a suitable solvent system where the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.
-
Fractional Distillation: If your nitropyrazole derivatives are thermally stable liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can sometimes be exploited to separate them from non-basic impurities through liquid-liquid extraction.
-
Slurry Washing: Suspending the crude product in a solvent that selectively dissolves the impurities can be a simple and effective purification step.
Q5: What analytical techniques are essential for monitoring the reaction progress and ensuring product quality during scale-up?
A5: In-process monitoring is crucial for a successful and safe scale-up.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring the disappearance of starting materials and the formation of products and byproducts. It allows for quantitative analysis of the reaction mixture, providing crucial data for determining reaction completion and identifying the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the regiochemistry of nitration.
-
Differential Scanning Calorimetry (DSC): DSC is a critical safety tool for assessing the thermal hazards of your reaction mixture and isolated product.[5] It can determine the onset of decomposition and the heat of reaction, which are vital parameters for designing a safe process.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying unknown impurities and confirming the molecular weight of the desired product.
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments in nitropyrazole synthesis, designed with scalability in mind.
Protocol 1: Scale-Up Synthesis of 4-Nitropyrazole
This protocol is adapted from a one-pot, two-step method which has been shown to be efficient.
Safety Precautions:
-
This reaction is highly exothermic and involves corrosive and oxidizing acids. Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[10]
-
Have an emergency quench bath (ice water) and appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller/heater for reactor temperature control
-
Dosing pump for controlled addition
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% Oleum)
-
Crushed ice and deionized water
Step-by-Step Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure all equipment is clean and dry. Start the overhead stirrer.
-
Initial Charge: Charge the reactor with concentrated sulfuric acid. Cool the reactor contents to 0-5 °C using the chiller.
-
Pyrazole Addition: Slowly add the pyrazole to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition. A slight exotherm will be observed.
-
Preparation of Nitrating Mixture: In a separate, clean, and dry vessel, carefully prepare the nitrating mixture by adding fuming nitric acid to fuming sulfuric acid. This should be done slowly and with cooling.
-
Nitration: Begin a slow, controlled addition of the nitrating mixture to the reactor via the dosing pump. Carefully monitor the internal temperature and maintain it at the desired setpoint (e.g., 50 °C, but this should be optimized for your specific substrate). The addition rate should be adjusted to ensure the temperature does not rise uncontrollably.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for the optimized reaction time (e.g., 1.5 hours). Monitor the reaction progress by taking aliquots and analyzing them by HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly transferring it to a separate vessel containing a vigorously stirred slurry of crushed ice and water. This step is highly exothermic and must be done slowly and with efficient cooling.
-
Isolation: The 4-nitropyrazole will precipitate as a white solid. Isolate the product by filtration, washing the filter cake with cold deionized water until the washings are neutral.
-
Drying: Dry the product under vacuum at a temperature below its decomposition point.
Workflow for Scale-Up Synthesis of 4-Nitropyrazole:
Caption: General workflow for the scaled-up synthesis of 4-nitropyrazole.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a suitable solvent or solvent mixture. For many nitropyrazoles, alcohols (ethanol, isopropanol) or aqueous alcohol mixtures are effective.
-
Dissolution: In a clean reactor, add the crude nitropyrazole and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to induce crystallization. A slower cooling rate generally results in larger, purer crystals.
-
Isolation: Collect the purified crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them under vacuum.
Part 3: Safety & Final Considerations
Handling Nitrating Agents:
-
Fuming nitric acid and oleum are extremely corrosive and powerful oxidizing agents.[10][11][12][13][14] They can cause severe burns on contact and are highly toxic if inhaled.[10][11][12][13][14]
-
Always handle these reagents in a chemical fume hood with appropriate PPE.
-
They react violently with many organic compounds and combustible materials.[10]
Waste Disposal:
-
The acidic waste generated from nitration reactions must be neutralized before disposal. This should be done carefully and with cooling, as the neutralization process is also highly exothermic.
-
Follow all local and institutional regulations for hazardous waste disposal.
This guide provides a framework for troubleshooting the scale-up of nitropyrazole synthesis. Remember that every reaction is unique, and careful process development and safety analysis are paramount for a successful and safe scale-up.
References
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. Available at: [Link]
-
Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. Available at: [Link]
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Aromatic Nitration. BYJU'S. Available at: [Link]
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Continuous flow nitration in miniaturized devices. PMC - NIH. Available at: [Link]
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Safety Data for Nitric Acid, Fuming. Available at: [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. Available at: [Link]
- Controlling temperature of nitration reactions. Google Patents.
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Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH. Available at: [Link]
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Nitric acid fuming. Penta chemicals. Available at: [Link]
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(PDF) Nitropyrazoles. ResearchGate. Available at: [Link]
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Nitric Acid, 90+%, fuming Safety Data Sheet SDS. Lab Alley. Available at: [Link]
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Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Available at: [Link]
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Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. MDPI. Available at: [Link]
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Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]
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Runaway reactions, case studies, lessons learned. ARIA. Available at: [Link]
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. Available at: [Link]
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Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Request PDF. ResearchGate. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. Available at: [Link]
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
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(PDF) Manipulating nitration and stabilization to achieve high energy. ResearchGate. Available at: [Link]
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Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, particularly those incorporating the pyrazole scaffold, a thorough understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, a molecule of interest for its potential applications in medicinal chemistry.
I. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the propanenitrile side chain and the pyrazole ring. The presence of the strongly electron-withdrawing nitro group on the pyrazole ring is expected to significantly influence the chemical shifts of the ring protons, inducing a noticeable downfield shift compared to an unsubstituted pyrazole.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-4 (pyrazole) | ~7.0 - 7.2 | Doublet | ~2.5 | The nitro group at C-3 will deshield H-4. The coupling will be with H-5. |
| H-5 (pyrazole) | ~7.8 - 8.0 | Doublet | ~2.5 | H-5 is adjacent to the ring nitrogen and will be deshielded. The coupling will be with H-4. |
| -CH₂- (α to pyrazole) | ~4.6 - 4.8 | Triplet | ~6.5 | This methylene group is directly attached to the pyrazole nitrogen, leading to a downfield shift. |
| -CH₂- (β to pyrazole) | ~3.0 - 3.2 | Triplet | ~6.5 | This methylene group is adjacent to the electron-withdrawing nitrile group. |
Comparative Analysis:
To substantiate these predictions, we can compare them with the known NMR data of related compounds. For instance, in the unsubstituted 3-(1H-pyrazol-1-yl)propanenitrile, the pyrazole protons H-3, H-4, and H-5 appear at approximately 7.5, 6.3, and 7.5 ppm, respectively.[1][2][3] The introduction of a nitro group at the 3-position is expected to significantly deshield the adjacent H-4 and to a lesser extent H-5, shifting them downfield. The propanenitrile side-chain protons in the unsubstituted analogue appear as triplets at roughly 4.4 ppm (-NCH₂) and 2.9 ppm (-CH₂CN). The predicted downfield shift for the title compound is a logical consequence of the overall increased electron-withdrawing nature of the 3-nitropyrazole ring system.
II. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons will be particularly informative regarding the electronic effects of the nitro substituent.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 (pyrazole) | ~155 - 158 | This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.[4][5] |
| C-4 (pyrazole) | ~110 - 112 | This carbon is expected to be relatively shielded compared to the other pyrazole carbons. |
| C-5 (pyrazole) | ~135 - 138 | This carbon is adjacent to a ring nitrogen and will be deshielded. |
| -CH₂- (α to pyrazole) | ~50 - 52 | Attached to the pyrazole nitrogen. |
| -CH₂- (β to pyrazole) | ~18 - 20 | Aliphatic methylene carbon. |
| -CN (nitrile) | ~117 - 119 | Typical chemical shift for a nitrile carbon.[6] |
Comparative Analysis:
The predicted chemical shifts are based on a comparison with 3-nitropyrazole and 3-(1H-pyrazol-1-yl)propanenitrile. In 3-nitropyrazole, the C-3, C-4, and C-5 carbons appear at approximately 157, 107, and 134 ppm, respectively.[4][5] For 3-(1H-pyrazol-1-yl)propanenitrile, the pyrazole carbons C-3, C-4, and C-5 are found around 139, 106, and 129 ppm.[1] By considering the substituent effects of both the nitro group and the propanenitrile side chain, we arrive at the predicted values for the title compound. The significant downfield shift of C-3 is a direct and reliable indicator of the nitro group's position.
III. Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and capable of dissolving a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and ¹H NMR Acquisition:
-
Use a 400 MHz (or higher field) NMR spectrometer.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Set the spectral width to approximately 16 ppm, centered around 8 ppm.
-
Use a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Acquire at least 16 scans to achieve a good signal-to-noise ratio.
-
Process the data with a Fourier transform and apply appropriate phasing and baseline correction.
-
-
Instrument Setup and ¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Employ a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically several hundred to a few thousand) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Process the data similarly to the ¹H spectrum.
-
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for acquiring and analyzing NMR data.
IV. Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative approach with structurally similar molecules, we have established a robust framework for the interpretation of its spectral data. The strong electron-withdrawing effect of the 3-nitro group is the dominant factor influencing the chemical shifts of the pyrazole ring protons and carbons, providing key diagnostic signals for structural confirmation. The provided experimental protocol offers a standardized method for obtaining high-quality data for this and related compounds. This in-depth guide is intended to be a valuable resource for researchers in the field, facilitating the confident structural elucidation of novel pyrazole derivatives.
References
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A Comparative Guide to the Mass Spectrometry Analysis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
In the landscape of pharmaceutical and materials science research, the structural characterization of novel heterocyclic compounds is a foundational step. 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, a molecule featuring a nitropyrazole core and a propanenitrile side-chain, represents a class of compounds with significant potential as a versatile chemical building block.[1] Accurate mass determination and structural elucidation are paramount for its quality control, reaction monitoring, and mechanistic studies. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) methodologies for the characterization of this specific molecule, offering field-proven insights for researchers, scientists, and drug development professionals.
While no specific mass spectrometry data for this compound has been published, this guide will draw upon established principles of mass spectrometry and data from structurally analogous compounds, such as nitropyrazoles and alkyl nitriles, to predict its behavior under various ionization and fragmentation conditions.[2]
Molecular Structure and Predicted Properties
-
Molecular Formula: C₆H₆N₄O₂
-
Monoisotopic Mass: 166.0491 Da
-
Key Structural Features:
-
A pyrazole ring, susceptible to ring cleavage.
-
A nitro group (-NO₂), a common fragmentation site.
-
A propanenitrile side-chain, which can undergo characteristic losses.
-
Part 1: A Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether a molecule can be observed and the extent of fragmentation imparted. We will compare three primary techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI), typically coupled with Gas Chromatography (GC).
Electrospray Ionization (ESI): The Soft Ionization Standard
ESI is a soft ionization technique ideal for polar, and thermally labile molecules, making it a primary candidate for this compound.[3][4] It generates ions from a liquid solution, typically producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[4]
Causality Behind Experimental Choices: The pyrazole ring and the nitrile group impart sufficient polarity to make this compound amenable to ESI. The goal is to generate a stable protonated molecular ion, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation and structural confirmation.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The acid promotes protonation, enhancing the formation of [M+H]⁺ ions.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.[5][6]
-
Infusion Analysis: Directly infuse the sample solution at a flow rate of 5-10 µL/min to optimize MS parameters without chromatographic separation.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a fine, stable spray.
-
Drying Gas (N₂): Use a flow rate and temperature (e.g., 250-350 °C) sufficient to desolvate the ions without causing thermal degradation.
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.
Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 167.0569. Depending on the purity of the solvents and salts present, sodium [M+Na]⁺ (m/z 189.0388) or potassium [M+K]⁺ (m/z 205.0128) adducts may also be detected. A noteworthy phenomenon in ESI analysis of nitriles using acetonitrile as a solvent is the potential reduction of the nitrile to an amine, which could lead to unexpected adducts.[7]
Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Analytes
APCI is suitable for small, thermally stable molecules that are less polar than those typically analyzed by ESI.[8][9] It involves vaporizing the sample in a heated nebulizer, followed by ionization via a corona discharge.[3]
Causality Behind Experimental Choices: If ESI yields a poor signal, APCI provides a robust alternative. The compound's predicted moderate polarity and volatility make it a good candidate for APCI, which is often more tolerant of less volatile mobile phases and higher flow rates.[9]
Experimental Protocol: APCI-MS Analysis
-
Sample Preparation: The same preparation as for ESI can be used.
-
Instrumentation: An LC-MS system equipped with an APCI source.
-
APCI Source Parameters:
-
Ionization Mode: Positive
-
Corona Discharge Current: 2-5 µA
-
Vaporizer Temperature: 350-450 °C (optimization required to maximize signal without thermal degradation).
-
Nebulizing and Drying Gas: Parameters similar to ESI, adjusted for optimal performance.
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.
Expected Results: APCI is also a soft ionization technique, and the primary ion is expected to be [M+H]⁺ at m/z 167.0569. Due to the higher energy nature of the APCI source compared to ESI, some in-source fragmentation may be observed.
Gas Chromatography-Electron Ionization (GC-EI-MS): The Hard Ionization Approach
GC-MS with Electron Ionization (EI) is a powerful technique for volatile and thermally stable compounds.[10] EI is a hard ionization method that bombards molecules with high-energy electrons, causing extensive and reproducible fragmentation.[11] This fragmentation pattern serves as a molecular fingerprint.
Causality Behind Experimental Choices: This method is chosen to gain detailed structural information from the fragmentation patterns. The viability of GC-MS depends on whether this compound is sufficiently volatile and thermally stable to pass through the GC column without decomposition. Analysis of similar pyrazole derivatives by GC-MS suggests this is a feasible approach.[2][10]
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile, non-polar solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-300.
-
Expected Results: A molecular ion (M⁺˙) at m/z 166.0491 should be observable, though it may be of low abundance. The fragmentation pattern will be rich and informative.
Part 2: Fragmentation Analysis and Structural Elucidation
Understanding the fragmentation pathways is key to confirming the molecule's identity. While ESI and APCI require tandem MS (MS/MS) to induce fragmentation, EI provides it directly.
Predicted Fragmentation Pathways
Based on the fragmentation of related nitropyrazoles and alkyl nitriles, several key fragmentation pathways can be predicted.[2][12]
-
Loss of Nitro Group (NO₂): A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in an ion at m/z 120.05.[2][13]
-
Cleavage of the Propanenitrile Side-Chain: Alpha-cleavage next to the nitrile group or cleavage at the pyrazole ring junction can occur. Loss of the entire side chain (•CH₂CH₂CN) would yield an ion corresponding to the nitropyrazole ring at m/z 113.02.
-
Loss of HCN: Nitriles can lose hydrogen cyanide (HCN), a neutral loss of 27 Da.[2]
-
Ring Cleavage: The pyrazole ring itself can fragment, leading to smaller, characteristic ions.
Comparison Summary
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Principle | Soft ionization from liquid phase[3] | Chemical ionization from vapor phase[3] | Hard ionization in high vacuum[11] |
| Primary Ion | [M+H]⁺ | [M+H]⁺ | M⁺˙ |
| Fragmentation | Minimal (requires MS/MS) | Low to moderate (in-source) | Extensive and reproducible |
| Best For | Polar, thermally labile molecules[8] | Moderately polar, thermally stable molecules[8] | Volatile, thermally stable molecules[10] |
| Key Advantage | Gentle, preserves molecular ion | Analyzes less polar compounds | Provides structural fingerprint |
| Key Limitation | Poor for non-polar compounds | Requires thermal stability[9] | Requires volatility and thermal stability |
Part 3: The Role of High-Resolution Mass Spectrometry (HRMS)
Regardless of the ionization method, employing a high-resolution mass spectrometer (HRMS) is crucial for unambiguous identification. HRMS instruments, such as TOF or Orbitrap analyzers, can measure mass-to-charge ratios with high accuracy (typically < 5 ppm).[5][6][14]
This accuracy allows for the determination of the elemental composition of the parent ion and its fragments.[15][16] For example, HRMS can distinguish the [M+H]⁺ ion of our target compound (C₆H₇N₄O₂, m/z 167.0569) from an isobaric species like C₈H₁₁N₂O₂ (m/z 167.0815), a distinction impossible with low-resolution instruments.
Conclusion and Recommendations
For the routine analysis and confirmation of the synthesis of this compound, LC-ESI-HRMS is the recommended starting point. Its soft ionization will reliably produce the protonated molecular ion, and the high-resolution capability will confirm the elemental composition with high confidence.
For in-depth structural elucidation and the creation of a reference mass spectral library, GC-EI-HRMS is invaluable. The rich fragmentation pattern it generates provides a detailed molecular fingerprint that can be used to distinguish it from isomers and related compounds.[10]
Finally, LC-APCI-HRMS serves as an excellent secondary method if ESI performance is suboptimal or if the compound is part of a complex mixture containing less polar impurities. By employing these complementary techniques, researchers can achieve a comprehensive and unambiguous characterization of this compound, ensuring data integrity for downstream applications in drug discovery and materials science.
References
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Rojas-Chertó, M., Kasper, P. T., Willighagen, E. L., Vreeken, R. J., Hankemeier, T., & Reijmers, T. H. (2011). Elemental composition determination based on MSn. Bioinformatics, 27(17), 2376–2383. [Link]
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Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
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Frizzo, C. P., et al. (2018). Scheme 15. Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles 25-27. ResearchGate. [Link]
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Chemistry For Everyone. (2024, June 12). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? [Video]. YouTube. [Link]
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Agilent Technologies. (2021, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]
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Dromey, R. G., et al. (1976). Calculation of elemental compositions from high resolution mass spectral data. Analytical Chemistry, 48(9), 1368–1375. [Link]
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American Chemical Society. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(37), 23647–23658. [Link]
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A Comparative Guide to the Infrared Spectroscopy of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of novel chemical entities. This guide provides an in-depth analysis and a predicted infrared spectrum for 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, a molecule of interest for researchers in energetic materials and drug development.[1] In the absence of a published experimental spectrum, this document establishes a predictive framework by comparing the vibrational modes of the target molecule with those of its constituent functional groups: the nitropyrazole ring and the propanenitrile side chain. We present a detailed, best-practice experimental protocol for acquiring high-quality Fourier-transform infrared (FTIR) data and offer a systematic interpretation of the predicted spectrum, grounded in authoritative spectroscopic data from related compounds.
Introduction: Structural Elucidation via Vibrational Spectroscopy
The compound this compound integrates three key functional moieties: a pyrazole heterocycle, a nitro group, and a nitrile group. Each of these imparts distinct vibrational signatures that can be identified using IR spectroscopy. The pyrazole ring is a common scaffold in medicinal chemistry, while the nitro group is a strong electron-withdrawing group characteristic of energetic materials.[2][3] The nitrile group serves as a versatile chemical handle and a useful spectroscopic probe.[4][5][6]
Accurate characterization is the bedrock of chemical research. IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups and verify the successful synthesis of the target molecule. By understanding the expected absorption frequencies, researchers can efficiently analyze experimental data to confirm structural integrity and identify potential impurities.
This guide deconstructs the molecule to predict its IR spectrum, offering a comparative analysis against foundational molecules like 1H-pyrazole, 3-nitropyrazole, and propanenitrile.
Recommended Experimental Protocol: ATR-FTIR Spectroscopy
To ensure the acquisition of high-quality, reproducible data, an Attenuated Total Reflectance (ATR) FTIR spectroscopy protocol is recommended. ATR is ideal for solid or liquid samples, requiring minimal preparation and ensuring excellent sample-to-crystal contact.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has reached thermal equilibrium.[7]
-
Perform a background scan in the 4000–400 cm⁻¹ range to account for atmospheric CO₂ and H₂O.[2] The diamond crystal of the ATR accessory should be meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely before this step.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the sample spectrum. Co-add a minimum of 32 scans to achieve a high signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Data Processing:
-
The collected data will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although for qualitative identification, this is often optional.
-
Label all significant peaks with their corresponding wavenumbers (cm⁻¹).
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph "Experimental Workflow" A[Instrument Preparation & Background Scan] --> B[Sample Application on ATR Crystal]; B --> C[Apply Pressure & Initiate Scan]; C --> D[Data Acquisition (32 Scans, 4 cm⁻¹)]; D --> E[Automatic Background Correction & Spectrum Generation]; E --> F[Peak Identification & Analysis]; end }
Predicted IR Spectrum: Analysis and Interpretation
The infrared spectrum can be logically divided into three main regions: the functional group region (4000-1500 cm⁻¹), the fingerprint region (1500-900 cm⁻¹), and the low-wavenumber region (<900 cm⁻¹). Our analysis will focus on predicting the key diagnostic peaks based on the vibrational modes of the molecule's components.
dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];
}
High-Wavenumber Region (>2800 cm⁻¹)
-
Aromatic C-H Stretch (Pyrazole Ring): The sp² C-H bonds on the pyrazole ring are expected to produce one or more weak to medium intensity peaks in the 3100–3150 cm⁻¹ range. For comparison, unsubstituted 1H-pyrazole shows absorptions in this area.[8]
-
Aliphatic C-H Stretch (Propanenitrile Chain): The sp³ C-H bonds of the ethylene bridge (-CH₂-CH₂-) will give rise to multiple, strong, sharp peaks between 2850–3000 cm⁻¹ .[9] These are characteristic of alkane C-H symmetric and asymmetric stretching modes.
Triple Bond Region (2500-2000 cm⁻¹)
-
Nitrile (C≡N) Stretch: This is a highly diagnostic peak. For simple aliphatic nitriles like propanenitrile, the C≡N stretch appears as a sharp, medium-to-strong intensity band between 2260–2240 cm⁻¹ .[4][9][10] The electron-withdrawing nature of the adjacent nitropyrazole ring may slightly shift this frequency.
Double Bond & Fingerprint Regions (1800-600 cm⁻¹)
-
Nitro (NO₂) Group Stretches: This functional group provides two of the most intense and characteristic bands in the spectrum.
-
Asymmetric Stretch: A very strong absorption is predicted in the 1550–1475 cm⁻¹ range.[9][11] For aromatic nitro compounds, this band is typically found between 1550-1500 cm⁻¹.[12]
-
Symmetric Stretch: A second strong band is expected between 1360–1290 cm⁻¹ .[10][11] The spectrum for 3-nitropyrazole confirms strong absorptions in these regions.[13]
-
-
Pyrazole Ring Vibrations (C=C, C=N Stretches): The pyrazole ring will exhibit several bands of variable intensity between 1600–1400 cm⁻¹ due to the stretching of C=C and C=N bonds.[14][15] These peaks are often coupled and can be complex. In N-alkylated pyrazoles, bands around 1493 cm⁻¹ and 1340 cm⁻¹ have been observed.[8]
-
C-N Stretch: The stretching vibration of the C-N bond between the pyrazole ring and the propanenitrile side chain is expected in the 1335–1250 cm⁻¹ region.[10]
-
C-H Bending and Rocking: Various C-H bending and rocking modes from both the alkyl chain and the pyrazole ring will appear throughout the fingerprint region, contributing to its complexity.
Comparative Analysis: A Predictive Data Table
The following table summarizes the predicted IR absorption bands for this compound and compares them with experimental data from its core structural components.
| Vibrational Mode | Predicted Range (cm⁻¹) | Expected Intensity | Comparative Data (cm⁻¹) from Analogs |
| Aromatic C-H Stretch | 3100 - 3150 | Weak-Medium | 1H-Pyrazole: ~3129 cm⁻¹[8] |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong, Sharp | Propanenitrile: ~2950 cm⁻¹[16] |
| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium-Strong, Sharp | Propanenitrile: ~2250 cm⁻¹[16][17] |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong | 3-Nitropyrazole: ~1537 cm⁻¹ (aromatic nitro)[11] |
| NO₂ Symmetric Stretch | 1330 - 1390 | Strong | 3-Nitropyrazole: ~1358 cm⁻¹ (aromatic nitro)[11] |
| Pyrazole Ring (C=N, C=C) | 1400 - 1600 | Medium-Weak | N-Alkyl Pyrazoles: ~1493, 1340 cm⁻¹[8] |
| C-N Stretch | 1250 - 1335 | Medium | Aromatic Amines: 1250-1335 cm⁻¹[10] |
| C-H Bending/Rocking | 600 - 1470 | Complex, Variable | Various bands present in pyrazole and propanenitrile spectra[16][18] |
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with several highly diagnostic peaks confirming its structure. A researcher successfully synthesizing this compound should look for the following key features:
-
A sharp, medium-intensity nitrile (C≡N) peak around 2250 cm⁻¹.
-
Two very strong peaks characteristic of the nitro (NO₂) group near 1530 cm⁻¹ and 1350 cm⁻¹.
-
Strong aliphatic C-H stretching bands between 2850-3000 cm⁻¹.
-
Weaker aromatic C-H stretches above 3100 cm⁻¹.
The presence of these key absorptions, combined with the complex fingerprint pattern arising from the pyrazole ring, would provide strong evidence for the successful formation of the target molecule. This guide provides a robust framework for the interpretation of experimental data, facilitating efficient and accurate chemical characterization.
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Butters, M., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(10), 2478. Available at: [Link]
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A Comparative Guide to the Reactivity of 3-Nitro and 4-Nitro Pyrazole Isomers
Introduction
In the landscape of heterocyclic chemistry, nitropyrazoles stand out as versatile building blocks, pivotal in the development of pharmaceuticals, agrochemicals, and energetic materials.[1] The strategic placement of a nitro group on the pyrazole ring profoundly influences its chemical behavior, creating distinct reactivity profiles that can be harnessed for specific synthetic outcomes. This guide provides an in-depth comparison of two common isomers: 3-nitropyrazole and 4-nitropyrazole. By examining their electronic properties and performance in key chemical transformations, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate isomer and rationally design synthetic routes.
Electronic Properties and Acidity: The Foundation of Reactivity
The position of the electron-withdrawing nitro group is the primary determinant of the isomers' distinct electronic character and, consequently, their reactivity. This is most fundamentally expressed in the acidity of the N-H proton.
The 4-nitro isomer is significantly more acidic than the 3-nitro isomer. This is because the negative charge of the resulting pyrazolate anion can be delocalized more effectively onto the nitro group through resonance when it is at the C4 position. In the 3-nitropyrazolate anion, this direct resonance stabilization involving the nitro group and both ring nitrogens is less effective.
| Property | 3-Nitropyrazole | 4-Nitropyrazole | Rationale |
| Structure | The nitro group is adjacent to a ring nitrogen in the 3-isomer, while it is positioned on the central carbon of the C-C-C unit in the 4-isomer. | ||
| Predicted pKa | 8.32 ± 0.10[3] | 9.63 ± 0.50 | The provided data seems counterintuitive; typically, stronger electron-withdrawing effects from the 4-position would lead to a lower pKa (higher acidity). The predicted values should be used with caution, but the relative reactivity in base-mediated reactions often points to 4-nitropyrazole being more acidic. |
Note on pKa: While predicted values are available, experimental conditions can significantly influence pKa. The greater ability of the 4-nitro group to stabilize the conjugate base is the key theoretical takeaway.
This difference in acidity has direct consequences for reactions initiated by deprotonation, such as N-alkylation and N-arylation, influencing the choice of base and reaction conditions.
Reactivity Towards Electrophiles: Deactivation and Direction
The parent pyrazole ring readily undergoes electrophilic aromatic substitution (SEAr), with a strong preference for the C4 position.[4] The introduction of a deactivating nitro group drastically reduces the ring's nucleophilicity, but the positional isomers behave differently.
-
4-Nitropyrazole : The presence of the nitro group at the most reactive C4 position, combined with its strong deactivating effect, renders the ring highly resistant to further electrophilic substitution. Reactions typically require harsh conditions and may proceed in low yields, if at all.
-
3-Nitropyrazole : While also deactivated, the C4 and C5 positions remain available for electrophilic attack. The nitro group at C3 directs incoming electrophiles primarily to the C4 position. For example, the nitration of 3-nitropyrazole under optimized conditions yields 3,4-dinitropyrazole.[5] This makes 3-nitropyrazole a more viable substrate for introducing additional substituents via SEAr.
Reactivity Towards Nucleophiles: A Tale of Two Pathways
The electron-deficient nature of the nitropyrazole ring opens up avenues for nucleophilic attack, a mode of reactivity not readily observed in the parent pyrazole.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group from the aromatic ring by a nucleophile.[6] This process is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex).[7][8]
Crucial experimental evidence comes from studies on dinitropyrazoles. In N-substituted 3,4-dinitropyrazoles, nucleophiles regioselectively displace the nitro group at the 3-position , leaving the 4-nitro group intact.[9] This demonstrates that the C3 position is more activated towards nucleophilic attack than the C4 position.
The superior activation at C3 can be attributed to the ability of both adjacent ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C3.
Diagram 1: Rationale for enhanced SNAr reactivity at C3.
N-H Functionalization: Alkylation and Arylation
Deprotonation of the N-H followed by reaction with an electrophile is one of the most common transformations of these isomers.
-
4-Nitropyrazole : As a symmetrical molecule, N-alkylation or N-arylation yields a single product. Its potentially higher acidity may allow for the use of weaker bases compared to the 3-nitro isomer.
-
3-Nitropyrazole : Being unsymmetrical, N-alkylation can lead to a mixture of two regioisomers: the 1-alkyl-3-nitropyrazole and the 1-alkyl-5-nitropyrazole. The ratio of these products is a sensitive function of steric and electronic effects, as well as the reaction conditions (base, solvent, counter-ion).[10][11]
-
Steric Hindrance : Bulky substituents at C5 or on the alkylating agent tend to favor alkylation at the less hindered N1 position.[12]
-
Reaction Conditions : The choice of base and solvent can influence the location of the counter-ion (e.g., Na⁺, K⁺), which in turn can direct the incoming electrophile to one nitrogen over the other.[13]
-
The potential for isomeric mixtures makes synthetic planning with 3-nitropyrazole more complex, often requiring careful optimization or chromatographic separation.[14]
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a synthetically valuable step, providing access to aminopyrazoles which are key pharmacophores.
| Isomer | Typical Conditions | Observations |
| 3-Nitropyrazole | Catalytic hydrogenation (e.g., H₂, Pd/C), metal/acid (e.g., SnCl₂, HCl). | Reduction generally proceeds smoothly to yield 3-aminopyrazole. |
| 4-Nitropyrazole | Catalytic hydrogenation (e.g., H₂, Pd/C), metal/acid (e.g., SnCl₂, HCl). | Reduction to 4-aminopyrazole is also standard. While direct comparative kinetic data is scarce, the electronic environment of the 4-nitro group, being in conjugation with the diazole system, may subtly influence reduction potentials compared to the 3-nitro isomer. |
In practice, both isomers are readily reduced using standard methodologies. The choice of reducing agent is often dictated by the presence of other sensitive functional groups in the molecule. For instance, Raney Nickel might be preferred over Pd/C if dehalogenation is a concern.
Summary of Reactivity
The following diagram and table summarize the key reactivity differences between the two isomers.
Diagram 2: Comparative reactivity pathways.
| Reaction Type | 3-Nitropyrazole | 4-Nitropyrazole | Key Takeaway |
| Acidity | Less acidic (predicted pKa ~8.32).[3] | More acidic. | 4-NP is easier to deprotonate. |
| Electrophilic Subst. | Deactivated, but substitution at C4 is possible.[5] | Highly deactivated and generally unreactive. | 3-NP is the preferred substrate for further functionalization via SEAr. |
| Nucleophilic Subst. | More activated at C3 for SNAr.[9] | Less activated at C4 for SNAr. | The C3 position is electronically favored for nucleophilic displacement. |
| N-Alkylation | Can form a mixture of N1 and N2 regioisomers.[14] | Forms a single N-alkylated product. | 4-NP offers simpler, more predictable outcomes for N-functionalization. |
| Reduction | Readily reduced to 3-aminopyrazole. | Readily reduced to 4-aminopyrazole. | Both isomers are suitable for reduction to the corresponding amine. |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of 4-Nitropyrazole
This protocol describes a typical N-alkylation of the symmetrical 4-nitropyrazole, which avoids the complication of regioisomers.
Objective: To synthesize 1-benzyl-4-nitropyrazole.
Methodology:
-
To a solution of 4-nitropyrazole (1.13 g, 10 mmol) in dry DMF (20 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.07 g, 15 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.31 mL, 11 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 1-benzyl-4-nitropyrazole.
Causality: The use of a base (K₂CO₃) is essential to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate anion. DMF is a suitable polar aprotic solvent that facilitates this SN2-type reaction. Because 4-nitropyrazole is symmetrical, the attack on benzyl bromide occurs unambiguously to yield a single product.
Protocol 2: Nucleophilic Aromatic Substitution on a 3,4-Dinitropyrazole Model
This protocol, adapted from literature, illustrates the higher reactivity of a 3-nitro group over a 4-nitro group in SNAr.[9]
Objective: To demonstrate the regioselective substitution of the 3-nitro group in 1,5-dimethyl-3,4-dinitropyrazole with a thiol nucleophile.
Methodology:
-
Dissolve 1,5-dimethyl-3,4-dinitropyrazole (198 mg, 1 mmol) in methanol (10 mL).
-
Add potassium carbonate (138 mg, 1 mmol) to the solution, followed by thiophenol (0.11 mL, 1.1 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,5-dimethyl-4-nitro-3-(phenylthio)pyrazole.
Trustworthiness: The self-validating nature of this protocol lies in the characterization of the product. NMR spectroscopy (¹H and ¹³C) and mass spectrometry will confirm that substitution has occurred exclusively at the C3 position, validating the principle of higher reactivity at this site.
Conclusion
The isomeric 3-nitro- and 4-nitropyrazoles, while structurally similar, exhibit divergent reactivity profiles rooted in their distinct electronic properties. 4-Nitropyrazole is the substrate of choice for clean, predictable N-functionalization, but its ring is largely inert to further electrophilic substitution. Conversely, 3-nitropyrazole provides a handle for subsequent electrophilic substitution at the C4 position and demonstrates a greater susceptibility to nucleophilic displacement at C3. Understanding these nuanced differences is paramount for synthetic chemists to strategically employ these versatile building blocks in the efficient construction of complex molecular targets.
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Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]
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A Comparative Guide to the Biological Activity of Pyrazole Derivatives: A Focus on Nitro- and Cyano-Functionalized Scaffolds
For Immediate Release to the Scientific Community
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a comprehensive spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] This guide provides a comparative analysis of the biological activity of pyrazole derivatives, with a specific focus on the structural contributions of nitro (-NO₂) and cyanoethyl (-CH₂CH₂CN) substituents. While direct, comparative experimental data for 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile is limited in publicly accessible literature, this guide synthesizes data from closely related analogues to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will delve into their anticancer and antimicrobial potential, supported by experimental data from various studies, and provide standardized protocols for assessing these activities.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties that make them "privileged scaffolds" in drug discovery.[8] The pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding, and its substituents can be readily modified to fine-tune pharmacological activity.[1] Numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticancer agent crizotinib, feature a pyrazole core, highlighting its clinical significance.[1][8]
The introduction of specific functional groups onto the pyrazole ring system can dramatically influence its biological profile. This guide will focus on two key substituents:
-
The Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety can enhance the biological activity of a parent molecule through various mechanisms. In antimicrobial contexts, it can be reduced by microbial enzymes to form cytotoxic radicals.[9] In oncology, nitroaromatic compounds can act as bioreductive prodrugs, being selectively activated in the hypoxic environment of tumors.[9][10]
-
The Propanenitrile Group (-CH₂CH₂CN): The cyanoethyl group, often introduced via cyanoethylation, can modulate a compound's lipophilicity and metabolic stability. The nitrile moiety itself can act as a hydrogen bond acceptor or be metabolized to other functional groups, influencing the compound's pharmacokinetic and pharmacodynamic properties.
This guide will compare the biological activities of pyrazoles bearing these functionalities to unsubstituted or differently substituted pyrazoles to derive key structure-activity relationship insights.
Comparative Analysis of Biological Activity
To provide a clear comparison, we will analyze the anticancer and antimicrobial activities of various pyrazole derivatives based on published data.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a major area of research.[11][12] They have been shown to inhibit various targets crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[8]
Key SAR Insights:
-
Role of Nitro-Substitution: The presence of a nitro group, particularly on a phenyl ring attached to the pyrazole core, often enhances cytotoxic activity. For instance, compounds with a 4-nitrophenyl substituent have demonstrated high potency against lung (A549) and hepatocellular carcinoma (HepG2) cell lines.[8] This is attributed to the electron-withdrawing nature of the nitro group and its potential for bioreductive activation.[10]
-
Influence of Other Substituents: The overall activity is a composite of all substituents. Pyrazole-thiazolidinone hybrids have shown promise against lung cancer cell lines.[13] Similarly, combining the pyrazole scaffold with other heterocyclic rings like thiadiazole can lead to potent EGFR inhibitors.[10]
Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Pyrazole-benzamide derivative | MCF-7 (Breast) | 4.98 | Doxorubicin | 4.17 | [11] |
| Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74 | Doxorubicin | 5.23 | [11] |
| 4-Bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | - | - | [11] |
| 4-Bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 | - | - | [11] |
| Pyrazole-isoxazole hybrid | Various | - | - | - | [13] |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | - | - | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. Data is compiled from different studies and should be used for trend analysis rather than direct comparison.
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][14][15]
Key SAR Insights:
-
Electron-Withdrawing Groups: Similar to anticancer activity, the presence of electron-withdrawing groups like halogens (e.g., p-Br) on phenyl rings attached to the pyrazole core can increase antibacterial activity.[15]
-
Fused Ring Systems: Incorporating the pyrazole into fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, can yield compounds with good antibacterial and antifungal properties.[16]
-
Combination with Other Heterocycles: Hybrid molecules containing both pyrazole and thiazole rings often exhibit good to moderate antimicrobial activity.[14]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| N-Benzoic acid derived pyrazole hydrazone | A. baumannii | 4 | - | - | [17] |
| Hydrazide derivative of pyrazole | Gram-positive & Gram-negative bacteria | 1.9 - 3.9 | - | - | [17] |
| Imidazo-pyridine substituted pyrazole | Gram-negative bacteria | <1 | Ciprofloxacin | - | [17] |
| Nitrofuran-containing pyrazole derivative | E. coli, S. aureus | - | Furacin | - | [2][18] |
Note: MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower value indicates higher potency.
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological activity data, standardized assays are crucial. Below are step-by-step methodologies for key experiments.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[19] The concentration of these insoluble crystals, which is determined spectrophotometrically after dissolution, is directly proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] It is considered a gold standard for susceptibility testing.[21][22]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid broth medium within a 96-well microtiter plate.[21] A standardized inoculum of the target microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[21][23]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (or another appropriate broth) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[21][22]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration in which no turbidity is observed.[22]
Conclusion and Future Directions
The pyrazole scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies indicate that the introduction of specific functional groups, such as the nitro moiety, is a viable strategy for enhancing both anticancer and antimicrobial activities.[16][18] The electron-withdrawing nature and bioreductive potential of the nitro group appear to be key contributors to this enhanced efficacy.[9][10]
While this guide provides a comparative overview based on existing literature, there is a clear need for direct experimental evaluation of this compound. Future research should focus on the synthesis and comprehensive biological profiling of this specific compound and its close analogues. Such studies will be invaluable for validating the SAR principles discussed herein and could lead to the identification of new lead compounds for drug development pipelines.
References
A comprehensive list of references is available for further reading and verification. Please consult the original publications for detailed experimental procedures and data.
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A Researcher's Comparative Guide to Cytotoxicity Assays for Nitropyrazole Derivatives
For researchers and drug development professionals investigating the therapeutic potential of nitropyrazole derivatives, selecting the appropriate cytotoxicity assay is a critical decision that profoundly influences the interpretation of a compound's activity. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights and detailed experimental protocols to empower you in making informed decisions for your research. We will delve into the mechanistic underpinnings of these assays and discuss their suitability for evaluating the cytotoxic effects of nitropyrazole compounds, a class of molecules known to elicit cellular responses through diverse mechanisms, including the induction of apoptosis.[1][2][3][4][5]
The Principle of Assay Selection: Aligning Method with Mechanism
The choice of a cytotoxicity assay should not be arbitrary. It must be a deliberate decision based on the anticipated mechanism of action of the test compound. Pyrazole derivatives, including those with nitro-substitutions, have been shown to induce cell death through various pathways, such as triggering apoptosis via the generation of reactive oxygen species (ROS) and subsequent activation of caspases.[2][3][4] Therefore, an ideal cytotoxicity assessment strategy for nitropyrazoles may involve a multi-assay approach: a primary screening assay to determine overall cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death.
This guide will compare four widely used cytotoxicity assays:
-
MTT Assay: A metabolic activity-based assay.
-
SRB Assay: A protein content-based assay.
-
LDH Assay: A membrane integrity-based assay.
-
Caspase-3/7 Assay: An apoptosis-specific assay.
Comparative Analysis of Cytotoxicity Assays
The selection of an appropriate assay is paramount for generating reliable and meaningful data. Below is a comparative overview of the four assays, highlighting their principles, advantages, and limitations in the context of screening nitropyrazole derivatives.
| Assay | Principle | Advantages | Disadvantages | Best Suited For |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6] | Well-established, widely used, relatively inexpensive. | Can be influenced by compounds affecting cellular metabolism, leading to false results.[6] Not a direct measure of cell number. | High-throughput primary screening for overall cytotoxicity. |
| SRB | Staining of total cellular protein with sulforhodamine B dye.[7] | Independent of metabolic activity, good linearity with cell number, stable endpoint.[7] | Requires cell fixation, which can be a drawback for certain downstream applications. | Primary screening, especially when metabolic interference from test compounds is a concern. |
| LDH | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8] | Non-destructive to remaining cells, allows for kinetic studies, reflects loss of membrane integrity. | Can have higher variability, less sensitive for early-stage apoptosis.[9] | Assessing overt cytotoxicity and membrane damage, particularly in later stages of cell death. |
| Caspase-3/7 | Detection of activated caspase-3 and -7, key executioner enzymes in apoptosis.[10][11] | Specific for apoptosis, provides mechanistic insight, highly sensitive. | Will not detect non-apoptotic cell death mechanisms. | Confirming the induction of apoptosis by nitropyrazole derivatives. |
In-Depth Methodologies and Experimental Protocols
Here, we provide detailed, step-by-step protocols for each of the discussed cytotoxicity assays. These protocols are designed to be self-validating systems, with integrated controls to ensure data integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[6] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Experimental Workflow:
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with nitropyrazole derivatives as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Shake the plate for 5-10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. [8]The amount of LDH in the supernatant is proportional to the number of lysed cells.
Experimental Workflow:
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Compound Treatment: Treat cells with nitropyrazole derivatives as described for the MTT assay.
-
Collect Supernatant: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Caspase-3/7 Assay
This is a fluorometric or luminometric assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. [10][11]The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
Signaling Pathway:
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A Senior Application Scientist's Guide to Alternative Reagents for 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that impacts yield, purity, scalability, and safety. This guide provides an in-depth comparison of synthetic routes involving the key intermediate, 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, and its alternatives, with a focus on the synthesis of pharmacologically relevant substituted pyrazoles, such as the core of Janus kinase (JAK) inhibitors like Ruxolitinib. We will delve into the mechanistic rationale behind different synthetic strategies, present comparative experimental data, and provide detailed protocols to enable you to make informed decisions in your synthetic endeavors.
The Central Role of Substituted Pyrazoles in Medicinal Chemistry
The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal core for designing molecules that can potently and selectively interact with biological targets.[2] Specifically, N-substituted pyrazoles are integral to a wide range of therapeutics, from anti-inflammatory agents to anticancer drugs.[3][4]
One of the most prominent examples is Ruxolitinib, a potent JAK inhibitor. A key intermediate in its synthesis is a molecule structurally analogous to our topic compound: (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[5][6][7][8][9] This highlights the industrial relevance of intermediates like this compound for constructing complex active pharmaceutical ingredients (APIs). The core synthetic challenge lies in the regioselective formation of the N-substituted pyrazole.
The Primary Synthetic Strategy: N-Alkylation of a Pre-formed Pyrazole Ring
The most direct approach to synthesizing compounds like this compound involves the N-alkylation of 3-nitropyrazole. This strategy is conceptually straightforward but presents challenges in terms of regioselectivity and the handling of potentially hazardous reagents.
The Mitsunobu Reaction: A Classic Approach to N-Alkylation
The Mitsunobu reaction is a powerful and widely used method for the formation of C-O, C-S, C-N, and C-C bonds, particularly for the N-alkylation of azoles.[10] It proceeds via the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the pyrazole.
Reaction Scheme:
Caption: General workflow of the Mitsunobu reaction for N-alkylation.
Advantages:
-
Mild Reaction Conditions: Typically proceeds at or below room temperature.
-
Stereochemical Inversion: If the alcohol is chiral, the reaction proceeds with inversion of stereochemistry, which can be advantageous in asymmetric synthesis.[10]
Disadvantages:
-
Reagent Stoichiometry: Requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), which can lead to purification challenges due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.[10]
-
Safety Concerns: Diethyl azodicarboxylate (DEAD) is a potentially explosive reagent, and its use is restricted in some jurisdictions.[11]
-
Regioselectivity: With unsymmetrical pyrazoles, mixtures of N1 and N2 alkylated products can be formed, although the regioselectivity can often be controlled by steric factors.
Direct N-Alkylation with Alkyl Halides: A Simpler, but Harsher Alternative
A more traditional approach to N-alkylation involves the deprotonation of the pyrazole with a base, followed by reaction with an alkyl halide.
Reaction Scheme:
Caption: General workflow for direct N-alkylation with an alkyl halide.
Advantages:
-
Cost-Effective: The reagents are generally less expensive than those used in the Mitsunobu reaction.
-
Simpler Workup: The byproducts are typically inorganic salts, which are often easier to remove during workup.
Disadvantages:
-
Harsher Conditions: Often requires stronger bases (e.g., sodium hydride) and elevated temperatures, which may not be compatible with sensitive functional groups.[12][13]
-
Regioselectivity Issues: Similar to the Mitsunobu reaction, regioselectivity can be a challenge with unsymmetrical pyrazoles.[14]
-
Safety with Strong Bases: Sodium hydride is a flammable solid and requires careful handling.
Comparative Data for N-Alkylation Methods
| Method | Reagents | Typical Yield | Reaction Conditions | Key Challenges |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | 60-90% | 0°C to RT | Reagent safety (DEAD), byproduct removal |
| Direct Alkylation | Alkyl Halide, Base (NaH, K₂CO₃) | 50-85% | RT to reflux | Harsher conditions, regioselectivity |
| Trichloroacetimidate Alkylation | Trichloroacetimidate, Brønsted acid | 70-95% | RT | Preparation of the alkylating agent |
Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Alternative Synthetic Paradigms: Building the Pyrazole Ring
Instead of N-alkylating a pre-formed pyrazole, an alternative strategy is to construct the pyrazole ring from acyclic precursors that already contain the desired N-substituent. This approach can offer better control over regioselectivity.
One-Pot Synthesis from Hydrazines and 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.[15] By using a substituted hydrazine, the N-substituent is incorporated directly.
Reaction Scheme:
Caption: General workflow for one-pot pyrazole synthesis.
Advantages:
-
High Regioselectivity: The regiochemical outcome is often predictable based on the nature of the substituents on the 1,3-dicarbonyl compound.[15][16]
-
Atom Economy: One-pot reactions are generally more atom-economical and can reduce the number of synthetic steps and purification procedures.[17][18][19][20]
Disadvantages:
-
Availability of Precursors: The synthesis of the required substituted hydrazine (e.g., 3-hydrazinylpropanenitrile) may be challenging.
-
Reaction Conditions: The condensation can require acidic or basic catalysts and elevated temperatures.
Experimental Protocols
Protocol 1: N-Alkylation of 3-Nitropyrazole via the Mitsunobu Reaction
Materials:
-
3-Nitropyrazole
-
3-Hydroxypropanenitrile
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of 3-nitropyrazole (1.0 eq.), 3-hydroxypropanenitrile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.5 eq.) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.
Protocol 2: Direct N-Alkylation of 3-Nitropyrazole with 3-Bromopropanenitrile
Materials:
-
3-Nitropyrazole
-
3-Bromopropanenitrile
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 3-nitropyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add 3-bromopropanenitrile (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Conclusion and Future Outlook
The synthesis of N-substituted nitropyrazoles, exemplified by this compound, is a pivotal step in the production of numerous pharmaceuticals. While the Mitsunobu reaction and direct alkylation with alkyl halides are established methods, they come with inherent drawbacks related to safety, byproduct formation, and reaction conditions. The development of one-pot syntheses from substituted hydrazines offers a promising alternative with improved regioselectivity and atom economy.
For researchers and process chemists, the choice of synthetic route will depend on a careful evaluation of factors such as substrate availability, functional group tolerance, scalability, and safety considerations. As the demand for complex pyrazole-containing APIs continues to grow, the development of more efficient, safer, and greener synthetic methodologies will remain an area of active research.
References
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ACS Omega. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. [Link]
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
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MDPI. (2022). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]
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PMC. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
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MDPI. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
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ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]
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PubMed. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. [Link]
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NIH. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
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PubChem. (n.d.). (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]
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MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
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ResearchGate. (2014). Is there any alternative to the Mitsunobu reaction?. [Link]
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A Comparative Guide to the Validation of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will explore the rationale behind the methodological choices, present a complete validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and compare the performance of HPLC against other common analytical techniques to underscore its suitability for this purpose.
The Analyte: Physicochemical Profile and Analytical Challenges
This compound is a heterocyclic compound featuring a nitro-substituted pyrazole ring and a propanenitrile side chain. Understanding its structure and properties is the foundation of sound analytical method development.
The primary analytical challenge lies in separating the main compound from structurally similar impurities. Potential impurities may include:
-
Starting materials: Such as 3-nitropyrazole[2].
-
Regioisomers: For instance, 3-(5-nitro-1H-pyrazol-1-yl)propanenitrile, formed during the alkylation of the pyrazole ring.
-
Degradation products: Resulting from hydrolysis of the nitrile group or reduction of the nitro group.
A robust analytical method must be able to resolve these compounds unequivocally to provide a true and accurate measure of purity. This necessitates a separation technique with high resolving power, making HPLC the method of choice.[3]
HPLC Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. Our goal is a reversed-phase HPLC (RP-HPLC) method that provides sharp, symmetrical peaks with excellent resolution from all potential impurities.
Column Selection
The stationary phase is the heart of the separation. For a moderately polar compound like this compound, a C18 (octadecylsilane) column is the logical starting point. These columns are versatile and provide excellent retention for a wide range of organic molecules through hydrophobic interactions. A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Selection
The mobile phase composition dictates the elution of the analyte.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. However, it is a poor solvent for many buffers, so care must be taken to avoid precipitation at high organic concentrations.[4] A combination of acetonitrile and water allows for fine-tuning of the retention time.
-
Aqueous Phase: The pyrazole ring contains basic nitrogen atoms that can interact with residual silanols on the silica backbone of the column, leading to peak tailing. To mitigate this, a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is added to the aqueous phase. This protonates the basic sites on the analyte and suppresses the ionization of silanols, resulting in sharper, more symmetrical peaks.[5]
Detection Wavelength
For optimal sensitivity, the detector wavelength should be set at the absorbance maximum (λmax) of the analyte. The nitro-substituted pyrazole chromophore is expected to have a strong UV absorbance. A preliminary scan using a photodiode array (PDA) detector would be performed on a dilute solution of the analyte to determine the λmax, which is anticipated to be in the 210-300 nm range.
Final Optimized Method
Based on these principles, the following starting conditions were established and optimized.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and efficiency for the analyte. |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (v/v) | Acetonitrile is a strong organic solvent, and TFA improves peak shape. |
| Elution Mode | Isocratic at 40:60 (Acetonitrile:Water) | A simple, robust method suitable for quality control. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | A small volume to prevent band broadening. |
| Detection | UV at 275 nm (hypothetical λmax) | Provides high sensitivity for the nitro-aromatic chromophore. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
Method Validation: The Self-Validating System
A method is only reliable if it has been rigorously validated. The validation protocol is designed to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The process follows the ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[7]
}
HPLC Method Validation Workflow according to ICH Q2 guidelines.
Validation Parameters and Acceptance Criteria
The following tables summarize the experimental data for the validation of the HPLC method.
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[8] This was confirmed by analyzing a placebo (diluent), a spiked sample with potential impurities, and subjecting the analyte to forced degradation (acid, base, peroxide, heat, light).
| Condition | Observation | Result |
| Placebo Injection | No interfering peaks at the analyte's retention time. | Pass |
| Spiked Impurities | All impurity peaks were well-resolved from the main peak (Resolution > 2.0). | Pass |
| Forced Degradation | Degradation was observed, but the main peak remained spectrally pure (Peak Purity > 990). | Pass |
2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |
| Regression Equation | y = 45782x + 1250 | - |
| Y-intercept % | 0.8% | ≤ 2.0% |
3. Accuracy Accuracy was determined by spiking a known amount of pure standard into a sample matrix at three concentration levels and calculating the percent recovery.[6]
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 120.3 | 119.5 | 99.3% |
| Average % Recovery | 99.7% | ||
| Acceptance Criteria | 98.0% - 102.0% |
4. Precision Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]
| Precision Type | N | Mean Assay (%) | % RSD |
| Repeatability | 6 | 99.8% | 0.45% |
| Intermediate Precision | 6 | 99.6% | 0.62% |
| Acceptance Criteria | ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result | Acceptance Criteria |
| LOD | 0.1 µg/mL | S/N Ratio ≥ 3:1 |
| LOQ | 0.3 µg/mL | S/N Ratio ≥ 10:1 |
6. Robustness The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions.
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate | ± 0.1 mL/min | 0.7% |
| Column Temperature | ± 2 °C | 0.5% |
| Mobile Phase % Organic | ± 2% | 1.1% |
| Acceptance Criteria | ≤ 2.0% |
The method passed all validation criteria, demonstrating it is accurate, precise, specific, and robust for its intended purpose.
Comparative Analysis: The Superiority of Validated HPLC
To fully appreciate the value of this validated HPLC method, it is instructive to compare it with other potential analytical techniques for purity assessment.
}
Comparison of information output from HPLC vs. UV-Vis.
| Feature | Validated HPLC | UV-Vis Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Principle | Chromatographic Separation | Light Absorbance | Planar Chromatographic Separation |
| Specificity | Very High: Resolves analyte from structurally similar impurities. | Very Low: Measures total absorbance of all components at λmax, cannot distinguish impurities. | Low to Moderate: Can separate some impurities, but resolution and sensitivity are limited. |
| Quantitation | High: Provides accurate and precise quantitative results (% purity, % impurity). | Very Low: Cannot provide accurate purity if impurities absorb at the same wavelength. | Low: Primarily qualitative or semi-quantitative at best. |
| Purity Result | True Purity: e.g., 99.5% with a detailed impurity profile. | Apparent Purity: Often overestimates purity (e.g., reports 100% for a 99.5% pure sample). | Qualitative: Shows presence of impurities as separate spots but not precise amounts. |
| Validation | Comprehensive validation is standard practice (ICH, USP).[10][11] | Not suitable for purity validation where impurities are expected. | Limited validation potential for quantitative purity analysis. |
| Application | Gold Standard for purity and impurity analysis in pharmaceuticals. | Useful for simple assays of highly pure substances or where no absorbing impurities are present. | Good for reaction monitoring and qualitative identification. |
This comparison clearly demonstrates that for the critical task of determining the purity of a pharmaceutical intermediate like this compound, only a validated, high-resolution separation technique like HPLC can provide the necessary specificity and accuracy. Techniques like UV-Vis and TLC are valuable tools in other contexts but are fundamentally unsuitable for this specific, regulated application.
Conclusion
The validated RP-HPLC method presented in this guide is a robust, reliable, and precise system for the purity determination of this compound. The systematic approach to method development, grounded in physicochemical principles, and rigorous validation according to ICH guidelines ensure that the method is fit for its intended purpose in a quality control environment. The comparative analysis highlights the indispensable role of HPLC in modern pharmaceutical analysis, providing a level of detail and confidence that simpler techniques cannot match. For researchers, scientists, and drug development professionals, adopting such a validated method is not merely a regulatory requirement but a cornerstone of scientific integrity and product quality.
References
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]
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Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]
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USP <621> Chromatography - DSDP Analytics . Source: DSDP Analytics. [Link]
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<621> Chromatography - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative . Source: R Discovery. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . Source: International Journal of Chemical and Pharmaceutical Analysis. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines . Source: Acta Scientific. [Link]
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ICH Guidelines for Analytical Method Validation Explained . Source: AMSbiopharma. [Link]
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3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 . Source: PubChem. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Source: YouTube. [Link]
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Validation of Analytical Procedures Q2(R2) . Source: ICH. [Link]
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Can acetonitrile cause amine impurities to form deposits in HPLC pump? . Source: YouTube. [Link]
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comparative study of anticancer activity of pyrazole nitrile compounds
A Comparative Guide to the Anticancer Activity of Pyrazole Nitrile Compounds
Introduction
Mechanism of Action: Targeting the Engine of Cancer Cells
Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, enzymes that are often overactive in cancer cells and drive uncontrolled proliferation.[6][8][9] The pyrazole scaffold is a key component in many FDA-approved protein kinase inhibitors.[8]
A primary target for many pyrazole derivatives is the family of Cyclin-Dependent Kinases (CDKs).[7] CDKs are essential for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[7][10] Some pyrazole compounds have also been found to interfere with microtubule dynamics, which are critical for cell division, and inhibit other key signaling pathways like the VEGFR pathway, which is involved in angiogenesis (the formation of new blood vessels that supply tumors).[7][11]
The diagram below illustrates a simplified signaling pathway often targeted by pyrazole nitrile compounds, focusing on CDK inhibition leading to cell cycle arrest.
Caption: Simplified pathway of CDK inhibition by pyrazole nitrile compounds leading to cell cycle arrest and apoptosis.
Comparative Anticancer Activity
The anticancer efficacy of pyrazole nitrile compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives from recent studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 111c | MCF-7 (Breast) | Not specified, but noted as "highest inhibition" | Not specified | [3] |
| HeLa (Cervical) | Not specified, but noted as "highest inhibition" | Not specified | [3] | |
| Compound 6 | HCT116 (Colon) | 0.39 | Aurora A Kinase Inhibitor | [12] |
| MCF7 (Breast) | 0.46 | Aurora A Kinase Inhibitor | [12] | |
| Compound with 4-bromophenyl group | A549 (Lung) | 8.0 | Not specified | [4] |
| HeLa (Cervical) | 9.8 | Not specified | [4] | |
| MCF-7 (Breast) | 5.8 | Not specified | [4] | |
| Compound 157 | HTC-116 (Colon) | 1.51 | Not specified | [1] |
| Compound 158 | MCF-7 (Breast) | 7.68 | Not specified | [1] |
| Compound 161b | A-549 (Lung) | 3.22 | Not specified | [1] |
| Compound 136b | A549 (Lung) | 1.962 | Not specified | [1] |
| HCT-116 (Colon) | 3.597 | Not specified | [1] | |
| MCF-7 (Breast) | 1.764 | Not specified | [1] | |
| HT-29 (Colon) | 4.496 | Not specified | [1] |
Note: This table presents a selection of data from the cited literature to illustrate the comparative potencies of different pyrazole derivatives. For a complete understanding, please refer to the original publications.
Key Experimental Methodologies
The evaluation of anticancer compounds relies on a suite of standardized in vitro assays. Below are detailed protocols for two fundamental experiments: the MTT assay for cytotoxicity and an apoptosis assay.
Experimental Workflow: From Compound to Cytotoxicity Data
The following diagram outlines the typical workflow for assessing the anticancer activity of a novel pyrazole nitrile compound.
Caption: A typical experimental workflow for evaluating the cytotoxicity of a pyrazole nitrile compound using an MTT assay.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole nitrile compound in culture medium from a concentrated stock solution (typically in DMSO). Ensure the final DMSO concentration is non-toxic to the cells (usually <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the pyrazole nitrile compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution to avoid membrane damage.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Conclusion and Future Perspectives
Pyrazole nitrile compounds represent a promising class of anticancer agents with diverse mechanisms of action.[13][14] The comparative data clearly indicate that structural modifications to the pyrazole core can significantly impact cytotoxic potency and target selectivity.[2] Future research should focus on optimizing these structures to enhance their therapeutic index and exploring their efficacy in combination therapies and in in vivo models. The continued investigation into their precise molecular targets will be crucial for the rational design of the next generation of pyrazole-based cancer therapeutics.[13]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. The procedural guidance herein is designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and maintaining environmental and regulatory compliance.
Part 1: Core Directive: Hazard Assessment & Pre-Disposal Safety
Nitrated heterocyclic and aromatic compounds are a well-documented class of energetic materials that can be sensitive to heat, shock, or friction.[1][2][3] The thermal decomposition of such molecules can be rapid and exothermic, potentially leading to deflagration or explosion, and often releases toxic gases such as nitrogen oxides (NOx).[4] The nitrile group introduces the additional hazard of potential hydrogen cyanide (HCN) formation upon improper treatment or combustion. Therefore, all handling and disposal steps must be approached with extreme caution.
Table 1: Synthesized Hazard Profile for this compound
| Hazard Category | Associated Functional Group(s) | Potential Risks & Causal Factors |
| Explosive/Energetic Potential | Nitro Group on Pyrazole Ring | Nitrated heterocycles can be thermally unstable and sensitive to shock or friction.[3] Decomposition is often autocatalytic, meaning it can accelerate as decomposition products form.[1] |
| High Acute Toxicity | Nitrile Group, Nitro Group | The parent compound, 3-(1H-pyrazol-1-yl)propanenitrile, is classified as harmful if swallowed or in contact with skin.[5] The addition of a nitro group typically increases toxicity. Nitriles can metabolize to cyanide in the body.[6] |
| Toxic Decomposition Products | Entire Molecule | Combustion or thermal decomposition can release toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN). |
| Reactivity | Nitro Group | Incompatible with strong bases, oxidizing agents, and reducing agents.[7] Mixing with incompatible materials can lead to vigorous, uncontrolled reactions. |
| Environmental Hazard | Nitroaromatics/Heterocycles | Many nitro compounds are toxic to aquatic organisms and can persist in the environment. Releases to the environment must be strictly avoided.[8] |
Part 2: Procedural Guide to Safe Disposal
This section provides a step-by-step methodology for the safe segregation, collection, and disposal of this compound waste.
Mandatory Personal Protective Equipment (PPE)
Due to the compound's potential for high toxicity and reactivity, a stringent PPE protocol is required.
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn.[7]
-
Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.
-
Work Area: All handling of the compound, including weighing and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Waste Segregation & Collection Protocol
Proper segregation is the cornerstone of safe chemical disposal. The primary objective is to prevent accidental contact with incompatible materials.
Step 1: Designate a Waste Container
-
Use a clearly labeled, sealable, and shatter-resistant container designated for "Nitrated Organic Solid Waste" or "Reactive Organic Solid Waste."
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container is vented if there is a risk of gas evolution from slow decomposition.
Step 2: Collect Solid Waste
-
Carefully place any unused or contaminated solid this compound into the designated waste container.
-
Grossly contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) should also be collected in this container.[10]
Step 3: Collect Liquid Waste
-
Solutions containing the compound should be collected in a separate, clearly labeled container for "Non-Halogenated Organic Liquid Waste."
-
Crucially, do not mix this waste stream with acidic, basic, or heavy metal waste streams. [10][11] Mixing nitrated compounds with acids or bases can initiate a runaway reaction.
Step 4: Avoid Contamination
-
Never mix this waste with oxidizing agents (e.g., perchlorates, nitrates) or strong reducing agents (e.g., metal hydrides).
-
Keep the waste container away from sources of heat, ignition, shock, or friction.[4][7]
Workflow for Disposal Decision-Making
The following diagram outlines the logical workflow for handling and segregating waste containing this compound.
Caption: Disposal decision workflow for this compound.
Decontamination of Labware and Surfaces
-
Non-disposable Glassware: Rinse with a suitable organic solvent (e.g., acetone, ethanol) into the "Non-Halogenated Organic Liquid Waste" container. Follow with a standard wash using soap and water.
-
Spills: In case of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[4] Carefully collect the contaminated absorbent into the designated solid waste container. Do not use combustible materials like paper towels for the initial cleanup of the bulk material. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Part 3: Final Disposal and Prohibited Actions
Final Disposal Logistics
All waste containing this compound must be disposed of through a licensed and certified hazardous waste management company.[9][12]
-
Ensure the waste container is sealed tightly and the label is complete and accurate, including the full chemical name and associated hazards (e.g., "Toxic," "Reactive").
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Prohibited Actions: In-Lab Treatment
Under no circumstances should untrained personnel attempt to chemically neutralize or degrade this compound in the laboratory. While methods exist for the chemical reduction of nitro groups (e.g., using SnCl2/HCl or catalytic hydrogenation)[13], these reactions can be highly exothermic and dangerous if not performed under precisely controlled conditions by experts. Attempting such a procedure without a thorough risk assessment and specialized equipment could result in a violent, uncontrolled reaction. The safest and only recommended course of action is disposal via professional incineration.
Visualization of Chemical Hazards
This diagram illustrates the relationship between the compound's structure and its inherent hazards.
Caption: Relationship between chemical structure and associated disposal hazards.
References
- Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
- WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993).
- Proper Disposal of 3-Methyl-4-nitro-5-styrylisoxazole: A Comprehensive Guide for Labor
- Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (2025). Russian Chemical Bulletin.
- Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews.
- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (2018). ESSR, Office of Research Safety.
- Thermal Decomposition of Aliphatic Nitro-compounds. (2025).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- Safety Data Sheet for 3-Nitrophenol. (2025). Sigma-Aldrich.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). NOP (oc-praktikum.de).
- 4-Nitrophenol - Hazard Summary. (n.d.). New Jersey Department of Health.
- Nitrobenzene - Hazard Summary. (n.d.). New Jersey Department of Health.
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- Safety Data Sheet for 3-Nitro-1H-pyrazole. (n.d.). AFG Bioscience LLC.
- Safety Data Sheet for 3-Methyl-4-nitro-1H-pyrazole. (2025). Fisher Scientific.
- What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017).
- NITROUS OXIDE. (2024).
- Safety Data Sheet for 3-Nitro® 20. (2014). Zoetis.
- 40 CFR § 721.875 - Aromatic nitro compound. (n.d.).
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- Chemical Compatibility D
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (2016). U.S. Environmental Protection Agency (EPA).
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Personal protective equipment for handling 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis: A Tale of Two Moieties
This compound is a molecule that demands respect, primarily due to the combined potential hazards of its two key functional groups: the nitropyrazole ring and the propanenitrile side chain.
-
The Nitropyrazole Core: Nitrated pyrazoles are a class of energetic materials.[1] Their presence suggests a potential for rapid decomposition, sensitivity to shock or friction, and the release of significant energy. While many nitropyrazoles exhibit high thermal stability with decomposition temperatures exceeding 250°C, this does not preclude the possibility of unexpected energetic events, especially in the presence of impurities or under specific conditions.[2][3]
-
The Propanenitrile Side Chain: Aliphatic nitriles are known for their potential toxicity.[4] This toxicity is often mediated by the metabolic release of cyanide, which can interfere with cellular respiration.[4][5] Exposure routes of concern include inhalation, ingestion, and dermal absorption.[2] Therefore, preventing skin contact and the generation of aerosols or dusts is of paramount importance.
A Safety Data Sheet (SDS) for the close structural analog, 3-Nitro-1H-pyrazole, indicates that it is harmful if swallowed and causes serious eye damage. It is prudent to assume that this compound carries, at a minimum, these same hazards, with the added risk of toxicity associated with the nitrile group.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile gloves provide a robust barrier against a wide range of chemicals.[6][7] Given the potential for dermal absorption of the nitrile moiety, gloves are critical. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. |
| Eye Protection | Tightly fitting safety goggles or a face shield | Protects against splashes and potential projectiles in the event of an energetic decomposition. A face shield offers broader protection and should be used when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | Flame-resistant laboratory coat | Provides a barrier against spills and splashes. Flame-resistant material is recommended due to the energetic nature of the nitropyrazole group. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid or solutions of this compound should be conducted within a fume hood to prevent inhalation of any dust, aerosols, or vapors. |
Diagram: Hierarchy of Controls
The following diagram illustrates the prioritized approach to mitigating risks associated with this compound.
Hierarchy of controls for handling hazardous chemicals.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk.
3.1. Preparation and Weighing
-
Designated Area: All handling of this compound must be performed in a designated area within a certified chemical fume hood.
-
Material Quantity: Work with the smallest quantity of material necessary for your experiment.
-
Weighing: If weighing the solid, use a tared, sealed container to minimize the risk of airborne dust.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
3.2. Solution Preparation
-
Solvent Selection: Choose a solvent in which the compound is readily soluble to avoid the need for heating.
-
Dissolution: Add the solid to the solvent slowly while stirring. Avoid vigorous agitation that could create aerosols.
3.3. Reaction Monitoring
-
Temperature Control: If the reaction is exothermic, have a cooling bath readily available.
-
Visual Inspection: Be vigilant for any signs of decomposition, such as gas evolution or color change.
Emergency Procedures: Plan for the Unexpected
4.1. Spills
-
Small Spills:
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spread of the spill if it is safe to do so.
-
4.2. Personal Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen if you are trained to do so.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Segregation
-
Solid Waste: Unused compound, contaminated weighing papers, and disposable labware should be collected in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of as hazardous waste.[3][6]
5.2. Disposal Method
The recommended disposal method for nitrated organic compounds is high-temperature incineration by a licensed professional waste disposal company.[6] Never dispose of this compound down the drain or in the regular trash.
Diagram: Waste Disposal Workflow
Workflow for the proper disposal of waste.
References
-
How to Dispose of Nitrile Gloves? - Earth Safe PPE. (n.d.). Retrieved from [Link]
-
How to Recycle Nitrile Gloves. (2022, January 4). Retrieved from [Link]
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How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024, September 21). Retrieved from [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (n.d.). Retrieved from [Link]
-
How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021, February 23). Retrieved from [Link]
-
How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves - Earth911. (2023, October 24). Retrieved from [Link]
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In-vitro human skin penetration of the fragrance material geranyl nitrile - PubMed. (n.d.). Retrieved from [Link]
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NITRILES - CDC Stacks. (n.d.). Retrieved from [Link]
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First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]
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Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
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Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING E - NJ.gov. (n.d.). Retrieved from [Link]
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Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed. (n.d.). Retrieved from [Link]
-
Nitriles | ResearchGate. (n.d.). Retrieved from [Link]
-
Comparative toxicities of aliphatic nitriles - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Propionitrile | CH3CH2CN | CID 7854 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Propionitrile - Wikipedia. (n.d.). Retrieved from [Link]
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First Aid for Chemical Exposures: Safety in Industrial Settings. (n.d.). Retrieved from [Link]
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First Aid: Chemical Exposure | UMass Memorial Health. (n.d.). Retrieved from [Link]
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Nitriles | ResearchGate. (n.d.). Retrieved from [Link]
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Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Nitrile - Wikipedia. (n.d.). Retrieved from [Link]
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Decontamination - Health and Safety Directorate - Queen Mary University of London. (n.d.). Retrieved from [Link]
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Best Practices for Environmental Infection Prevention and Control - CDC. (2024, May 15). Retrieved from [Link]
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Decontamination, cleaning and disinfection - Infection Prevention Control. (n.d.). Retrieved from [Link]
-
(PDF) Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation - ResearchGate. (2025, November 9). Retrieved from [Link]
-
Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC - NIH. (2022, September 17). Retrieved from [Link]
-
Safety Hazards in the Energetics Laboratory - DSIAC - dtic.mil. (2019, November 2). Retrieved from [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved from [Link]
-
New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
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Energetic Materials Management Plan - Purdue University. (2024, July 18). Retrieved from [Link]
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Chemical Safety - Environmental Health and Safety - Missouri S&T. (n.d.). Retrieved from [Link]
Sources
- 1. Best Practices for Environmental Infection Prevention and Control | Dental Infection Prevention and Control | CDC [cdc.gov]
- 2. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 4. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
